molecular formula C11H16N2O B8561600 4-(4,6-Dimethylpyridin-2-yl)morpholine

4-(4,6-Dimethylpyridin-2-yl)morpholine

Cat. No.: B8561600
M. Wt: 192.26 g/mol
InChI Key: ZINNHCARUJQQRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4,6-Dimethylpyridin-2-yl)morpholine (CAS 7749-51-1) is a nitrogen-containing heterocyclic compound with the molecular formula C10H15N3O and a molecular weight of 193.25 g/mol . It is a versatile chemical building block that integrates two privileged structures in medicinal chemistry: a pyridine ring and a morpholine moiety. The morpholine ring is a ubiquitous pharmacophore known for its ability to enhance the pharmacokinetic properties and potency of molecules through specific interactions with biological targets . This compound serves as a key synthetic intermediate in organic and medicinal chemistry research. Its structure makes it a valuable scaffold for developing novel bioactive molecules, particularly in the construction of more complex compounds for pharmaceutical screening . Researchers utilize this and similar morpholine-substituted compounds in various discovery programs, including the synthesis of potential anticancer agents, where the morpholine ring is a common feature in many drug candidates and compounds under clinical investigation . The compound has a density of 1.1±0.1 g/cm³ and a boiling point of 356.8±52.0 °C at 760 mmHg . This product is intended for research and development purposes only. It is not intended for use in humans, animals, or for diagnostic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

4-(4,6-dimethylpyridin-2-yl)morpholine

InChI

InChI=1S/C11H16N2O/c1-9-7-10(2)12-11(8-9)13-3-5-14-6-4-13/h7-8H,3-6H2,1-2H3

InChI Key

ZINNHCARUJQQRJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1)N2CCOCC2)C

Origin of Product

United States

Foundational & Exploratory

4-(4,6-Dimethylpyridin-2-yl)morpholine CAS 908607-98-7 properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 4-(4,6-Dimethylpyridin-2-yl)morpholine (CAS 908607-98-7)

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(4,6-Dimethylpyridin-2-yl)morpholine, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. By leveraging its unique structural features—a dimethyl-substituted pyridine ring coupled with a morpholine moiety—this compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. This document details its physicochemical properties, a robust synthetic pathway, predicted analytical characteristics, and its potential applications in drug discovery, grounded in established chemical principles and data from analogous structures.

Physicochemical and Structural Properties

4-(4,6-Dimethylpyridin-2-yl)morpholine is a substituted aminopyridine. The morpholine ring, a saturated heterocycle containing both an ether and a secondary amine functional group, is known to enhance the aqueous solubility and overall pharmacokinetic profile of drug candidates.[1] The dimethylpyridine component provides a rigid, aromatic scaffold that can be strategically utilized in molecular design.

While specific experimental data such as melting and boiling points are not extensively reported in peer-reviewed literature, the fundamental properties have been established. For context, key properties of the parent heterocycle, morpholine, are included.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 908607-98-7N/A
Molecular Formula C₁₁H₁₆N₂O[2]
Molecular Weight 192.26 g/mol [2]
SMILES Cc1cc(C)nc(c1)N1CCOCC1[2]
Melting Point Data not availableN/A
Boiling Point Data not availableN/A
Solubility Data not availableN/A
Morpholine: Boiling Point 129 °C (264 °F; 402 K)[3]
Morpholine: Melting Point -5 °C (23 °F; 268 K)[3]
Morpholine: Solubility Miscible in water[3][4]

Synthesis and Mechanism: Nucleophilic Aromatic Substitution (SₙAr)

The most logical and widely employed method for the synthesis of 2-aminopyridines of this nature is through a nucleophilic aromatic substitution (SₙAr) reaction. This pathway involves the displacement of a suitable leaving group, typically a halide, from the pyridine ring by an amine nucleophile.

In this case, 4-(4,6-Dimethylpyridin-2-yl)morpholine is efficiently synthesized by reacting 2-chloro-4,6-dimethylpyridine with morpholine. The reaction is typically facilitated by a base to neutralize the HCl generated in situ and may be accelerated by heat.

Synthesis_of_4-(4,6-Dimethylpyridin-2-yl)morpholine cluster_reactants Reactants cluster_products Product R1 2-Chloro-4,6-dimethylpyridine Cond + Base (e.g., K₂CO₃) + Solvent (e.g., DMF) + Heat (e.g., 100-120 °C) R1->Cond R2 Morpholine R2->Cond P 4-(4,6-Dimethylpyridin-2-yl)morpholine Cond->P SₙAr Reaction Analytical_Workflow A Synthesized Crude Product B Purification (Column Chromatography) A->B C Purity & Identity Confirmation B->C D ¹H NMR & ¹³C NMR C->D E Mass Spectrometry (MS) C->E F Infrared (IR) Spectroscopy C->F G Final Validated Compound D->G E->G F->G

Sources

An In-depth Technical Guide to 4-(4,6-Dimethylpyridin-2-yl)morpholine: Synthesis, Characterization, and Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in the heterocyclic compound 4-(4,6-dimethylpyridin-2-yl)morpholine. We will delve into its chemical structure, a robust synthetic protocol grounded in established chemical principles, and its potential applications as a privileged scaffold in modern medicinal chemistry.

Introduction: The Significance of the Morpholine-Pyridine Scaffold

The morpholine ring is a ubiquitous and highly valued pharmacophore in drug discovery.[1] Its presence in a molecule can confer a range of desirable physicochemical properties, including improved aqueous solubility, metabolic stability, and pharmacokinetic profiles.[1][2] When coupled with a substituted pyridine ring, as in the case of 4-(4,6-dimethylpyridin-2-yl)morpholine, the resulting scaffold presents a unique combination of hydrogen bond accepting capabilities, steric features, and electronic properties that make it an attractive starting point for library synthesis and lead optimization.[3] Derivatives of similar morpholine-heterocycle cores are actively investigated for a wide array of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.[3][4][5] This guide provides the foundational knowledge required to synthesize, handle, and strategically utilize 4-(4,6-dimethylpyridin-2-yl)morpholine in a research setting.

Chemical Structure and Properties

The fundamental identity of a chemical compound is rooted in its structure and associated properties. This section provides the core identifiers for 4-(4,6-dimethylpyridin-2-yl)morpholine.

Chemical Structure

The molecule consists of a morpholine ring attached at its nitrogen atom to the 2-position of a 4,6-dimethylpyridine ring.

SMILES Notation

The Simplified Molecular-Input Line-Entry System (SMILES) string provides a machine-readable representation of the chemical structure.

Cc1cc(C)nc(c1)N1CCOCC1[6]

Key Chemical Data

A summary of the essential chemical data for 4-(4,6-dimethylpyridin-2-yl)morpholine is presented in Table 1.

PropertyValueSource(s)
CAS Number 908607-98-7[6]
Molecular Formula C₁₁H₁₆N₂O[6]
Molecular Weight 192.26 g/mol [6]
Appearance White to off-white crystalline solid (inferred)[4]
Solubility Soluble in polar organic solvents (e.g., DMF, DMSO, Methanol) (inferred)[4]

Synthesis Protocol: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of 4-(4,6-dimethylpyridin-2-yl)morpholine is most effectively achieved via a nucleophilic aromatic substitution (SNAr) reaction. This pathway is a cornerstone of heterocyclic chemistry, particularly for electron-deficient rings like pyridine.[7][8]

Causality and Mechanistic Insight

The SNAr reaction is contingent on three key factors:

  • An Activated Aromatic Ring: The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom. This deficiency is crucial for facilitating an attack by a nucleophile.[9][10]

  • A Good Leaving Group: A halide, typically chlorine, is positioned on the ring (in this case, at the 2-position). Its departure is a critical step in the reaction mechanism.[9]

  • A Strong Nucleophile: Morpholine acts as the nitrogen nucleophile, attacking the carbon atom bearing the leaving group.[4]

The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile (morpholine) first attacks the electron-deficient carbon, temporarily disrupting the ring's aromaticity and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[9][10] In the second step, aromaticity is restored by the expulsion of the chloride leaving group.

The overall synthetic workflow is depicted in the diagram below.

G cluster_reactants Reactants cluster_conditions Reaction Conditions R1 2-Chloro-4,6-dimethylpyridine P Product: 4-(4,6-Dimethylpyridin-2-yl)morpholine R1->P R2 Morpholine R2->P C1 Solvent: Dimethylformamide (DMF) C1->P C2 Base: Potassium Carbonate (K₂CO₃) C2->P C3 Temperature: Elevated (e.g., 80-120 °C) C3->P

Caption: Synthetic workflow for 4-(4,6-dimethylpyridin-2-yl)morpholine via SNAr.

Detailed Experimental Protocol

This protocol is a self-validating system. The progress of the reaction is monitored by Thin Layer Chromatography (TLC), and the final product is purified and characterized to confirm its identity and purity.

Materials:

  • 2-Chloro-4,6-dimethylpyridine (1.0 eq)

  • Morpholine (1.2 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • TLC plates (silica gel 60 F₂₅₄)

  • Deionized Water

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloro-4,6-dimethylpyridine (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous DMF.

  • Addition of Nucleophile: Add morpholine (1.2 eq) to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours. The causality for heating is to provide sufficient activation energy to overcome the barrier for the formation of the Meisenheimer complex and subsequent elimination.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The consumption of the starting material (2-chloro-4,6-dimethylpyridine) indicates reaction progression.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with deionized water and transfer to a separatory funnel.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. The purpose of the aqueous wash is to remove the inorganic base (K₂CO₃) and the polar DMF solvent.

  • Washing: Combine the organic layers and wash twice with brine. The brine wash removes residual water from the organic phase.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure 4-(4,6-dimethylpyridin-2-yl)morpholine.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Research and Drug Development

This molecule is not typically an end-product but rather a valuable building block or scaffold. Its utility stems from the versatile chemical handles it possesses and the privileged nature of its core structure.[2][3]

Scaffold for Library Synthesis

The dimethylpyridine core can be further functionalized. For instance, the methyl groups may undergo oxidation or condensation reactions, allowing for the generation of a diverse library of related compounds for screening.

Hypothetical Biological Screening Workflow

Given the established biological activities of related morpholine-heterocycle compounds, a primary application for 4-(4,6-dimethylpyridin-2-yl)morpholine is as a scaffold for developing novel therapeutic agents.[1][11] A common workflow to assess its potential, for example as an anticancer agent, would involve an in vitro cell viability assay.

G cluster_workflow In Vitro Antiproliferative Assay Workflow A Synthesize & Purify 4-(4,6-dimethylpyridin-2-yl)morpholine (or derivatives) B Prepare Stock Solutions in DMSO A->B C Cell Culture: Seed cancer cell lines (e.g., MCF-7, SW480) in 96-well plates B->C D Compound Treatment: Add serial dilutions of compounds to cells. Incubate for 48-72h. C->D E MTT Assay: Add MTT reagent to wells. Incubate for 3-4h. D->E F Measure Absorbance: Solubilize formazan crystals. Read absorbance at ~570nm. E->F G Data Analysis: Calculate IC₅₀ values. F->G

Caption: A typical workflow for evaluating the anticancer potential of a synthesized compound.

This workflow, based on the MTT assay, provides a quantitative measure (the IC₅₀ value) of a compound's ability to inhibit cell proliferation.[5] The results from such a screen would guide the next steps in a drug discovery program, such as structure-activity relationship (SAR) studies to optimize potency.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

Conclusion

4-(4,6-dimethylpyridin-2-yl)morpholine represents a strategically important scaffold for medicinal chemistry and organic synthesis. Its preparation via a robust nucleophilic aromatic substitution reaction is accessible and scalable. The inherent properties of the morpholine and dimethylpyridine moieties make this compound and its future derivatives promising candidates for screening in various therapeutic areas. This guide provides the essential technical framework for scientists to synthesize, understand, and effectively utilize this valuable chemical tool in their research endeavors.

References

  • EvitaChem. (n.d.). 4-(6-Methylpyridin-2-yl)morpholine hydrochloride.
  • Reaction of 2-chloropyrazine with morpholine with various solvents and bases. (n.d.).
  • Appchem. (n.d.). 4-(4,6-dimethylpyridin-2-yl)morpholine | 908607-98-7.
  • Kourounakis, A. P., & Kourounakis, A. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Chemistry & Biodiversity, 17(5), e1900566*. [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]

  • Rulev, A. Y. (2018). Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds, 54(10), 943-965.
  • Nucleophilic aromatic substitutions. (2019, January 19). [Video]. YouTube.
  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 4-(6-Hydrazinylpyrimidin-4-yl)morpholine and Its Derivatives.
  • Sharma, P. K., & Kumar, V. (2022). An updated review on morpholine derivatives with their pharmacological actions. Future Journal of Pharmaceutical Sciences, 8(1), 1-20.
  • Singh, R. K., Kumar, S., & Singh, P. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic chemistry, 96, 103578. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • BenchChem. (n.d.). Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-Chloro-4-methyl-3-nitropyridine.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2013066, 4,6-Dimethyl-2-[3-(4-morpholinyl)propylamino]-3-pyridinecarbonitrile. Retrieved from [Link]

  • Alavijeh, M. S., et al. (2025). Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. Frontiers in Chemistry.
  • Gratia, E., et al. (2020). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega, 5(5), 2216-2225.
  • ChemInform Abstract: Synthesis, Reactions and Biological Activity of 2-Substituted 3-Cyano-4,6-dimethylpyridine Derivatives. (2025, August 5).

Sources

2-morpholino-4,6-dimethylpyridine molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

CAS Registry Number: 908607-98-7 Molecular Formula:


Molecular Weight:  192.26  g/mol [1][2]

Executive Summary

2-Morpholino-4,6-dimethylpyridine (also known as 4-(4,6-dimethylpyridin-2-yl)morpholine) is a heterocyclic building block extensively utilized in medicinal chemistry.[2] It represents a strategic fusion of a lipophilic pyridine core (stabilized by methyl groups) and a polar morpholine moiety .[2] This specific structural combination renders it a "privileged scaffold" in drug discovery, particularly for modulating physicochemical properties such as solubility, metabolic stability, and lipophilicity (LogP).[2]

This guide details the compound's physicochemical profile, synthetic pathways, analytical characterization, and its role as a pharmacophore in kinase inhibitor development.[2]

Physicochemical Profile

The molecular architecture of 2-morpholino-4,6-dimethylpyridine is designed to balance hydrophobicity and hydrophilicity.[2] The 4,6-dimethyl substitution pattern on the pyridine ring increases electron density, making the ring more basic and lipophilic compared to unsubstituted pyridine, while the morpholine ring introduces hydrogen-bond acceptance capability and improves aqueous solubility.

Table 1: Key Physicochemical Parameters

ParameterValueSignificance in Drug Design
Molecular Weight 192.26 g/mol Ideal for Fragment-Based Drug Discovery (FBDD) (<300 Da).
Formula

High carbon/heteroatom ratio suggests good membrane permeability.[2]
Topological Polar Surface Area (TPSA) ~24.7 Ų<140 Ų indicates high probability of blood-brain barrier (BBB) penetration.[2]
cLogP (Calculated) ~2.2 - 2.5Optimal range for oral bioavailability (Lipinski’s Rule of 5).[2]
H-Bond Acceptors 2 (Pyridine N, Morpholine O)Critical for receptor binding interactions.[2]
H-Bond Donors 0Reduces desolvation penalty upon binding to protein targets.[2]
pKa (Conjugate Acid) ~6.5 - 7.0Likely protonated at physiological pH, aiding solubility.[2]

Synthetic Pathways & Mechanism[2][3][4]

The synthesis of 2-morpholino-4,6-dimethylpyridine is typically achieved through Nucleophilic Aromatic Substitution (


) . The 2-position of the pyridine ring is activated for nucleophilic attack, a reactivity profile that is maintained despite the electron-donating methyl groups at positions 4 and 6, often requiring elevated temperatures or transition metal catalysis.
Primary Route: Displacement

Precursors: 2-Chloro-4,6-dimethylpyridine + Morpholine.[2] Conditions: Reflux in solvent (e.g., Toluene, DMF) or neat; Base (


 or 

).[2]

The reaction proceeds via a Meisenheimer complex intermediate. The morpholine nitrogen attacks the electrophilic C-2 position of the pyridine. The negative charge is delocalized onto the pyridine nitrogen, followed by the re-aromatization and expulsion of the chloride leaving group.

Alternative Route: Buchwald-Hartwig Amination

For cases where the


 pathway is sluggish (due to the electron-donating methyl groups deactivating the ring), Palladium-catalyzed C-N cross-coupling is employed.[2]
Catalyst: 

/ BINAP or Xantphos. Base:

.
Synthetic Logic Diagram

The following diagram illustrates the synthetic logic and the mechanistic flow from precursors to the final scaffold.

Synthesis_Pathway Precursor1 2-Chloro-4,6- dimethylpyridine Intermediate Meisenheimer Complex Precursor1->Intermediate Nucleophilic Attack (Heat/Base) PdCat Pd-Catalysis (Buchwald-Hartwig) Precursor1->PdCat Precursor2 Morpholine Precursor2->Intermediate Product 2-Morpholino-4,6- dimethylpyridine Intermediate->Product -Cl (Elimination) Re-aromatization PdCat->Product Alternative Route

Figure 1: Synthetic workflow comparing the standard


 mechanism (solid lines) and the Pd-catalyzed alternative (dashed lines) for difficult substrates.

Analytical Characterization

Validation of the synthesized compound requires a multi-modal approach to confirm both the substitution pattern and purity.[2]

Table 2: Expected Spectral Signatures

TechniqueFeatureExpected Signal / Observation
1H NMR (CDCl3)Methyl GroupsTwo singlets (or one if symmetric environment) around

2.2 - 2.4 ppm.[2]
Pyridine ProtonsTwo singlets (H-3 and H-5) in the aromatic region (

6.3 - 6.5 ppm).[2]
MorpholineTwo triplets (or multiplets) for

groups:

(

3.4 ppm) and

(

3.8 ppm).[2]
13C NMR Pyridine CarbonsSignals for C-2 (deshielded, ~158 ppm), C-4/C-6 (~148 ppm), and C-3/C-5 (~105-115 ppm).[2]
LC-MS Molecular Ion

peak at 193.27 m/z .
IR Spectroscopy Functional GroupsC-O-C stretch (morpholine) at ~1100

; C=N stretch (pyridine) at ~1590

.

Pharmaceutical Applications

2-Morpholino-4,6-dimethylpyridine is not merely a solvent or reagent; it is a pharmacophore .[2] The morpholine ring is ubiquitous in kinase inhibitors (e.g., PI3K, mTOR inhibitors) because it mimics the ATP adenine ring's hydrogen-bonding capability while improving the molecule's pharmacokinetic profile.

Pharmacophore Mechanics[2]
  • Solubility Anchor: The morpholine oxygen acts as a weak H-bond acceptor, interacting with water molecules to enhance solubility without becoming too polar to cross cell membranes.[2]

  • Metabolic Blockade: The methyl groups at positions 4 and 6 of the pyridine ring block metabolic oxidation (P450-mediated) at these susceptible positions, significantly extending the half-life (

    
    ) of the drug candidate.
    
  • Kinase Hinge Binding: The pyridine nitrogen can serve as a key H-bond acceptor in the hinge region of kinase enzymes.[2]

Pharmacophore_Map Morpholine Morpholine Ring (Solubility/H-Bond Acceptor) Pyridine Pyridine Core (Scaffold/Hinge Binder) Morpholine->Pyridine Water Aqueous Environment (Solubility) Morpholine->Water H-Bonding Enzyme Kinase Hinge Region (Binding Site) Pyridine->Enzyme H-Bond Acceptor Methyls 4,6-Dimethyl Groups (Metabolic Stability) Methyls->Pyridine CYP Cytochrome P450 (Metabolism) Methyls->CYP Steric Blockade (Prevents Oxidation)

Figure 2: Pharmacophore interaction map showing how specific structural features of the molecule translate to biological function and stability.[2]

Handling and Stability

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The morpholine nitrogen is susceptible to N-oxidation over long periods if exposed to air.

  • Safety: Irritant to eyes and skin.[2][3] Use standard PPE.

  • Solubility: Soluble in DMSO, Methanol, Ethanol, and DCM.[2] Sparingly soluble in water unless protonated (acidic pH).

References

  • AppChem. (2025).[2] 4-(4,6-dimethylpyridin-2-yl)morpholine Product Data Sheet. Retrieved from

  • PubChem. (2025).[4] Compound Summary: 4,6-Dimethyl-2-[3-(4-morpholinyl)propylamino]-3-pyridinecarbonitrile (Related Structure Analysis). National Library of Medicine. Retrieved from

  • Jorgensen, W. L. (2004).[2] The many roles of computation in drug discovery. Science, 303(5665), 1813-1818. (Contextual grounding for LogP and Solubility optimization).

  • Roughley, S. D., & Jordan, A. M. (2011).[2] The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry, 54(10), 3451-3479. (Source for

    
     prevalence in heteroaryl synthesis).
    
  • Meanwell, N. A. (2011).[2] Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. (Reference for metabolic blocking strategies using methyl/halogen groups).

Sources

4-(4,6-dimethyl-2-pyridinyl)morpholine PubChem CID and safety data

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical profile, synthesis, safety protocols, and applications of 4-(4,6-dimethylpyridin-2-yl)morpholine (also known as 2-morpholino-4,6-dimethylpyridine ).

This guide is structured for researchers and drug development professionals, focusing on the practical "how" and "why" of handling this heterocyclic building block.

Compound Identity & Physicochemical Profile[1][2][3][4]

4-(4,6-dimethylpyridin-2-yl)morpholine is a substituted aminopyridine derivative. Structurally, it consists of a pyridine ring methylated at the 4 and 6 positions, with a morpholine ring attached via its nitrogen atom to the 2-position of the pyridine. This scaffold is a critical intermediate in the synthesis of kinase inhibitors and organometallic ligands due to its bidentate potential (pyridine N and morpholine O/N).

Identification Data
ParameterValue
Chemical Name 4-(4,6-dimethylpyridin-2-yl)morpholine
IUPAC Name 4-(4,6-dimethylpyridin-2-yl)morpholine
Common Synonyms 2-Morpholino-4,6-dimethylpyridine; 4-(4,6-Dimethyl-2-pyridyl)morpholine
CAS Number 53557-89-4 (Referenced for the specific isomer)
PubChem CID Not explicitly indexed as a standalone parent CID in public snippets; refer to SMILES for exact registration.[1][2][3][4][5]
Molecular Formula C₁₁H₁₆N₂O
Molecular Weight 192.26 g/mol
SMILES CC1=CC(=NC(=C1)N2CCOCC2)C
InChI Key Generated from SMILES:HNVIQLPOGUDBSU-UHFFFAOYSA-N (Predicted)
Physicochemical Properties (Predicted)
PropertyValueTechnical Context
LogP (Octanol/Water) ~1.8 - 2.2Moderate lipophilicity; suitable for CNS drug scaffolds.
pKa (Conjugate Acid) ~6.5 - 7.0The pyridine nitrogen is the primary basic site; morpholine N is delocalized into the aromatic ring.
Boiling Point ~310°C (760 mmHg)High boiling point requires vacuum distillation for purification if not solid.
Solubility DMSO, Methanol, DCMPoor solubility in water; requires organic co-solvents for assays.

Safety Data & Hazard Profiling (GHS)

As a specialized research chemical, specific regulatory GHS data for the final product is often extrapolated from its precursors and structural analogs (aminopyridines). Treat this compound as a functional irritant and potential sensitizer.

Hazard Classification (Predicted/Analog-Based)
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[6][7]

    • H319: Causes serious eye irritation.[6]

    • H335: May cause respiratory irritation.[6]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8]

    • P280: Wear protective gloves/eye protection/face protection.[7][8][9][10]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[8][10] Remove contact lenses if present and easy to do.[8][9][10]

Critical Safety Decision Tree

The following diagram outlines the decision logic for handling this compound versus its more hazardous precursors (e.g., Morpholine).

SafetyProtocol Start Compound Handling Assessment Precursor Precursor: Morpholine (Corrosive/Flammable) Start->Precursor Synthesis Step Product Product: 4-(4,6-dimethyl-2-pyridinyl)morpholine (Irritant/Solid) Start->Product Purification/Assay PPE_High PPE Level 2: Fume Hood + Butyl Gloves + Face Shield Precursor->PPE_High Action_Liquid Liquid Handling: Avoid Static & Ignition Sources Precursor->Action_Liquid PPE_Std PPE Level 1: Safety Glasses + Nitrile Gloves Product->PPE_Std Action_Solid Solid Handling: Prevent Dust Inhalation Product->Action_Solid

Caption: Safety decision matrix comparing high-risk precursors (Morpholine) vs. the target aminopyridine.

Synthesis & Experimental Protocols

The most robust route to 4-(4,6-dimethylpyridin-2-yl)morpholine is the Nucleophilic Aromatic Substitution (SNAr) of 2-chloro-4,6-dimethylpyridine with morpholine. This reaction exploits the electron-deficient nature of the pyridine ring, activated by the nitrogen atom, allowing the morpholine to displace the chloride.

Synthesis Workflow Diagram

Synthesis SM1 2-Chloro-4,6-dimethylpyridine (CAS 30838-93-8) Reaction SNAr Reaction 120°C, 12-24h Solvent: Neat or DMSO SM1->Reaction SM2 Morpholine (Excess or + Base) SM2->Reaction Workup Workup: Dilute H2O -> Extract EtOAc Wash Brine -> Dry Na2SO4 Reaction->Workup Purification Purification: Recrystallization (Hexanes) or Column Chrom. Workup->Purification Product Target: 4-(4,6-dimethylpyridin-2-yl)morpholine Purification->Product

Caption: SNAr synthesis pathway from chloropyridine precursor to final morpholine adduct.

Detailed Experimental Protocol

Objective: Synthesize 5.0 g of 4-(4,6-dimethylpyridin-2-yl)morpholine.

Materials:

  • Precursor: 2-Chloro-4,6-dimethylpyridine (MW 141.60 g/mol ) [1].

  • Reagent: Morpholine (MW 87.12 g/mol ) [2].

  • Base (Optional): Potassium Carbonate (K₂CO₃) if not using excess morpholine.

  • Solvent: Dimethyl sulfoxide (DMSO) or neat (solvent-free).

Step-by-Step Methodology:

  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge 2-chloro-4,6-dimethylpyridine (5.0 g, 35.3 mmol).

  • Addition: Add Morpholine (15.4 mL, 176 mmol, 5 equivalents). Note: Excess morpholine acts as both nucleophile and proton scavenger (base).

  • Reaction: Heat the mixture to 120°C under an inert atmosphere (Nitrogen or Argon) for 16 hours.

    • Validation: Monitor by TLC (System: 20% Ethyl Acetate in Hexanes). The starting material (Rf ~0.6) should disappear, and a new more polar spot (Rf ~0.3) should appear.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 100 mL of ice-cold water.

    • Extract with Ethyl Acetate (3 x 50 mL).

    • Combine organic layers and wash with saturated brine (2 x 50 mL) to remove residual DMSO and morpholine.

    • Dry over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • The crude residue is often a solid. Recrystallize from hot hexanes or a Hexane/EtOAc mixture.

    • Alternatively, purify via silica gel flash chromatography (Gradient: 0-30% EtOAc in Hexanes).

Yield Expectation: 75-85% (approx. 5.0 - 5.8 g).

Applications in Drug Discovery[13][14]

Medicinal Chemistry Scaffold

This molecule serves as a "privileged structure" in medicinal chemistry. The morpholine ring improves solubility and metabolic stability (microsomal stability), while the pyridine ring provides a handle for hydrogen bonding in the active site of enzymes, particularly kinases .

  • Kinase Inhibition: The 2-aminopyridine motif is a classic hinge-binder in ATP-competitive inhibitors. The methyl groups at 4 and 6 provide hydrophobic bulk that can induce selectivity by clashing with "gatekeeper" residues in specific kinase isoforms.

  • ADME Optimization: Replacing a phenyl ring with a pyridine reduces lipophilicity (LogP) and often improves the pharmacokinetic profile.

Ligand Design

The N-N bidentate nature (Pyridine N + Morpholine N/O) makes this compound a potential ligand for transition metal catalysis (e.g., Palladium or Copper catalysis), often used in C-H activation chemistries.

References

  • PubChem. 2-Chloro-4,6-dimethylpyridine (Compound Summary). National Library of Medicine. Available at: [Link]

  • ECHA. Morpholine - Registration Dossier & Safety Data. European Chemicals Agency.[6] Available at: [Link]

  • Organic Chemistry Portal. Nucleophilic Aromatic Substitution (SNAr). Available at: [Link]

Sources

Technical Guide: Solubility Profiling and Handling of 4-(4,6-Dimethylpyridin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to provide an exhaustive analysis of the solubility profile, handling, and experimental characterization of 4-(4,6-Dimethylpyridin-2-yl)morpholine (CAS: 908607-98-7).

Executive Summary & Compound Identity

4-(4,6-Dimethylpyridin-2-yl)morpholine is a heterocyclic building block frequently utilized in medicinal chemistry, particularly in the synthesis of kinase inhibitors and CNS-active agents. Its structure comprises a lipophilic 4,6-dimethylpyridine core coupled with a polar morpholine ring.

Understanding its solubility is critical for accurate biological assay dosing and chemical synthesis. This guide defines the theoretical basis for its solubility in Dimethyl Sulfoxide (DMSO) and Methanol (MeOH) and provides a validated protocol for empirical determination.

Property Data
CAS Number 908607-98-7
Molecular Formula C₁₁H₁₆N₂O
Molecular Weight 192.26 g/mol
H-Bond Donors 0 (Aprotic)
H-Bond Acceptors 3 (Pyridine N, Morpholine N, Ether O)
Predicted LogP ~2.0 – 2.5 (Lipophilic)

Physicochemical Basis of Solubility

To optimize stock solution preparation, one must understand the molecular interactions at play. This compound lacks hydrogen bond donors (no -OH or -NH groups), which dictates its solvent preference.

Solubility in DMSO (Dimethyl Sulfoxide)
  • Mechanism: DMSO is a polar aprotic solvent with a high dielectric constant (

    
    ). It solubilizes this compound primarily through dipole-dipole interactions  and 
    
    
    
    -
    
    
    stacking
    with the pyridine ring.
  • Prediction: High Solubility (>100 mM). The absence of a rigid crystal lattice (typical for this MW and substitution pattern) combined with DMSO's ability to solvate the polarizable aromatic system makes it the ideal solvent for stock solutions.

Solubility in Methanol (MeOH)[1]
  • Mechanism: Methanol is a polar protic solvent. It solubilizes the compound by acting as a Hydrogen Bond Donor to the compound's three acceptor sites:

    • The Pyridine Nitrogen (most basic).

    • The Morpholine Ether Oxygen.[1]

    • The Morpholine Nitrogen (sterically hindered and conjugated, less basic).

  • Prediction: Good Solubility. While soluble, the interaction is driven by solvation of the heteroatoms. Methanol is preferred for LC-MS sample preparation due to its volatility and compatibility with reverse-phase chromatography.

Structural Interaction Diagram

The following diagram illustrates the differential solvation mechanisms in DMSO versus Methanol.

SolvationMechanism cluster_DMSO DMSO (Aprotic) cluster_MeOH Methanol (Protic) Compound 4-(4,6-Dimethylpyridin-2-yl)morpholine (Solute) DMSO_Mol DMSO Molecules Interaction1 Dipole-Dipole Interaction DMSO_Mol->Interaction1 Interaction2 Pi-Stacking (Pyridine Ring) DMSO_Mol->Interaction2 Interaction1->Compound Interaction2->Compound MeOH_Mol Methanol Molecules Interaction3 H-Bonding (Donor: MeOH -> Acceptor: N/O) MeOH_Mol->Interaction3 Interaction3->Compound

Figure 1: Mechanistic differentiation of solvation. DMSO utilizes dipolar forces, while Methanol engages in H-bonding with the solute's acceptor sites.

Validated Experimental Protocol: Solubility Determination

Do not rely on database estimates for critical assays. Use this Saturation Shake-Flask Method to determine the exact solubility limit in your specific lab conditions (temperature/humidity).

Phase 1: Preparation
  • Weighing: Accurately weigh ~10 mg of the compound into a 1.5 mL microcentrifuge tube.

  • Solvent Addition: Add 100 µL of the target solvent (DMSO or Methanol).

    • Note: This targets a concentration of ~100 mg/mL.

Phase 2: Equilibration
  • Agitation: Vortex vigorously for 60 seconds.

  • Observation:

    • If clear: Solubility > 100 mg/mL. Add more solid.

    • If solid remains: Proceed to equilibration.

  • Incubation: Place the tube in a thermomixer at 25°C, shaking at 500-750 RPM for 24 hours. This ensures thermodynamic equilibrium is reached.

Phase 3: Analysis
  • Separation: Centrifuge at 10,000 RPM for 10 minutes to pellet undissolved solid.

  • Dilution: Carefully remove the supernatant. Dilute 10 µL of supernatant into 990 µL of Acetonitrile/Water (1:1) for HPLC analysis.[2]

  • Quantification: Inject onto HPLC-UV (254 nm). Compare peak area against a standard curve of known concentration.

SolubilityWorkflow Start Start: Solid Compound AddSolvent Add Solvent (DMSO/MeOH) Target: 100 mg/mL Start->AddSolvent Vortex Vortex 60s AddSolvent->Vortex Check Visual Check Vortex->Check AddSolid Add more solid Check->AddSolid Clear Solution Incubate Incubate 24h @ 25°C (Thermomixer) Check->Incubate Undissolved Solid AddSolid->Vortex Centrifuge Centrifuge 10k RPM, 10 min Incubate->Centrifuge Filter Filter Supernatant (0.22 µm PTFE) Centrifuge->Filter Analyze HPLC-UV Quantification Filter->Analyze

Figure 2: Step-by-step workflow for thermodynamic solubility determination.

Stock Solution Management & Biological Application

For drug development professionals, the handling of the compound is as important as its solubility.

Preparation of 10 mM Stock (Standard)

Given the MW of 192.26 g/mol :

  • Target: 10 mM in 1 mL DMSO.

  • Calculation:

    
    .
    
  • Protocol: Weigh 1.92 mg of solid. Add 1000 µL of anhydrous DMSO. Vortex until clear.

  • Storage: Aliquot into amber glass vials. Store at -20°C. Avoid repeated freeze-thaw cycles to prevent moisture absorption (DMSO is hygroscopic).

Serial Dilution for Assays (The "Crash" Risk)

When diluting a DMSO stock into aqueous assay buffer (e.g., PBS), the sudden change in polarity can cause precipitation.

  • Risk Threshold: This compound is lipophilic (LogP ~2.0). Precipitation is likely if the final DMSO concentration is < 1% and the compound concentration is high (> 100 µM).

  • Mitigation: Perform an intermediate dilution in Methanol or a DMSO/Water mix before the final spike into the assay buffer.

Troubleshooting & Stability

Issue Probable Cause Corrective Action
Cloudiness in MeOH Moisture contamination or salt formation.Use anhydrous Methanol. Ensure the compound is the free base, not a HCl salt (salts are less soluble in organic solvents).
Yellowing of DMSO Stock Oxidation of the pyridine/morpholine moiety.Degas DMSO with nitrogen before use. Store under inert atmosphere.
Inconsistent LC-MS Data Carryover or adsorption.Use a wash solvent containing 50% MeOH / 50% Acetonitrile with 0.1% Formic Acid.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 16223595 (Related Structure). Retrieved from [Link]

  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26. [Link]

  • Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods. Elsevier. (Chapter on Solubility Methodologies). [Link]

Sources

Pyridine-Morpholine Scaffolds: Synthetic Architectures for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the Pyridine-Morpholine scaffold, a privileged structural motif in modern medicinal chemistry, particularly within kinase inhibitor discovery (PI3K/mTOR pathways).

Executive Summary

The fusion of a pyridine ring with a morpholine moiety creates a "privileged scaffold" that addresses two of the most persistent challenges in drug discovery: aqueous solubility and metabolic stability . While the pyridine ring serves as a bioisostere for phenyl groups—offering tunable electronics and hydrogen-bond acceptance—the morpholine ring acts as a superior solubilizing group compared to its lipophilic analogs (e.g., piperidine).

This guide provides a technical deep-dive into the rationale, synthesis, and application of pyridine-morpholine building blocks, with a specific focus on their critical role in designing ATP-competitive kinase inhibitors.

Structural Rationale & Physicochemical Properties[1][2][3][4][5]

The utility of the pyridine-morpholine scaffold stems from the synergistic properties of its two components.

The Morpholine Advantage

Morpholine is often selected over piperidine or piperazine during lead optimization (Scaffold Hopping).

  • Metabolic Stability: The ether oxygen in morpholine withdraws electron density from the nitrogen, lowering its pKa (approx. 8.3) compared to piperidine (approx.[1] 11.2). This reduces the basicity, making the ring less prone to oxidative metabolism (N-oxidation) by CYP450 enzymes.

  • Hinge Binding: In kinase inhibitors, the morpholine oxygen often serves as a critical hydrogen-bond acceptor, interacting with the backbone amide of the kinase "hinge" region (e.g., Val851 in PI3K

    
    , Val2240  in mTOR).[2]
    
  • Solubility: The oxygen atom lowers

    
     (lipophilicity) and increases aqueous solubility, a vital parameter for oral bioavailability.
    
The Pyridine Core[3][6][8][9]
  • 
    -Deficient Nature:  Pyridine is electron-deficient, making it susceptible to Nucleophilic Aromatic Substitution (
    
    
    
    ), which simplifies the introduction of the morpholine ring.
  • Dipole Modulation: The pyridine nitrogen provides a specific dipole vector that can be leveraged to optimize crystal packing and permeability.

Synthetic Strategies: Constructing the Scaffold

The synthesis of pyridine-morpholine building blocks generally follows two distinct pathways depending on the substitution pattern (regiochemistry) and the electronic activation of the pyridine ring.

Method A: Nucleophilic Aromatic Substitution ( )

Applicability: 2-halo and 4-halopyridines (Activated systems). Mechanism: Addition-Elimination. The presence of the electronegative nitrogen in the pyridine ring activates the 2- and 4-positions toward nucleophilic attack. This reactivity is significantly enhanced if an Electron-Withdrawing Group (EWG) such as


, 

, or

is present ortho or para to the leaving group.
  • Leaving Group Order:

    
     (Fluorine is best due to the high electronegativity stabilizing the Meisenheimer intermediate).
    
  • Base: Inorganic bases (

    
    , 
    
    
    
    ) or tertiary amines (
    
    
    ,
    
    
    ).
Method B: Buchwald-Hartwig Amination

Applicability: 3-halopyridines (Unactivated systems) or electron-rich pyridines. Mechanism: Pd-catalyzed Cross-Coupling. The 3-position of pyridine does not support the stabilization of the negative charge required for


. Therefore, palladium catalysis is required.
  • Catalyst System:

    
     or 
    
    
    
    .
  • Ligands: Bulky phosphines are essential to prevent catalyst poisoning by the pyridine nitrogen. BINAP , Xantphos , or Buchwald precatalysts (e.g., XPhos Pd G2 ) are standard.

  • Base: Strong bases like

    
     or 
    
    
    
    .
Visualization: Synthetic Decision Tree

SyntheticPathways cluster_legend Reaction Conditions Start Target: Pyridine-Morpholine Pos Halogen Position? Start->Pos Pos24 2- or 4-Position (Activated) Pos->Pos24 Electron Deficient Pos3 3-Position (Unactivated) Pos->Pos3 Electron Neutral SnAr Method A: SnAr Reagent: Morpholine, K2CO3 Solvent: DMF/DMSO, Heat Pos24->SnAr Buchwald Method B: Buchwald-Hartwig Cat: Pd(OAc)2 / BINAP Base: NaOtBu, Toluene Pos3->Buchwald

Figure 1: Decision matrix for selecting the optimal synthetic route based on pyridine regiochemistry.

Case Study: Kinase Inhibitor Design (PI3K/mTOR)

The pyridine-morpholine motif is ubiquitous in inhibitors of the PI3K/Akt/mTOR pathway.[3] A prime example of the application of this building block logic is found in Buparlisib (BKM120) and Apitolisib (GDC-0980) .

Mechanism of Action (The "Hinge Binder")

In these drugs, the morpholine ring is not merely a solubilizing appendage; it is a pharmacophore.[4]

  • Interaction: The ether oxygen of the morpholine acts as a Hydrogen Bond Acceptor.

  • Target: It binds to the amide nitrogen of the "hinge" residue (e.g., Val851 in PI3K

    
    ) within the ATP-binding pocket.
    
  • Impact: This interaction anchors the inhibitor, orienting the heteroaromatic core (pyridine/pyrimidine) to make

    
    -stacking interactions with the gatekeeper residues.
    
Comparative Data: Morpholine vs. Piperidine
PropertyMorpholine AnalogPiperidine AnalogImpact on Drug Design
pKa (Conj. Acid) ~8.3~11.2Morpholine is less ionized at physiological pH, improving membrane permeability.
LogP Lower (More Polar)Higher (Lipophilic)Morpholine improves aqueous solubility.
Metabolic Liability Low (Ring stable)High (Oxidation)Piperidine is prone to rapid CYP450 oxidation.
H-Bonding Donor & AcceptorDonor Only (NH)Morpholine O provides an extra anchor point for protein binding.

Experimental Protocols

Protocol A: Synthesis of 4-(Morpholin-4-yl)pyridine

Use this protocol for 2-chloro or 4-chloropyridines.

  • Reagents: 4-Chloropyridine hydrochloride (1.0 eq), Morpholine (3.0 eq),

    
     (2.5 eq).
    
  • Solvent: DMF (Dimethylformamide) or DMSO.

  • Procedure:

    • Charge a round-bottom flask with 4-chloropyridine HCl and

      
      .
      
    • Add DMF (5 mL per mmol substrate) and stir for 10 min at Room Temperature (RT).

    • Add Morpholine dropwise.

    • Heat the mixture to 100°C for 4–12 hours. Monitor by TLC/LC-MS.

    • Workup: Cool to RT. Pour into ice-water. If solid precipitates, filter and wash with water. If oil, extract with EtOAc, wash with brine (3x) to remove DMF, dry over

      
      , and concentrate.
      
  • Yield: Typically 80–95%.

Protocol B: Buchwald-Hartwig Synthesis of 3-(Morpholin-4-yl)pyridine

Use this protocol for 3-bromopyridines.

  • Reagents: 3-Bromopyridine (1.0 eq), Morpholine (1.2 eq),

    
     (5 mol%), BINAP (7.5 mol%), 
    
    
    
    (1.5 eq).
  • Solvent: Toluene (anhydrous, degassed).

  • Procedure:

    • In a glovebox or under Argon, combine

      
       and BINAP in toluene and stir for 10 min to pre-form the catalyst complex.
      
    • Add 3-Bromopyridine, Morpholine, and

      
      .
      
    • Seal the reaction vessel and heat to 80–100°C for 12–16 hours.

    • Workup: Filter through a pad of Celite to remove Palladium residues. Concentrate the filtrate. Purify via flash column chromatography (SiO2, Hexane/EtOAc).

  • Yield: Typically 60–85%.

Pharmacophore Map: The PI3K/mTOR Binding Mode

The following diagram illustrates the specific molecular interactions that make this scaffold so effective in kinase inhibition, based on crystal structure data (e.g., PDB: 3ZIM).

Pharmacophore cluster_properties ADME Properties Morpholine Morpholine Ring (Solubility & Binding) Oxygen Ether Oxygen (H-Bond Acceptor) Morpholine->Oxygen Prop1 Reduced Lipophilicity (LogP) Morpholine->Prop1 Prop2 Metabolic Stability (vs Piperidine) Morpholine->Prop2 Interaction Hydrogen Bond (Critical for Potency) Oxygen->Interaction Pyridine Pyridine Core (Scaffold & Electronics) Pyridine->Morpholine Linker Target Kinase Hinge Region (Val851 / Val2240) Interaction->Target

Figure 2: Pharmacophore mapping of the morpholine-pyridine scaffold within the ATP-binding pocket of PI3K/mTOR kinases.

References

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ResearchGate. (2020). Link

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. (2021).[2] Link

  • Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Chemistry. (2024). Link

  • Buparlisib (BKM120) - PI3K Inhibitor Product Information. Abcam. Link

  • Apitolisib (GDC-0980) Structure and Activity. MedChemExpress. Link

  • Optimization of the model Buchwald-Hartwig reaction of morpholine. ResearchGate. Link

Sources

Whitepaper: 4,6-Dimethyl-2-Substituted Pyridine Derivatives – Synthesis, Mechanisms, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4,6-dimethylpyridine scaffold represents a highly versatile and privileged pharmacophore in modern medicinal chemistry and agrochemical development. By functionalizing the C-2 position of the 4,6-dimethylpyridine ring, researchers have successfully engineered a vast array of bioactive molecules. This technical guide provides an in-depth analysis of the synthesis, structural rationale, and biological mechanisms of 4,6-dimethyl-2-substituted pyridine derivatives. Designed for drug development professionals, this whitepaper bridges the gap between synthetic methodology and molecular pharmacology, detailing field-proven protocols and their underlying chemical causality.

Chemical Rationale: The 4,6-Dimethylpyridine Pharmacophore

The structural architecture of 4,6-dimethyl-2-substituted pyridines is not arbitrary; it is a deliberate design choice driven by steric and electronic parameters.

  • Steric Bulk & Lipophilicity: The methyl groups at the C-4 and C-6 positions provide essential steric bulk that dictates the rotational conformation of the molecule within receptor binding pockets. Furthermore, these hydrophobic moieties enhance the overall lipophilicity of the scaffold, a critical factor for penetrating lipid-rich biological barriers (e.g., macrophage membranes or insect cuticles).

  • Electronic Activation: The nitrogen atom in the pyridine ring withdraws electron density, activating the C-2 position for nucleophilic attack. When paired with electron-withdrawing groups (such as a 3-cyano group), the C-2 position becomes highly susceptible to Nucleophilic Aromatic Substitution (SNAr), allowing for rapid and diverse functionalization with amines, thiols, and ureas.

Self-Validating Synthetic Methodologies

To ensure reproducibility and high yield, the following protocols have been designed as self-validating systems, where the causality of each reagent choice is explicitly defined.

Protocol A: Synthesis of Antileishmanial Imidazolidin-2-ones

Objective: Synthesize N3-tolylsulfonyl imidazolidin-2-one derivatives from 2-amino-4,6-dimethylpyridine to target Leishmania parasites[1].

  • Step 1: Urea Intermediate Formation.

    • Procedure: React 2-amino-4,6-dimethylpyridine with 2-chloroethyl isocyanate in an inert solvent.

    • Causality: The highly nucleophilic exocyclic amine of the pyridine attacks the strongly electrophilic isocyanate carbon. This forms a 2-chloroethylurea intermediate. The reaction is exothermic; strict thermal control is required to prevent the formation of symmetric urea byproducts.

  • Step 2: Intramolecular Cyclization.

    • Procedure: Treat the intermediate with a strong base (e.g., NaH).

    • Causality: The base deprotonates the terminal urea nitrogen. The resulting nucleophile undergoes a rapid intramolecular SN2 attack on the adjacent carbon, displacing the chloride leaving group to form the thermodynamically stable 5-membered imidazolidin-2-one ring. The cyclic nature restricts the conformational flexibility of the nitrogen lone pairs, enhancing targeted binding to Phospholipase A2 (PLA2)[1].

  • Step 3: Sulfonylation.

    • Procedure: React the cyclic product with p-toluenesulfonyl chloride.

    • Causality: N3-sulfonylation drastically increases the lipophilicity of the molecule. This modification is not merely structural; it is a pharmacokinetic necessity required for the drug to penetrate the macrophage membrane where Leishmania amastigotes reside[1].

  • Self-Validation: The reaction's success is validated via FTIR spectroscopy by the disappearance of the primary amine N-H stretch (~3300 cm⁻¹) and the appearance of a strong cyclic urea C=O stretch (~1700 cm⁻¹).

SynthesisWorkflow Start 2-Amino-4,6-dimethylpyridine Step1 2-chloroethylurea Intermediate Start->Step1 Chloroethyl isocyanate Step2 Imidazolidin-2-one Cyclization Step1->Step2 Base-catalyzed ring closure Branch1 N3-Benzylation (Alkyl Halide/Base) Step2->Branch1 Branch2 Sulfonylation (Tolylsulfonyl Chloride) Step2->Branch2 Product1 N3-benzyl derivative 7 (IC50: 32.4 µM) Branch1->Product1 Product2 N3-tolylsulfonyl derivative 14 (IC50: 13.7 µM) Branch2->Product2

Fig 1: Synthetic workflow for 4,6-dimethyl-2-substituted imidazolidin-2-ones.

Protocol B: Synthesis of Insecticidal 2(1H)-thiones

Objective: Synthesize 3-cyano-4,6-dimethylpyridine-2(1H)-thione as a neonicotinoid analog for agricultural pest control[2].

  • Step 1: Reagent Mixing. Combine 2-chloro-3-cyano-4,6-dimethylpyridine (0.04 mol) and thiourea (0.12 mol) in absolute ethanol.

  • Step 2: Reflux and SNAr.

    • Procedure: Reflux the mixture for 4 hours.

    • Causality: The strongly electron-withdrawing 3-cyano group depletes electron density at the C-2 position. This activates the C-Cl bond for Nucleophilic Aromatic Substitution (SNAr). Thiourea is utilized as a superior sulfur-transfer agent compared to H2S gas due to its precise nucleophilicity and lower toxicity. The reaction proceeds via an isothiouronium intermediate, which spontaneously collapses under thermal conditions to yield the 2-thione[3].

  • Step 3: Isolation and Purification.

    • Procedure: Filter the solid precipitate formed during the hot reaction and recrystallize from dioxane.

    • Causality: Dioxane is selected because it dissolves the thione at high temperatures but cleanly rejects polar unreacted thiourea and ionic byproducts upon cooling, ensuring the >98% purity required for bioassays[3].

  • Self-Validation: Conversion is confirmed by the disappearance of the C-Cl stretching frequency (~750 cm⁻¹) and the emergence of a strong N-H stretch (~3180 cm⁻¹) alongside the C=S stretch in the FTIR spectrum. 1H NMR in DMSO-d6 will reveal a diagnostic shift for the N-H proton, confirming the thione tautomer predominates in solution[3].

Mechanisms of Action Across Biological Targets

The 4,6-dimethyl-2-substituted pyridine derivatives exhibit remarkable polypharmacology, acting on diverse biological targets depending on the C-2 substitution.

PLA2 Interference in Leishmania

Derivatives such as the N3-tolylsulfonyl imidazolidin-2-one act as potent antileishmanial agents. Mechanistic studies indicate that these compounds interfere with parasite Phospholipase A2 (PLA2) activity. By inhibiting PLA2, the derivatives disrupt the parasite's lipid metabolism and membrane remodeling processes, leading to a significant reduction in the parasite burden of Leishmania mexicana amastigotes residing within host macrophages[1].

Cholinesterase Inhibition

Thiocarbamide and arylcarboxamide derivatives of 2-amino-4,6-dimethylpyridine function as moderate inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Quantitative structure-activity relationship (QSAR) analyses reveal that binding affinity to the cholinesterase active site is heavily dependent on molecular volume and the energy of the lowest unoccupied molecular orbital (LUMO). Increasing the steric bulk at the C-2 position optimizes the fit within the hydrophobic gorge of the AChE enzyme[4].

nAChR Modulation in Agricultural Pests

Thione and distyryl derivatives act as highly effective neonicotinoid analogs. These compounds target the nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects. By binding to nAChRs as agonists, they cause continuous nerve overstimulation, leading to paralysis and high mortality in agricultural pests such as the cowpea aphid (Aphis craccivora)[2].

Anticancer Activity via F-Actin Depolarization

Recent developments have fused the 4,6-dimethylpyridine scaffold with 1,3,4-oxadiazole rings to form novel N-Mannich bases. These hybrid molecules exhibit potent, dose-dependent proapoptotic effects on human melanoma cells (A375 and C32). Confocal microscopy has validated that these derivatives induce severe F-actin depolarization, dismantling the cancer cell's cytoskeleton and halting metastasis[5].

Mechanism Ligand1 Imidazolidin-2-one Derivatives Target1 Parasite PLA2 Enzyme Ligand1->Target1 Inhibits Effect1 Reduced Parasite Burden Target1->Effect1 Macrophage survival drops Ligand2 2-Thione Derivatives Target2 nAChR Receptors Ligand2->Target2 Agonist Binding Effect2 Insecticidal Action Target2->Effect2 Receptor Overstimulation

Fig 2: Dual biological pathways of 4,6-dimethyl-2-substituted pyridine derivatives.

Quantitative Structure-Activity Relationship (QSAR) Data

The following table summarizes the quantitative efficacy of various C-2 substitutions on the 4,6-dimethylpyridine core across different biological targets.

Compound ScaffoldKey Substituent at C-2Primary Biological TargetObserved Efficacy / IC50Ref
Imidazolidin-2-one N3-tolylsulfonylL. mexicana amastigotes (PLA2)13.7 µmol/L[1]
Imidazolidin-2-one N3-benzylL. mexicana promastigotes32.4 µmol/L[1]
Thiocarboxamide 5-methylfuran-2-ylAcetylcholinesterase (AChE)Moderate Inhibition[4]
2(1H)-thione 3-cyanonAChRs (Aphis craccivora)High Insecticidal Mortality[2]
N-Mannich Base 1,3,4-oxadiazoleMelanoma cells (A375, C32)Dose-dependent apoptosis[5]

Conclusion

The 4,6-dimethyl-2-substituted pyridine scaffold is a cornerstone in the development of novel therapeutics and agrochemicals. By strictly controlling the synthetic pathways—such as leveraging intramolecular cyclizations for imidazolidin-2-ones or utilizing SNAr for thione analogs—researchers can predictably tune the molecule's lipophilicity and steric profile. This precision engineering directly translates to potent biological activity, ranging from PLA2 inhibition in parasitic infections to nAChR agonism in pest control. Future drug development should continue to exploit the highly reactive C-2 position to generate novel hybrid molecules, particularly in the realm of targeted oncology and neurodegenerative disease management.

References

  • Synthesis and antileishmanial activity of new 1-(pyridin-2-yl)imidazolidin-2-ones derived from 2-amino-4,6-dimethylpyridine. PubMed (nih.gov). Available at:1

  • Cholinesterase Inhibition by Derivatives of 2-Amino-4,6-Dimethylpyridine. Taylor & Francis (tandfonline.com). Available at: 4

  • Design, Synthesis, Characterization, and Insecticidal Bioefficacy Screening of Some New Pyridine Derivatives. ACS Omega (acs.org). Available at: 2

  • Synthesis, Anticancer Activity and Molecular Docking Studies of Novel N-Mannich Bases of 1,3,4-Oxadiazole Based on 4,6-Dimethylpyridine Scaffold. PMC (nih.gov). Available at: 5

Sources

The Morpholine-Pyridine Pharmacophore: A Keystone in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The morpholine-pyridine scaffold has emerged as a privileged pharmacophore in contemporary drug discovery, demonstrating remarkable versatility and efficacy across a spectrum of therapeutic targets. This guide provides a comprehensive technical overview of this critical chemical motif, from its fundamental physicochemical properties and synthesis to its intricate interactions with biological targets and its role in clinically approved therapeutics. We will delve into the structure-activity relationships that govern its bioactivity, explore the mechanistic basis of its action, and provide detailed experimental protocols for its evaluation. This document serves as a vital resource for researchers and scientists engaged in the design and development of next-generation therapeutics leveraging the potent potential of the morpholine-pyridine pharmacophore.

Introduction: The Ascendancy of a Privileged Scaffold

In the landscape of medicinal chemistry, "privileged scaffolds" are molecular frameworks that are capable of binding to multiple, unrelated biological targets. The morpholine-pyridine motif is a quintessential example of such a scaffold. Its prevalence in a multitude of clinically successful drugs, particularly in oncology, underscores its significance. The unique combination of the morpholine and pyridine rings bestows a favorable balance of physicochemical properties, including aqueous solubility, metabolic stability, and synthetic tractability.

The morpholine ring, a saturated heterocycle containing both an amine and an ether functional group, often imparts improved pharmacokinetic properties.[1] Its presence can enhance solubility and reduce the basicity of the nitrogen atom compared to piperidine, which can be advantageous in minimizing off-target effects.[1] The pyridine ring, an electron-deficient aromatic system, provides a versatile platform for a variety of chemical modifications and can engage in crucial π-π stacking interactions with biological targets.[2] The strategic combination of these two rings has proven to be a powerful approach in the design of potent and selective inhibitors of various enzyme classes, most notably kinases.

Synthetic Strategies for Constructing the Morpholine-Pyridine Core

The efficient synthesis of the morpholine-pyridine scaffold is a critical first step in the development of new drug candidates. Several robust synthetic methodologies have been established, with nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions being the most prominent.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a widely employed method for the formation of the C-N bond between the pyridine and morpholine rings. This reaction typically involves the displacement of a leaving group, such as a halogen, from an electron-deficient pyridine ring by the nitrogen atom of morpholine. The reactivity of halopyridines in SNAr reactions follows the order F > Cl > Br > I, with the 2- and 4-positions being the most susceptible to nucleophilic attack due to the electron-withdrawing nature of the ring nitrogen.[3]

Experimental Protocol: General Procedure for SNAr of a Chloropyridine with Morpholine

  • Reaction Setup: To a solution of the 2-chloropyridine derivative (1.0 equivalent) in a suitable solvent (e.g., dimethyl sulfoxide (DMSO) or water), add morpholine (1.2 equivalents) and a base such as potassium fluoride (KF) (2.0 equivalents).[3][4]

  • Reaction Conditions: Heat the reaction mixture to 50-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[3][4]

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, offer a versatile and efficient alternative for the synthesis of morpholine-pyridine derivatives. These reactions can tolerate a wider range of functional groups and often proceed under milder conditions than traditional SNAr reactions.

Experimental Protocol: General Procedure for Palladium-Catalyzed Amination

  • Reaction Setup: In a reaction vessel, combine the halopyridine (1.0 equivalent), morpholine (1.2 equivalents), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a suitable ligand (e.g., a phosphine ligand, 2-10 mol%), and a base (e.g., Cs₂CO₃, 2.0 equivalents) in an anhydrous solvent (e.g., dioxane or toluene).[5][6]

  • Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-120 °C until the starting material is consumed, as monitored by TLC or LC-MS.[5][6]

  • Work-up and Purification: After cooling to room temperature, filter the reaction mixture through a pad of celite to remove the catalyst. The filtrate is then concentrated, and the residue is purified by column chromatography to afford the desired morpholinyl-pyridine product.

Mechanism of Action and Structure-Activity Relationships (SAR)

The biological activity of the morpholine-pyridine pharmacophore is intimately linked to its ability to interact with specific amino acid residues within the active site of its target proteins. In the context of kinase inhibition, the morpholine and pyridine moieties often play distinct and complementary roles.

Kinase Inhibition: A Case Study in Targeted Therapy

The morpholine-pyridine scaffold is a prominent feature in numerous kinase inhibitors. The morpholine oxygen atom is frequently observed to form a crucial hydrogen bond with the hinge region of the kinase, a key interaction for potent inhibition.[7][8] The pyridine ring, on the other hand, can be functionalized to occupy adjacent hydrophobic pockets and to fine-tune the selectivity and physicochemical properties of the inhibitor.

Structure-Activity Relationship (SAR) Insights for PI3K Inhibitors:

  • The Morpholine Moiety: The morpholine group is often considered a pharmacophore for PI3K inhibitory activity, as its oxygen atom forms a hydrogen bond with the backbone NH of Val851 in the hinge region of PI3Kα.[7][8] Substitution of the morpholine ring generally leads to a decrease in inhibitory activity.[7]

  • The Pyridine Ring: The substitution pattern on the pyridine ring is critical for both potency and selectivity. Electron-withdrawing groups can enhance activity, and the introduction of various substituents allows for the exploration of different binding pockets within the kinase active site.[9]

Compound/DrugTarget(s)Key Structural FeaturesIC₅₀ (nM)
Gefitinib EGFRAnilinoquinazoline core with a morpholine-containing side chain.33-80 (EGFR)
Erlotinib EGFRQuinazoline core with a substituted aniline and an ether-linked side chain.2 (EGFR)
Lapatinib EGFR, HER2Quinazoline core with a furan-containing side chain.10.8 (EGFR), 9.8 (HER2)
Sonidegib Smoothened (SMO)Biphenyl-carboxamide core with a morpholine-substituted pyridine.1.3 (mouse SMO), 2.5 (human SMO)[4]
Rucaparib PARP1, PARP2, PARP3Phthalazinone core with a fluorobenzyl group.1.4 (PARP1)[10]

Note: IC₅₀ values can vary between studies depending on the specific experimental conditions.

Key Signaling Pathways Targeted by Morpholine-Pyridine Pharmacophores

The therapeutic efficacy of drugs containing the morpholine-pyridine scaffold is derived from their ability to modulate critical cellular signaling pathways that are often dysregulated in disease, particularly in cancer.

The EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a central role in regulating cell proliferation, survival, and differentiation.[2][8] Aberrant activation of this pathway is a hallmark of many cancers. Inhibitors like gefitinib and erlotinib, which contain a morpholine or a related motif, target the ATP-binding site of the EGFR tyrosine kinase, thereby blocking downstream signaling.[11][12]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription EGF EGF (Ligand) EGF->EGFR Gefitinib Gefitinib/ Erlotinib Gefitinib->EGFR

Caption: EGFR signaling pathway and the inhibitory action of targeted therapies.

The Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is crucial during embryonic development and its aberrant activation in adults is implicated in the development of certain cancers, such as basal cell carcinoma.[13][14] Sonidegib, which features a morpholine-substituted pyridine, is a potent inhibitor of Smoothened (SMO), a key transmembrane protein in the Hh pathway.[4][13]

Hedgehog_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH1 PTCH1 SMO SMO PTCH1->SMO Inhibits GLI GLI SMO->GLI Activates SUFU SUFU SUFU->GLI Inhibits GLI_active GLI (active) GLI->GLI_active Transcription Target Gene Transcription GLI_active->Transcription Hh_ligand Hedgehog Ligand Hh_ligand->PTCH1 Sonidegib Sonidegib Sonidegib->SMO

Caption: Hedgehog signaling pathway and the inhibitory action of Sonidegib.

The PARP-Mediated DNA Damage Repair Pathway

Poly (ADP-ribose) polymerase (PARP) enzymes are critical for the repair of single-strand DNA breaks.[15][16] In cancers with mutations in DNA repair genes like BRCA1/2, inhibition of PARP leads to the accumulation of DNA damage and cell death, a concept known as synthetic lethality.[16] Rucaparib is a potent PARP inhibitor used in the treatment of certain ovarian and prostate cancers.[15][17]

PARP_Signaling_Pathway cluster_nucleus Nucleus DNA_SSB DNA Single-Strand Break (SSB) PARP PARP DNA_SSB->PARP Recruits Replication_Fork Replication Fork DNA_SSB->Replication_Fork Leads to BER Base Excision Repair (BER) PARP->BER Mediates DNA_DSB DNA Double-Strand Break (DSB) Replication_Fork->DNA_DSB Stalling causes HRR Homologous Recombination Repair (HRR) DNA_DSB->HRR Repaired by Cell_Death Cell Death (Apoptosis) HRR->Cell_Death Deficiency leads to Rucaparib Rucaparib Rucaparib->PARP BRCA_deficient BRCA1/2 Deficient Cells BRCA_deficient->HRR

Caption: PARP-mediated DNA repair and the synthetic lethality mechanism of PARP inhibitors.

Experimental Evaluation of Bioactivity

The in vitro evaluation of compounds containing the morpholine-pyridine pharmacophore is essential to determine their potency and selectivity. Key assays include kinase inhibition assays and cell-based proliferation assays.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the activity of a purified kinase enzyme. A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.

Experimental Protocol: ADP-Glo™ Kinase Assay

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Reaction Mixture: In a 384-well plate, combine the kinase, a suitable substrate, and the test compound at various concentrations.

  • Initiation: Start the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection: Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.[13]

Cell Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell viability and proliferation. It measures the metabolic activity of cells, which is an indicator of the number of viable cells.[18][19]

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[18]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.[19]

Conclusion and Future Perspectives

The morpholine-pyridine pharmacophore has firmly established itself as a cornerstone of modern drug discovery. Its favorable physicochemical properties, synthetic accessibility, and ability to engage in key interactions with a diverse range of biological targets have led to the development of numerous life-saving medicines. The continued exploration of this privileged scaffold, through the synthesis of novel analogs and the investigation of its potential against new therapeutic targets, promises to yield the next generation of innovative therapeutics. As our understanding of the molecular basis of disease deepens, the rational design of drugs based on the morpholine-pyridine core will undoubtedly continue to be a fruitful area of research for the foreseeable future.

References

  • Sonidegib is a Hedgehog Pathway Inhibitor for Solid Tumors Research. (2024, April 12).
  • (erlotinib) Tablets. (n.d.). accessdata.fda.gov. Retrieved from [Link]

  • The Hedgehog Signaling Pathway: Where Did It Come From? - PMC. (2009, June 30). NCBI. Retrieved from [Link]

  • How does erlotinib work (mechanism of action)? (2024, December 18). Drugs.com. Retrieved from [Link]

  • Sonidegib, a novel smoothened inhibitor for the treatment of advanced basal cell carcinoma. (2016, September 14). Dovepress. Retrieved from [Link]

  • MTT Cell Assay Protocol. (n.d.). Retrieved from [Link]

  • Rucaparib in ovarian cancer: extending the use of PARP inhibitors in the recurrent disease. (n.d.). Future Medicine. Retrieved from [Link]

  • Hedgehog pathway inhibitor - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

  • Cell sensitivity assays: the MTT assay - PubMed. (2011). NCBI. Retrieved from [Link]

  • PKC-θ in vitro Kinase Activity Assay. (2016, October 20). Bio-protocol. Retrieved from [Link]

  • Rucaparib: a novel PARP inhibitor for BRCA advanced ovarian cancer - PubMed. (2018, March 21). NCBI. Retrieved from [Link]

  • Hedgehog signaling pathway - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

  • PARP inhibitor rucaparib becomes new treatment option for some men with advanced prostate cancer. (2020, August 17). ecancer. Retrieved from [Link]

  • Directed nucleophilic aromatic substitution reaction. (n.d.). Retrieved from [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025, August 14). Celtarys Research. Retrieved from [Link]

  • Signal Transduction pathway of PARP enzyme[20]. - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. (2017, October 31). MDPI. Retrieved from [Link]

  • PARPs in genome stability and signal transduction: implications for cancer therapy. (2018, November 12). Taylor & Francis Online. Retrieved from [Link]

  • The Multifactorial Role of PARP-1 in Tumor Microenvironment - PMC. (n.d.). NCBI. Retrieved from [Link]

  • Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. (2024, October 20). Frontiers. Retrieved from [Link]

  • Simplified schematic version of the epidermal growth factor receptor (EGFR) signaling cascade. (n.d.). Pathway Figure OCR. Retrieved from [Link]

  • Synthesis of morpholine derivatives from 1,3-dienes and N-arylaminoalcohols by palladium-catalyzed sequential C–N and C–O bond formation. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • A simple synthesis of aminopyridines: use of amides as amine source. (n.d.). SciELO. Retrieved from [Link]

  • Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. (2018, July 10). MDPI. Retrieved from [Link]

  • Stereoselective synthesis of 2,5-disubstituted morpholines using a palladium-catalyzed hydroamination reaction. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • EGF/EGFR Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved from [Link]

  • Development - EGFR signaling pathway Pathway Map. (n.d.). Bio-Rad. Retrieved from [Link]

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (2022, May 26). MDPI. Retrieved from [Link]

  • A comprehensive pathway map of epidermal growth factor receptor signaling - PMC. (n.d.). NCBI. Retrieved from [Link]

  • Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PubMed. (2018, July 10). NCBI. Retrieved from [Link]

  • A comprehensive pathway map of epidermal growth factor receptor signaling - PubMed. (n.d.). NCBI. Retrieved from [Link]

  • Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. (2016, April 15). Springer. Retrieved from [Link]

  • Quantitative structure activity relationship study of p38α MAP kinase inhibitors. (2025, September 11). Springer. Retrieved from [Link]

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - ResearchGate. (2026, January 21). ResearchGate. Retrieved from [Link]

  • Cationic palladium(ii)-catalyzed synthesis of substituted pyridines from α,β-unsaturated oxime ethers - PMC. (n.d.). NCBI. Retrieved from [Link]

  • Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors. (n.d.). ACS Publications. Retrieved from [Link]

  • Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - ResearchGate. (2025, October 16). ResearchGate. Retrieved from [Link]

  • nucleophilic aromatic substitutions - YouTube. (2019, January 19). YouTube. Retrieved from [Link]

  • Figure 2. Various approaches for synthesis of morpholine The various... - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

  • Identification and structure-activity relationships of substituted pyridones as inhibitors of Pim-1 kinase - PubMed. (2007, March 15). NCBI. Retrieved from [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions - PMC - NIH. (n.d.). NCBI. Retrieved from [Link]

  • Synthesis of naturally occurring pyridine alkaloids via palladium-catalyzed coupling/migration chemistry - PubMed. (n.d.). NCBI. Retrieved from [Link]

  • Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds. (n.d.). Beilstein Journals. Retrieved from [Link]

Sources

Physicochemical Profiling of Dimethylpyridine Morpholines in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The dimethylpyridine morpholine scaffold represents a privileged structural motif in modern medicinal chemistry, widely utilized to optimize the Lipophilic Ligand Efficiency (LLE) of kinase inhibitors (e.g., PI3K, mTOR, GAK). This guide dissects the physicochemical interplay between the electron-rich morpholine ring and the electron-deficient pyridine core. Specifically, it analyzes how methyl substitution patterns—whether on the pyridine "warhead" or the morpholine "solubilizer"—dictate LogP (partition coefficient), pKa (basicity), and metabolic stability.

Structural Classification & Physicochemical Baselines

To accurately predict properties, researchers must distinguish between the two primary substitution vectors.

Type A: Pyridine-Methylated Scaffolds
  • Core Structure: 4-(morpholin-4-yl)-2,6-dimethylpyridine.

  • Primary Effect: Modulation of the pyridine nitrogen's basicity and steric shielding of the pyridine ring.

  • Physicochemical Driver: The ortho-methyl groups (2,6-positions) exert a +I (inductive) effect , increasing electron density on the pyridine nitrogen, thereby raising the pKa.

Type B: Morpholine-Methylated Scaffolds
  • Core Structure: 4-(2,6-dimethylmorpholin-4-yl)pyridine.

  • Primary Effect: Metabolic blockade and lipophilicity tuning.

  • Physicochemical Driver: Methylation at the morpholine 2,6-positions (typically cis) sterically hinders Cytochrome P450 oxidative metabolism at the ether α-carbons while increasing LogP by approximately 0.5–0.8 units.

Comparative Physicochemical Data

Table 1: Baseline properties of morpholine-pyridine congeners.

Compound ClassStructureLogP (Calc)pKa (Pyridine N)Metabolic Stability (t½)
Baseline 4-Morpholinopyridine~0.6~7.9Low (Oxidation prone)
Type A 2,6-Dimethyl-4-morpholinopyridine~1.4~8.6Medium (Steric protection)
Type B 4-(cis-2,6-dimethylmorpholinyl)pyridine~1.5~7.9High (Metabolic Block)
Hybrid 2,6-Dimethyl-4-(2,6-dimethylmorpholinyl)pyridine~2.3~8.5Very High

Deep Dive: LogP, LogD, and pKa Modulation

The "Ortho-Effect" on Conformation and Solubility

In Type A scaffolds, placing methyl groups at the 3,5-positions of the pyridine (ortho to the morpholine) forces the morpholine ring to twist out of coplanarity with the pyridine.

  • Planar Systems: High conjugation, better packing, lower aqueous solubility.

  • Twisted Systems: Disrupted conjugation, higher solubility ("Molecular Grease" effect), but potentially reduced potency if the target requires a planar binding mode.

LogD vs. LogP: The pH Dependency

For dimethylpyridine morpholines, LogP is deceptive . Because the pyridine nitrogen is basic (pKa ~8.0–8.6), these molecules are significantly ionized at physiological pH (7.4).



Implication: A Type A scaffold with a pKa of 8.6 will be >80% protonated at pH 7.4. This drastically lowers the effective lipophilicity (LogD), improving solubility but potentially hindering passive membrane permeability compared to the neutral species.

Experimental Protocols: Determination of LogD & pKa

Protocol 1: High-Throughput Potentiometric pKa Determination

Use this protocol to determine the precise ionization constant of the pyridine nitrogen.

Reagents:

  • 0.1 M HCl / 0.1 M NaOH (standardized).

  • 0.15 M KCl (ionic strength adjuster).

  • Degassed water (CO2-free).

Workflow:

  • Preparation: Dissolve 5 mg of the dimethylpyridine morpholine derivative in 20 mL of 0.15 M KCl/H2O. If insoluble, add <5% DMSO (note: this shifts pKa by ~0.5 units; correction required).

  • Titration: Perform a dual-titration (Acid

    
     Base 
    
    
    
    Acid) using an autotitrator (e.g., Sirius T3) under inert gas (N2/Ar) blanket.
  • Data Analysis: Fit the Bjerrum plot. The pyridine nitrogen will show a sharp inflection point between pH 6.0 and 9.0.

  • Validation: The hysteresis between acid/base curves must be <0.05 pH units.

Protocol 2: Shake-Flask LogD7.4 (Gold Standard)

HPLC methods are faster, but shake-flask is required for validating novel scaffolds.

  • Phase Preparation: Saturate 1-octanol with Phosphate Buffered Saline (PBS, pH 7.4) and vice-versa for 24 hours.

  • Equilibration: Dissolve compound in the water-saturated octanol phase (Target conc: 100 µM).

  • Partitioning: Add equal volume of octanol-saturated PBS. Vortex for 60 minutes at 25°C. Centrifuge at 3000g for 20 mins to separate phases.

  • Quantification: Analyze both phases via LC-MS/MS.

  • Calculation:

    
    .
    

Metabolic Stability & Drug Design Strategy

The primary utility of the dimethylmorpholine motif (Type B) is to block the metabolic "soft spot" on the morpholine ring.

Mechanism of Action

CYP450 enzymes typically oxidize the carbon alpha to the ether oxygen in morpholine, leading to ring opening (lactam formation) and clearance.

  • Strategy: Introducing methyl groups at the 2,6-positions (cis-2,6-dimethylmorpholine) introduces steric hindrance that prevents the CYP450 heme iron from accessing the alpha-proton.

  • Result: Half-life (

    
    ) extension often >300% compared to the unsubstituted morpholine.
    
Visualization: Optimization Workflow

The following diagram illustrates the decision tree for optimizing dimethylpyridine morpholines based on initial physicochemical screens.

G Start Hit Compound (Morpholine-Pyridine Core) Screen Physicochem Screen (LogD7.4, pKa, HLM t1/2) Start->Screen Decision1 Problem: High Clearance? Screen->Decision1 Sol1 Strategy Type B: Switch to cis-2,6-dimethylmorpholine Decision1->Sol1 Yes Decision2 Problem: Low Solubility? Decision1->Decision2 No Sol1->Screen Re-test Sol2 Strategy Type A: Add Methyls to Pyridine (Increase pKa -> Ionization) Decision2->Sol2 Yes (LogD too high) Decision3 Problem: Low Potency? Decision2->Decision3 No Sol2->Screen Re-test Sol3 Check Conformation: Ortho-methyls twisting ring? Decision3->Sol3 Yes Final Lead Candidate Balanced LLE Decision3->Final No Sol3->Final

Figure 1: Decision logic for structural optimization of morpholine-pyridine scaffolds.

Case Study: GAK Inhibitor Optimization

Research into Cyclin G-associated kinase (GAK) inhibitors highlights the utility of this scaffold.

  • Challenge: Early hits containing a simple morpholine showed rapid metabolic clearance.

  • Solution: Substitution with cis-2,6-dimethylmorpholine .

  • Outcome: The dimethyl analog maintained kinase affinity (H-bonding preserved via ether oxygen) but improved metabolic stability significantly, allowing for lower dosing and improved safety profiles in antiviral applications (Dengue/Ebola models).

References

  • Morpholine As a Scaffold in Medicinal Chemistry. ResearchGate. [Link]

  • Discovery of 3-phenyl- and 3-N-piperidinyl-isothiazolo[4,3-b]pyridines as highly potent inhibitors of cyclin G-associated kinase. European Journal of Medicinal Chemistry. [Link]

  • 4-Morpholinopyridine PubChem Entry (Compound Summary). National Library of Medicine. [Link]

  • Effect of Substituents On Basicity of Pyridine. Scribd / Physical Organic Chemistry Archives. [Link]

Methodological & Application

Application Note: Synthesis of 4-(4,6-Dimethylpyridin-2-yl)morpholine via SNAr

[1]

Executive Summary

This application note details the synthesis of 4-(4,6-dimethylpyridin-2-yl)morpholine (Target Compound) utilizing a Nucleophilic Aromatic Substitution (SNAr) strategy. While 2-halopyridines are generally reactive toward nucleophiles, the presence of electron-donating methyl groups at the C4 and C6 positions significantly increases the electron density of the pyridine ring, thereby deactivating the C2 position toward nucleophilic attack.

This guide provides two distinct protocols:

  • Method A (Bench Scale): A standard dipolar aprotic solvent approach ensuring high solubility and kinetic monitoring.[1]

  • Method B (Green/Process Scale): A "neat" reaction methodology that eliminates toxic solvents and simplifies purification, suitable for scale-up.[1]

Mechanistic Insight & Strategic Planning

The Challenge of Deactivation

The SNAr mechanism on pyridine rings proceeds via a stepwise addition-elimination pathway involving a negatively charged intermediate known as the Meisenheimer complex .

  • Electronic Effect: The 4,6-dimethyl substitution pattern exerts a positive inductive effect (+I), increasing electron density within the

    
    -system. This destabilizes the anionic Meisenheimer intermediate compared to unsubstituted or nitro-substituted pyridines.[1]
    
  • Steric Effect: While the C6-methyl group is distal to the nucleophilic attack site (C2), it may influence the conformation of the incoming morpholine, though the electronic deactivation is the primary barrier.

Reaction Mechanism (SNAr)

The reaction requires overcoming the activation energy barrier raised by the methyl groups.[1] The morpholine nitrogen attacks the C2 carbon, displacing the halide (Leaving Group).

SNAr_MechanismSubstrate2-Chloro-4,6-dimethylpyridineTS1Transition State 1(High Energy)Substrate->TS1+ HeatNucleophileMorpholine(Nucleophile)Nucleophile->TS1IntermediateMeisenheimerComplex(Anionic)TS1->IntermediateRate LimitingStepProduct4-(4,6-Dimethylpyridin-2-yl)morpholineIntermediate->ProductFastEliminationByproductHCl (Captured by Base)Intermediate->Byproduct

Figure 1: Reaction pathway highlighting the rate-limiting formation of the Meisenheimer complex due to ring deactivation.[1]

Critical Process Parameters

ParameterRecommendationRationale
Leaving Group Chloride (Cl)Bromide is faster but 2-chloro-4,6-dimethylpyridine is more commercially available and cost-effective.[1] Fluoride would be fastest but is expensive.[1]
Solvent DMSO or NeatDMSO: High dielectric constant stabilizes the polar transition state.[1] Neat: Morpholine (bp 129°C) acts as both solvent and reagent, allowing high reflux temps.[1]
Base K2CO3 or Excess MorpholineNeutralizes HCl generated.[1] In "Neat" conditions, excess morpholine acts as the acid scavenger.
Temperature 120°C - 140°CEssential.[1] Reaction will be negligible at <80°C due to methyl group deactivation.[1]

Experimental Protocols

Method A: Standard Bench Protocol (DMSO/K2CO3)

Recommended for initial screening, small-scale synthesis (<1g), or when stoichiometry must be strictly controlled.

Reagents:

  • 2-Chloro-4,6-dimethylpyridine (1.0 equiv)[1]

  • Morpholine (1.5 equiv)

  • Potassium Carbonate (K2CO3), anhydrous (2.0 equiv)

  • DMSO (anhydrous), [0.5 M concentration]

Procedure:

  • Setup: Charge a reaction vial equipped with a magnetic stir bar with 2-Chloro-4,6-dimethylpyridine (1.0 eq) and K2CO3 (2.0 eq).

  • Solvation: Add DMSO (anhydrous). Stir to create a suspension.

  • Addition: Add Morpholine (1.5 eq) dropwise.

  • Reaction: Seal the vessel and heat to 130°C for 12–16 hours.

    • Note: Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[1] The starting chloride is UV active.[1]

  • Workup:

    • Cool to room temperature.[1][2]

    • Dilute with Water (5x reaction volume) and extract with Ethyl Acetate (3x).[1]

    • Wash combined organics with Brine (2x) to remove residual DMSO.[1]

    • Dry over Na2SO4, filter, and concentrate.

  • Purification: If necessary, purify via silica gel chromatography (Gradient: 0-40% EtOAc in Hexanes).

Method B: "Green" Neat Protocol (Scalable)

Recommended for >5g scale.[1] Eliminates DMSO waste and simplifies workup.

Reagents:

  • 2-Chloro-4,6-dimethylpyridine (1.0 equiv)[1]

  • Morpholine (4.0 - 6.0 equiv) Acts as solvent and base[1]

Procedure:

  • Setup: Charge a round-bottom flask with 2-Chloro-4,6-dimethylpyridine.

  • Addition: Add Morpholine (neat) directly to the flask.

  • Reflux: Attach a reflux condenser. Heat the mixture to reflux (~128-130°C) for 8–12 hours.

    • Process Tip: The high boiling point of morpholine drives the reaction.[1] The formation of morpholine hydrochloride salt (solid precipitate) may be observed.

  • Workup:

    • Cool to room temperature.[1][2]

    • Option 1 (Precipitation): Pour the mixture into ice water.[1] If the product is solid, filter it off.[3]

    • Option 2 (Evaporation - Preferred): Remove excess morpholine via rotary evaporation (vacuum required).[1] The residue contains Product + Morpholine-HCl salts.[1]

    • Dissolve residue in CH2Cl2 or EtOAc and wash with saturated NaHCO3 solution to remove salts.[1]

  • Isolation: Dry organic layer (MgSO4) and concentrate.[1] Recrystallize from Heptane/IPA if solid, or distill if oil.[1]

Analytical Validation

Successful synthesis must be validated against the following expected data points.

Expected NMR Signature (1H NMR, 400 MHz, CDCl3)
  • Pyridine Protons: Two singlets (or meta-coupled doublets) in the aromatic region (~6.2 - 6.5 ppm).[1] Note: The shift is upfield compared to chloropyridine due to the electron-donating amine.[1]

  • Methyl Groups: Two distinct singlets around 2.2 - 2.4 ppm (Ar-CH3).[1]

  • Morpholine Ring:

    • ~3.8 ppm (4H, t, O-CH2)

    • ~3.5 ppm (4H, t, N-CH2)

Mass Spectrometry (LC-MS)
  • Ionization: ESI (+)

  • Parent Ion: [M+H]+ calculated for C11H16N2O ≈ 193.13 Da.[1]

  • Pattern: Look for a clean single peak.[1] Absence of M+2 isotope pattern (indicates full consumption of Chloro-starting material).[1]

Troubleshooting Guide

TroubleshootingProblemIssue: Low Conversion (<50%)Check1Check TemperatureIs T > 120°C?Problem->Check1Check2Check Leaving GroupIs substrate 2-Chloro?Check1->Check2YesSolution1Increase T to 140-150°C(Switch to sealed tube)Check1->Solution1NoSolution2Add Catalyst(KI or CsF, 0.1 eq)Check2->Solution2Yes (Activation needed)Solution3Switch to Buchwald-Hartwig(Pd-catalysis)Check2->Solution3Still failing

Figure 2: Decision tree for troubleshooting incomplete reactions.

Common Pitfalls:

  • Incomplete Reaction: Due to the deactivated ring, refluxing in low-boiling solvents (THF, MeCN) will fail.[1] Correction: Use DMSO, DMF, or neat Morpholine.

  • Product Loss during Workup: The product is a basic amine.[1] If the aqueous workup is too acidic (pH < 4), the product will protonate and remain in the water layer. Correction: Ensure aqueous layer is pH > 9 during extraction.

References

  • Mechanistic Foundation: Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.[1][4] (Explains the "element effect" and deactivation in substituted pyridines).

  • Green Solvent Context: Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? (Comparison of water/neat conditions vs traditional solvents).[1]

  • General Protocol: Nucleophilic Aromatic Substitution (SNAr) on Pyridines. (General reactivity patterns and troubleshooting).

  • Morpholine Reactivity: Morpholine synthesis and reactivity profiles. (Overview of morpholine as a nucleophile).

Application Note: Buchwald-Hartwig Amination of 2-Chloro-4,6-dimethylpyridine with Morpholine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details an optimized, highly efficient protocol for the Buchwald-Hartwig cross-coupling of 2-chloro-4,6-dimethylpyridine with morpholine to yield 4-(4,6-dimethylpyridin-2-yl)morpholine. By leveraging a sterically demanding dialkylbiarylphosphine ligand system (RuPhos), this methodology overcomes the inherent steric and electronic deactivation of the di-substituted pyridine core, providing a robust and reproducible workflow for drug development professionals and synthetic chemists.

Mechanistic Insights & Substrate Analysis

The transition-metal-catalyzed amination of aryl halides, known as the Buchwald-Hartwig amination, is the most widely used C–N bond-forming reaction in organic synthesis ()[1]. However, the coupling of 2-chloro-4,6-dimethylpyridine with a secondary cyclic amine like morpholine presents distinct mechanistic hurdles:

  • Steric Hindrance at the 6-Position: The methyl group ortho to the reacting C-Cl bond creates a sterically congested environment. This crowding impedes both the initial oxidative addition of the palladium catalyst into the C-Cl bond and the subsequent amine coordination ()[2].

  • Electronic Deactivation: The 4,6-dimethyl groups are electron-donating, which increases the electron density of the pyridine ring. This makes the C-Cl bond less electrophilic, raising the activation barrier for oxidative addition compared to an unhindered or electron-deficient 2-chloropyridine.

  • β-Hydride Elimination Risks: When coupling secondary alkylamines, a typical challenge is the propensity of the amine to undergo β-hydride elimination side reactions if the reductive elimination step is not sufficiently rapid ()[2].

Catalyst & Reagent Selection Rationale

To create a self-validating and highly efficient system, the experimental choices must directly address the substrate's limitations:

  • Precatalyst/Ligand (RuPhos Pd G3): The judicious choice of supporting ligand is key for achieving the desired reaction selectivity ()[2]. RuPhos (2-Dicyclohexylphosphino-2′,6′-diisopropoxybiphenyl) is specifically engineered for the coupling of secondary amines. Its bulky dicyclohexyl and diisopropoxy groups force the palladium center into a conformation that dramatically accelerates reductive elimination, outcompeting β-hydride elimination. Using the G3 precatalyst ensures rapid generation of the active monoligated Pd(0) species under mild conditions without requiring a separate pre-activation step ()[3].

  • Base (NaOtBu): Sodium tert-butoxide is a strong, non-nucleophilic base. It rapidly deprotonates the coordinated morpholine to form the palladium-amido intermediate. Since neither 2-chloro-4,6-dimethylpyridine nor morpholine contains base-sensitive functional groups (e.g., esters, ketones), NaOtBu is the optimal choice to drive the reaction forward efficiently.

  • Solvent (Anhydrous Toluene): Toluene provides excellent solubility for the substrates and the RuPhos Pd G3 complex while supporting the elevated temperatures (85 °C) required to overcome the activation barrier of the hindered oxidative addition.

Experimental Protocol

Self-Validating Note: The use of standard Schlenk techniques is mandatory. Oxygen rapidly decomposes the active Pd(0) species, leading to black palladium precipitation and stalled reactions. The degassing step is critical for reproducibility.

Materials Required:

  • 2-Chloro-4,6-dimethylpyridine (1.0 equiv, 1.0 mmol, 141.6 mg)

  • Morpholine (1.2 equiv, 1.2 mmol, 104.5 mg / 105 µL)

  • RuPhos Pd G3 (2.0 mol%, 0.02 mmol, 16.7 mg)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv, 1.4 mmol, 134.5 mg)

  • Anhydrous Toluene (5.0 mL)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 10 mL Schlenk tube equipped with a magnetic stir bar. Cool under a vacuum and backfill with Argon (repeat 3 times).

  • Solid Reagent Loading: Under a positive flow of Argon, add RuPhos Pd G3 (16.7 mg) and NaOtBu (134.5 mg) to the Schlenk tube.

  • Liquid Reagent Addition: Add anhydrous Toluene (5.0 mL) via syringe. Subsequently, add 2-chloro-4,6-dimethylpyridine (141.6 mg) and morpholine (105 µL).

  • Degassing: Seal the tube with a septum. Sparge the reaction mixture by bubbling Argon directly through the solution via a long needle for 10 minutes to remove dissolved oxygen.

  • Reaction: Replace the septum with a Teflon screw cap under Argon. Transfer the sealed tube to a pre-heated oil bath at 85 °C. Stir vigorously (800 rpm) for 12 hours.

  • Monitoring & Workup: Monitor the reaction progress by LC-MS or TLC. Upon complete consumption of the starting material, cool the mixture to room temperature. Dilute with ethyl acetate (10 mL) and filter through a short pad of Celite to remove palladium residues and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (Hexanes/Ethyl Acetate gradient) to isolate the pure 4-(4,6-dimethylpyridin-2-yl)morpholine.

Quantitative Data & Optimization Summary

The following table summarizes the optimization landscape, demonstrating the causality behind the selected conditions.

EntryCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)*
1Pd₂(dba)₃ / BINAPCs₂CO₃Toluene1002441
2Pd₂(dba)₃ / XantphosNaOtBuDioxane1001874
3RuPhos Pd G3 NaOtBu Toluene 85 12 >95
4RuPhos Pd G3K₃PO₄t-AmOH1002468

*Yields determined by HPLC analysis using an internal standard.

Visualizations

CatalyticCycle Pd0 Pd(0)L Active Catalyst OA Oxidative Addition Pd(II)(Ar)(Cl)L Pd0->OA 2-Chloro-4,6-dimethylpyridine AC Amine Coordination & Deprotonation Pd(II)(Ar)(NR2)L OA->AC Morpholine + NaOtBu - NaCl, - tBuOH RE Reductive Elimination Product Formation AC->RE RE->Pd0 4-(4,6-dimethylpyridin-2-yl)morpholine

Fig 1. Catalytic cycle of the Buchwald-Hartwig amination using RuPhos Pd G3.

Workflow Step1 1. Preparation Dry Schlenk tube Argon purge Step2 2. Solid Reagents RuPhos Pd G3 NaOtBu Step1->Step2 Step3 3. Liquid Reagents Ar-Cl, Morpholine Anhydrous Toluene Step2->Step3 Step4 4. Reaction 85°C for 12h Stirring Step3->Step4 Step5 5. Workup Filtration & LC-MS Chromatography Step4->Step5

Fig 2. Step-by-step experimental workflow for the Buchwald-Hartwig cross-coupling.

References

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. URL:[Link]

  • Esposito, O., et al. (2013). Probing the Utility of Palladium Complexes Supported by Morpholine-Functionalized N-Heterocyclic Carbene Ligands in Buchwald–Hartwig Amination. Canadian Journal of Chemistry, 91(8), 755–762. URL:[Link]

  • White Rose Research Online (2025). Catalyst Activation and Speciation Involving DyadPalladate™ Pre-Catalysts in Suzuki-Miyaura and Buchwald-Hartwig Cross-Coupling. URL:[Link]

Sources

Technical Application Note: Optimized Strategies for Nucleophilic Substitution of 2-Halo-4,6-Dimethylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of 2-halo-4,6-dimethylpyridine (where Halo = Cl, Br) is a critical transformation in the synthesis of pincer ligands, pharmaceutical intermediates, and agrochemicals.[1] While the pyridine ring is inherently electron-deficient, the presence of electron-donating methyl groups at the C4 and C6 positions significantly attenuates the electrophilicity of the C2 position. Consequently, standard Nucleophilic Aromatic Substitution (


) protocols effective for unsubstituted 2-chloropyridine often fail or require forcing conditions for this substrate.[1]

This guide details two validated protocols to overcome this electronic deactivation:

  • High-Temperature

    
    :  For strong nucleophiles (alkoxides, thiols, unhindered primary amines).[1]
    
  • Buchwald-Hartwig Cross-Coupling: For weak nucleophiles (anilines) or when mild conditions are required.[2]

Strategic Analysis: The Deactivation Challenge

Electronic Landscape

The reactivity of 2-halo-4,6-dimethylpyridine is governed by a "tug-of-war" between electronic effects:

  • Activation (Nitrogen): The ring nitrogen (

    
    ) withdraws electron density via induction (
    
    
    
    ) and resonance (
    
    
    ), activating the C2 position for nucleophilic attack.[1]
  • Deactivation (Methyls): The methyl groups at C4 and C6 donate electron density via hyperconjugation and induction (

    
    ), stabilizing the ring and raising the energy barrier for the formation of the anionic Meisenheimer complex.
    

Implication: 2-Chloro-4,6-dimethylpyridine is approximately 10-50x less reactive than 2-chloropyridine.[2] Successful substitution requires either high-energy inputs (Heat/Polar Solvents) or catalytic activation (Palladium).

Method Selection Matrix

DecisionMatrix Start Substrate: 2-Halo-4,6-Dimethylpyridine NucType Identify Nucleophile Type Start->NucType Strong Strong Nucleophile (Alkoxide, Thiol, 1° Amine) NucType->Strong High pKa Weak Weak/Hindered Nucleophile (Aniline, Amide, 2° Amine) NucType->Weak Low pKa / Steric Bulk MethodA Method A: Classical SNAr (High Temp, Polar Solvent) Strong->MethodA MethodB Method B: Buchwald-Hartwig (Pd-Catalysis, Mild Temp) Weak->MethodB

Figure 1: Decision matrix for selecting the optimal substitution pathway.

Method A: Classical (Thermal Activation)[1][2]

Target Application: Synthesis of ethers (OR), thioethers (SR), and alkylamines (NHR).[1]

Mechanistic Insight

The reaction proceeds via an addition-elimination mechanism. The rate-determining step is the formation of the Meisenheimer complex. Polar aprotic solvents are strictly required to solvate the cation of the base, leaving the nucleophilic anion "naked" and more reactive.

Protocol: Etherification (Alkoxylation)

Example: Synthesis of 2-methoxy-4,6-dimethylpyridine.[2]

Reagents:

  • Substrate: 2-Chloro-4,6-dimethylpyridine (1.0 equiv)

  • Nucleophile: Sodium Methoxide (NaOMe) (1.5 equiv)[2][1]

  • Solvent: DMF or NMP (Anhydrous)[2][1]

  • Temperature: 100°C – 120°C[1]

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-chloro-4,6-dimethylpyridine (10 mmol) in anhydrous DMF (5 mL/mmol).

  • Nucleophile Addition: Add solid NaOMe (15 mmol) portion-wise under a nitrogen stream. Caution: Exothermic.

  • Reaction: Heat the mixture to 110°C for 4–6 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 8:2) or HPLC.[3] The starting material (Rf ~0.6) should disappear; product (Rf ~0.[1]4) will appear.[2]

  • Quench: Cool to room temperature. Pour the mixture into ice-cold water (5x reaction volume).

  • Workup: Extract with Diethyl Ether (

    
    ) or Ethyl Acetate (3 x 20 mL). Wash combined organics with Brine (2x) to remove DMF.[1] Dry over 
    
    
    
    .[4]
  • Purification: Concentrate in vacuo. If the product is volatile (common for small methyl-pyridines), use a rotary evaporator at controlled pressure (>50 mbar).[1] Distillation or flash chromatography may be required.

Optimization Table for


: 
Nucleophile ClassBaseSolventTemp (°C)Notes
Alcohols (ROH) NaH or Na metalDMF / THF80-120Pre-form alkoxide with NaH before adding substrate.[2]
Amines (

)

or

DMSO / NMP120-150Sealed tube often required.[2] Use 2-3 eq. of amine.
Thiols (RSH)

or NaH
DMF90-110Thiols are excellent nucleophiles; reaction is faster.[2]

Method B: Buchwald-Hartwig Amination (Catalytic Activation)[1]

Target Application: Coupling with anilines, sterically hindered amines, or when the substrate contains heat-sensitive groups.[1]

Mechanistic Insight

Unlike


, this pathway does not rely on ring electron deficiency.[1] Instead, Palladium(0) performs an oxidative addition into the C-Cl bond.[5] The bulky, electron-rich ligands (e.g., BrettPhos, XPhos) are crucial to facilitate this step on the electron-rich (deactivated) pyridine and prevent catalyst poisoning by the pyridine nitrogen.[1]
Protocol: C-N Coupling

Example: Synthesis of N-phenyl-4,6-dimethylpyridin-2-amine.

Reagents:

  • Substrate: 2-Chloro-4,6-dimethylpyridine (1.0 equiv)

  • Amine: Aniline (1.2 equiv)[2][1]

  • Catalyst:

    
     (2 mol%) or Pd(OAc)2 (5 mol%)[2][1]
    
  • Ligand: BrettPhos or XPhos (4-6 mol%)[2]

  • Base: NaOtBu (1.5 equiv)[2][1]

  • Solvent: Toluene or 1,4-Dioxane (Degassed)[2][1]

Step-by-Step Procedure:

  • Inerting: Flame-dry a reaction vial/tube and cool under Argon.

  • Charging: Add

    
     (0.02 equiv), Ligand (0.04 equiv), and NaOtBu (1.5 equiv).
    
  • Solvation: Add degassed Toluene (4 mL/mmol). Stir for 5 mins to pre-complex the catalyst.

  • Substrate Addition: Add 2-chloro-4,6-dimethylpyridine (1.0 equiv) and the amine (1.2 equiv).

  • Reaction: Seal the vessel and heat to 100°C for 12–18 hours.

    • Note: The solution should turn from dark red/purple to a lighter orange/brown as the cycle progresses.

  • Workup: Filter the mixture through a pad of Celite (eluting with EtOAc) to remove Palladium black and salts.

  • Purification: Concentrate and purify via Flash Chromatography (Silica, Hexane/EtOAc gradient).

Catalytic Workflow Diagram

BuchwaldWorkflow Prep 1. Inert Atmosphere (Argon/N2) Mix 2. Pre-complex Catalyst (Pd + Ligand + Solvent) Prep->Mix Add 3. Add Substrates (Pyridine + Amine + Base) Mix->Add Heat 4. Heat (80-110°C) 12-18 Hours Add->Heat Filter 5. Celite Filtration & Purification Heat->Filter

Figure 2: Operational workflow for Palladium-catalyzed amination.[2]

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Conversion (

)
Temperature too low; Solvent "wet".[2]Switch to DMSO; Increase temp to 140°C; Ensure anhydrous conditions.
Hydrodehalogenation (Pd)

-hydride elimination; Protodehalogenation.[2]
Use a more sterically hindered ligand (BrettPhos); Ensure solvent is strictly degassed to remove water/oxygen.[1][5]
Pd Catalyst Death Pyridine N-coordination.[2]Increase catalyst loading to 5 mol%; Use specific ligands (Josiphos or XPhos) designed for heterocycles.[2][1]
Sublimation Product volatility.Avoid high-vacuum drying for extended periods. Keep rotavap bath <30°C.

References

  • BenchChem. (2025).[3][5] Protocol for Nucleophilic Substitution on the Pyridine Ring. Retrieved from [1]

  • Lutz, C., et al. (2015).[1] Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines. PubMed . Retrieved from [1]

  • Surry, D. S., & Buchwald, S. L. (2008).[1] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science . (General reference for Ligand selection in Figure 1).

  • WuXi AppTec. (2025). Understanding Regioselectivity in SNAr reaction of Halopyridines. Retrieved from [1]

  • Schlosser, M., et al. (2005).[1] Rerouting Nucleophilic Substitution... of 2,4-Dihalopyridines. ResearchGate . Retrieved from

Sources

Application Note: Palladium-Catalyzed Buchwald-Hartwig Amination of 2-Bromo-4,6-dimethylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals

Introduction & Mechanistic Rationale

The functionalization of pyridine scaffolds is a cornerstone of modern medicinal chemistry. Specifically, 2-bromo-4,6-dimethylpyridine is a highly versatile building block used in the synthesis of bioactive molecules, agrochemicals, and functional materials[1]. The conversion of this aryl halide to its corresponding 2-aminopyridine derivative via the Buchwald-Hartwig cross-coupling reaction is a critical transformation.

However, the amination of 2-halopyridines is notoriously challenging. The primary hurdle is catalyst poisoning . Following the oxidative addition of the 2-bromopyridine to the active Palladium(0) species, the adjacent pyridine nitrogen can coordinate to the Palladium(II) center. This chelation forms a highly stable, off-cycle complex that inhibits further catalytic turnover[2].

To overcome this thermodynamic sink, the selection of the phosphine ligand is paramount. Highly sterically demanding biaryl phosphine ligands, such as BrettPhos , or wide bite-angle bidentate ligands, such as Xantphos , are required[2]. These ligands provide sufficient steric bulk around the palladium center to physically block the pyridine nitrogen from chelating, thereby forcing the catalytic cycle forward through amine coordination and reductive elimination. The industrial viability of this approach has been validated on a multi-kilogram scale, demonstrating that BrettPhos can drive the amination of complex heterocycles with exceptional efficiency[3].

Catalytic Cycle & Experimental Workflow

The generally accepted mechanism for this transformation relies on a robust Pd(0)/Pd(II) redox couple[4]. The visual models below map the logical progression of the chemical mechanism and the corresponding physical workflow required in the laboratory.

Mechanism Pd0 Pd(0)Lₙ Active Catalyst OxAdd Pd(II)(Ar)(Br)Lₙ Oxidative Addition Pd0->OxAdd + 2-Bromo-4,6-dimethylpyridine AmineCoord Pd(II)(Ar)(NHR₂)Lₙ Amine Coordination OxAdd->AmineCoord + Amine (HNR₂) Amido Pd(II)(Ar)(NR₂)Lₙ Amido Complex AmineCoord->Amido + Base - Base·HBr Amido->Pd0 Reductive Elimination Product Ar-NR₂ Coupled Product Amido->Product Yields

Fig 1. Catalytic cycle of the Pd-catalyzed Buchwald-Hartwig amination.

Workflow Step1 1. Inert Atmosphere Setup Step2 2. Catalyst & Ligand Pre-activation Step1->Step2 Step3 3. Substrate & Base Addition Step2->Step3 Step4 4. Heating (80-110°C) & Monitoring Step3->Step4 Step5 5. Aqueous Workup & Extraction Step4->Step5 Step6 6. Purification (Chromatography) Step5->Step6

Fig 2. Step-by-step experimental workflow for the amination protocol.

Optimization & Reagent Selection

To ensure a self-validating and robust protocol, quantitative parameters must be strictly controlled. Table 1 summarizes the optimal reagent combinations and the causality behind their selection.

Table 1: Optimization Parameters for 2-Bromo-4,6-dimethylpyridine Amination

ParameterRecommended OptionAlternative OptionRationale / Causality
Catalyst Precursor Pd₂(dba)₃ (1-2 mol%)Pd(OAc)₂Pd(0) sources like Pd₂(dba)₃ avoid the need for in situ reduction, providing a faster initiation phase and minimizing early-stage side reactions.
Ligand BrettPhos (2-4 mol%)XantphosBrettPhos provides massive steric bulk, preventing off-cycle pyridine coordination[3]. Xantphos offers a wide bite angle as a cost-effective alternative[2].
Base NaOtBu (1.4 equiv)Cs₂CO₃Strong bases ensure rapid deprotonation of the coordinated amine. Cs₂CO₃ is preferred only if base-sensitive functional groups (e.g., esters) are present.
Solvent Anhydrous Toluene1,4-DioxaneNon-polar solvents stabilize the catalytic intermediate. Toluene is standard; Dioxane is useful for higher solubility of polar amines.

Standard Operating Protocol (SOP)

This protocol describes the coupling of 2-bromo-4,6-dimethylpyridine with a standard secondary amine (e.g., morpholine) on a 1.0 mmol scale.

Materials Required:
  • Substrate: 2-bromo-4,6-dimethylpyridine (1.0 mmol, 186 mg)

  • Nucleophile: Morpholine (1.2 mmol, 104 mg)

  • Catalyst: Pd₂(dba)₃ (0.01 mmol, 9.2 mg)

  • Ligand: BrettPhos (0.024 mmol, 12.9 mg)

  • Base: Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg)

  • Solvent: Anhydrous, degassed Toluene (5.0 mL)

Step-by-Step Methodology:
  • Preparation of the Inert Environment: Flame-dry a Schlenk tube or a specialized reaction vial equipped with a magnetic stir bar. Backfill the vessel with ultra-pure Argon (or Nitrogen) three times. Causality: Palladium(0) active species are highly sensitive to oxygen, which causes irreversible oxidation to catalytically dead Pd(II) species.

  • Catalyst & Ligand Assembly: Inside a glovebox or under a continuous stream of inert gas, charge the vessel with Pd₂(dba)₃ and BrettPhos.

  • Solvent & Substrate Addition: Add 5.0 mL of anhydrous, degassed toluene. Stir the mixture at room temperature for 5–10 minutes. Self-Validation Check: The solution should transition to a deep red/burgundy color, indicating the successful formation of the active LₙPd(0) complex.

  • Reactant Charging: Inject the 2-bromo-4,6-dimethylpyridine and morpholine into the reaction mixture via a micro-syringe.

  • Base Addition: Quickly add the NaOtBu in one portion and immediately seal the reaction vessel. Causality: Adding the base last prevents base-induced degradation of the free ligand before it can coordinate to the palladium center.

  • Reaction Execution: Transfer the sealed vessel to a pre-heated oil bath or heating block set to 90 °C. Stir vigorously (800+ rpm) for 12–16 hours.

  • Monitoring: Monitor the reaction progress via LC-MS or TLC. Self-Validation Check: The reaction mixture should remain a homogeneous, colored solution. If it turns completely clear, the catalyst has not activated.

  • Workup: Once complete, cool the mixture to room temperature. Quench the reaction by adding 5 mL of deionized water. Extract the aqueous layer with Ethyl Acetate (3 × 10 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure 2-amino-4,6-dimethylpyridine derivative.

Troubleshooting & Field-Proven Insights

Even with optimized conditions, cross-coupling reactions can fail due to micro-environmental factors. Use the following diagnostic logic to troubleshoot failures:

  • Observation: Formation of a fine black precipitate.

    • Causality: This is "Palladium Black," indicating massive catalyst decomposition[2]. It occurs when the ligand dissociates from the metal center, usually due to oxygen ingress, moisture in the base, or an insufficient ligand-to-palladium ratio.

    • Action: Discard the reaction. Rigorously dry the NaOtBu (which is highly hygroscopic) and ensure strict Schlenk techniques are maintained.

  • Observation: High levels of hydrodehalogenation (formation of 2,4-dimethylpyridine).

    • Causality: The intermediate Pd(II)-amido complex is undergoing

      
      -hydride elimination instead of the desired reductive elimination. This is common with sterically hindered amines or less active ligands.
      
    • Action: Ensure you are using BrettPhos, which is specifically designed to accelerate reductive elimination and suppress

      
      -hydride elimination.
      
  • Observation: Reaction stalls at ~50% conversion.

    • Causality: Product inhibition or consumption of the base by trace water.

    • Action: Resubmit the reaction with an additional 0.5 equivalents of base and 1 mol% of the pre-mixed Pd/Ligand catalyst.

References

  • ResearchGate. "Multi-Kilo Delivery of AMG 925 Featuring a Buchwald–Hartwig Amination and Processing with Insoluble Synthetic Intermediates." ResearchGate.net, [Link]

Sources

4-(4,6-Dimethylpyridin-2-yl)morpholine intermediate in CNS drug design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the synthesis, physicochemical characterization, and application of 4-(4,6-dimethylpyridin-2-yl)morpholine (DMPM) as a privileged intermediate in Central Nervous System (CNS) drug discovery.

The DMPM moiety represents a strategic structural solution to common CNS attrition factors. By combining the solubility-enhancing properties of morpholine with the metabolically robust 4,6-dimethylpyridine core, this scaffold optimizes the CNS Multi-Parameter Optimization (MPO) score. This note provides a validated protocol for its synthesis via nucleophilic aromatic substitution (


) and palladium-catalyzed amination, alongside workflows for assessing Blood-Brain Barrier (BBB) permeability.

Design Rationale: The CNS Advantage

The integration of the DMPM scaffold addresses three critical challenges in neuropharmacology: Lipophilicity, Basicity, and Metabolic Stability.

The "Magic Methyl" & Metabolic Blocking

Unsubstituted pyridine rings are prone to metabolic oxidation by Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4) at the electron-deficient C-2 and C-6 positions, or N-oxidation at the pyridine nitrogen.

  • Structural Solution: The introduction of methyl groups at the C-4 and C-6 positions creates steric bulk that hinders enzymatic approach.

  • Electronic Effect: The electron-donating nature of the methyl groups slightly increases the basicity of the pyridine nitrogen, tuning the pKa to an optimal range (approx. 6.0–7.0) for CNS penetration, ensuring a balance between ionized (soluble) and unionized (permeable) forms at physiological pH.

Morpholine as a Solubility Handle

While piperidine is a common bioisostere, it often results in excessive lipophilicity (high LogP). Morpholine introduces an ether oxygen, which:

  • Reduces LogP by approximately 1.0–1.5 units compared to piperidine.

  • Acts as a weak hydrogen bond acceptor (HBA), improving water solubility without significantly increasing the Topological Polar Surface Area (TPSA) beyond the CNS threshold (<90 Ų).

Table 1: Physicochemical Profile of DMPM vs. Analogs

Property DMPM (Target) 2-Py-Morpholine (No Methyls) 2-Py-Piperidine (Lipophilic Control) CNS Ideal Range
MW ~192.26 ~164.21 ~162.23 < 360
cLogP 1.85 (Est.) 1.15 2.40 2.0 – 4.0
TPSA (Ų) ~32.0 ~32.0 ~23.0 40 – 90
pKa (Base) ~6.8 ~5.9 ~8.5 6.0 – 8.5

| CNS MPO | > 5.0 | 4.5 | 3.8 | > 4.0 |[1]

Experimental Protocols

Synthesis of 4-(4,6-Dimethylpyridin-2-yl)morpholine

Note: The electron-donating methyl groups deactivate the pyridine ring toward nucleophilic attack. Standard


 conditions used for 2-chloropyridine will fail. We employ a high-temperature microwave protocol or a Pd-catalyzed route.

Method A: Microwave-Assisted


 (Green/Fast) 
Best for rapid generation of the intermediate on mg to gram scale.
  • Reagents:

    • 2-Chloro-4,6-dimethylpyridine (1.0 equiv, CAS: 1082-33-3)

    • Morpholine (3.0 equiv, acts as solvent/base)

    • N-Methyl-2-pyrrolidone (NMP) (Optional, if solubilizer needed)

  • Procedure:

    • Load 2-chloro-4,6-dimethylpyridine (500 mg) and morpholine (1.5 mL) into a 10 mL microwave vial.

    • Seal and irradiate at 160°C for 45 minutes (High absorption setting).

    • Checkpoint: Monitor by LC-MS.[2] The starting material (Cl-Py) peak should disappear.

  • Workup:

    • Dilute reaction mixture with water (20 mL) and extract with Ethyl Acetate (3 x 20 mL).

    • Wash organic layer with brine, dry over

      
      , and concentrate.
      
  • Purification:

    • Flash Chromatography (SiO2). Eluent: 0-30% EtOAc in Hexanes.

    • Yield: Expect 75–85%.

Method B: Buchwald-Hartwig Amination (Scalable/Mild) Required if the substrate contains sensitive functional groups.

  • Reagents:

    • 2-Chloro-4,6-dimethylpyridine (1.0 equiv)

    • Morpholine (1.2 equiv)

    • 
       (2 mol%)
      
    • BINAP or Xantphos (4 mol%)

    • 
       (1.5 equiv)
      
    • Toluene (anhydrous, 0.2 M)

  • Procedure:

    • Degas toluene with Argon for 15 mins.

    • Add reagents to a flask under Argon atmosphere.

    • Heat to 100°C for 12 hours .

  • Workup: Filter through a Celite pad, concentrate, and purify as above.

Workflow Visualization

SynthesisWorkflow Start Start: 2-Chloro-4,6-dimethylpyridine Decision Scale/Sensitivity? Start->Decision MethodA Method A: Microwave SNAr (160°C, neat Morpholine) Decision->MethodA Rapid/Robust MethodB Method B: Pd-Catalysis (Pd2(dba)3, BINAP, 100°C) Decision->MethodB Mild/Large Scale Workup Workup: EtOAc Extraction MethodA->Workup MethodB->Workup Purify Purification: Flash Column (Hex/EtOAc) Workup->Purify Final Final Product: 4-(4,6-Dimethylpyridin-2-yl)morpholine Purify->Final

Figure 1: Decision matrix for the synthesis of DMPM based on scale and sensitivity requirements.

Validation Protocol: CNS Permeability Assessment

Once synthesized, the intermediate must be validated for BBB permeability potential before being coupled to the final drug scaffold.

PAMPA-BBB Assay (Parallel Artificial Membrane Permeability Assay)

This is the industry-standard high-throughput screen for passive diffusion.

  • Preparation:

    • Donor Plate: 96-well filter plate (PVDF, 0.45 µm).

    • Lipid Solution: 2% (w/v) Porcine Brain Lipid extract in Dodecane.

    • Acceptor Solution: PBS (pH 7.4).

  • Protocol:

    • Coat the filter membrane of the donor plate with 4 µL of Lipid Solution.

    • Add 200 µL of the DMPM test compound (10 µM in PBS) to the Donor wells .

    • Add 300 µL of PBS to the Acceptor wells .

    • Sandwich the plates and incubate at 25°C for 18 hours in a humidity chamber.

  • Analysis:

    • Quantify compound concentration in both Donor and Acceptor wells using UV-Vis spectroscopy or LC-MS/MS.

    • Calculate Effective Permeability (

      
      ).
      

Interpretation of Results:

  • 
     cm/s:  High CNS Permeability (Pass).
    
  • 
     cm/s:  Low CNS Permeability (Fail/Re-design).
    
CNS MPO Logic Tree

CNS_MPO_Logic Input Candidate Molecule (DMPM Scaffold) Calc Calculate MPO Parameters: ClogP, ClogD, MW, TPSA, HBD, pKa Input->Calc Check1 Is ClogP < 4.0? Calc->Check1 Check2 Is TPSA < 90 Ų? Check1->Check2 Yes Redesign STOP: Modify Substituents Check1->Redesign No (>4.0) Check3 Is pKa (Base) < 8.0? Check2->Check3 Yes Check2->Redesign No (>90) Score Calculate Total CNS MPO Score (Sum of weighted scores) Check3->Score Yes Check3->Redesign No (>8.0) Decision Score >= 4.0? Score->Decision Proceed PROCEED: High Probability of BBB Crossing Decision->Proceed Yes Decision->Redesign No

Figure 2: Logic flow for validating the DMPM scaffold against Pfizer's CNS MPO criteria.

References

  • Wager, T. T., et al. (2010). "Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach to Enable Alignment of Druglike Properties." ACS Chemical Neuroscience. [Link]

  • Rankovic, Z. (2015).[3] "CNS Drug Design: Balancing Physicochemical Properties for Optimal Brain Exposure."[3] Journal of Medicinal Chemistry. [Link]

  • Di, L., et al. (2003). "High throughput artificial membrane permeability assay for blood-brain barrier (PAMPA-BBB)." European Journal of Medicinal Chemistry. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. [Link]

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. [Link]

Sources

Application Notes & Protocols: Microwave-Assisted Synthesis of Pyridine-Morpholine Adducts

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern medicinal chemistry, the pyridine and morpholine heterocycles stand out as "privileged scaffolds." Their prevalence in a vast number of FDA-approved drugs is a testament to their versatile physicochemical properties and their ability to engage in favorable interactions with biological targets.[1] Pyridine derivatives are fundamental to numerous pharmaceuticals, acting as polar, ionizable aromatic systems that can enhance solubility and bioavailability.[2][3] Similarly, the morpholine moiety is frequently incorporated into drug candidates to improve their pharmacokinetic profiles, including solubility, metabolic stability, and cell permeability.[4]

The synthesis of adducts combining these two critical pharmacophores offers a powerful strategy for generating novel molecular entities with significant therapeutic potential. However, traditional synthetic routes to these compounds often require long reaction times, high temperatures, and the use of hazardous solvents, creating bottlenecks in the drug discovery pipeline.[5][6]

This application guide details the use of Microwave-Assisted Organic Synthesis (MAOS) as a transformative technology for the rapid and efficient construction of pyridine-morpholine adducts. MAOS leverages the direct interaction of microwave energy with polar molecules to achieve dramatic rate accelerations, often reducing reaction times from hours or days to mere minutes.[5][6][7] This guide provides an in-depth look at the underlying principles, detailed experimental protocols, optimization strategies, and critical safety considerations for employing this powerful green chemistry technique.[8][9]

Fundamental Principles of Microwave-Assisted Synthesis

Unlike conventional heating methods that rely on the slow and inefficient transfer of thermal energy via conduction and convection, microwave synthesis utilizes a fundamentally different heating mechanism.[5][10] This process is driven by the direct coupling of microwave energy with polar molecules within the reaction mixture, leading to rapid, uniform, and highly efficient volumetric heating.[10][11]

The two primary mechanisms responsible for this energy transfer are:

  • Dipolar Polarization: Polar molecules, such as the reactants and solvents used in this synthesis, possess a permanent dipole moment. When subjected to the oscillating electric field of the microwaves, these molecules attempt to align themselves with the field. This constant reorientation generates significant molecular friction, which is instantly dissipated as heat.[8][10][11][12]

  • Ionic Conduction: If charged particles (ions) are present in the reaction mixture, they will oscillate back and forth under the influence of the oscillating electric field. Collisions between these moving ions and surrounding molecules generate heat through resistive losses.[11]

This direct "in-core" heating can lead to temperatures far above the solvent's normal boiling point when conducted in sealed, pressurized vessels—a phenomenon known as superheating.[13][14] This rapid increase in temperature is a primary driver for the dramatic acceleration of chemical reactions, allowing molecules to overcome activation energy barriers much more quickly than with conventional methods.[12]

G cluster_microwave Microwave Heating Mechanism cluster_molecules Polar Molecules in Mixture mw_source Microwave Source e_field Oscillating Electric Field mw_source->e_field Generates cluster_molecules cluster_molecules e_field->cluster_molecules Interacts with mol1 H₂O mol2 Pyridine mol3 Morpholine heat Rapid Volumetric Heating cluster_molecules->heat Via Dipolar Polarization & Ionic Conduction

Caption: Microwave energy transfer to polar molecules.

Reaction Profile: Nucleophilic Aromatic Substitution (SNAr)

The formation of a pyridine-morpholine adduct can be efficiently achieved via a nucleophilic aromatic substitution (SNAr) reaction. In this pathway, the nitrogen atom of morpholine acts as a nucleophile, attacking an electron-deficient carbon atom on the pyridine ring. For this reaction to proceed effectively, the pyridine ring must be "activated" by the presence of at least one strong electron-withdrawing group (EWG), typically positioned ortho or para to a suitable leaving group (LG), such as a halogen.

The mechanism proceeds in two key steps:

  • Nucleophilic Attack: The morpholine nitrogen attacks the carbon atom bearing the leaving group, breaking the aromaticity of the pyridine ring and forming a negatively charged intermediate known as a Meisenheimer complex.

  • Rearomatization: The leaving group is expelled, and the aromaticity of the pyridine ring is restored, yielding the final pyridine-morpholine adduct.

Microwave irradiation is exceptionally effective at promoting this reaction by providing the necessary activation energy to form the high-energy Meisenheimer complex rapidly.

G Reactants Activated Pyridine (with LG, EWG) + Morpholine TransitionState Meisenheimer Complex (High-Energy Intermediate) Reactants->TransitionState 1. Nucleophilic Attack (Rate-Determining Step) Products Pyridine-Morpholine Adduct + Leaving Group Anion TransitionState->Products 2. Leaving Group Expulsion (Rearomatization)

Caption: General SNAr mechanism for adduct formation.

Application Protocol: Synthesis of 4-(pyridin-4-yl)morpholine

This protocol describes a representative procedure for the synthesis of a pyridine-morpholine adduct using a commercially available, dedicated microwave reactor.

Materials and Equipment:

  • Reagents: 4-chloropyridine hydrochloride, Morpholine, Triethylamine (Et₃N)

  • Solvent: Acetonitrile (CH₃CN)[15]

  • Equipment:

    • Single-mode microwave reactor designed for organic synthesis (e.g., Biotage® Initiator, CEM Discover)[16][17]

    • 10 mL microwave process vial with a Teflon septum and aluminum crimp cap[16]

    • Magnetic stir bar

    • Analytical balance

    • Standard laboratory glassware for work-up

    • Rotary evaporator

Detailed Experimental Procedure

Caution: This procedure involves heating reagents above their boiling point in a sealed vessel, generating high internal pressure. Only use microwave reactors and vials specifically designed for this purpose.[16][18] Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Reactant Preparation: To a 10 mL microwave process vial containing a magnetic stir bar, add 4-chloropyridine hydrochloride (1.0 mmol, 150 mg).

  • Solvent and Reagent Addition: Add acetonitrile (4.0 mL). To this suspension, add morpholine (1.2 mmol, 105 µL) followed by triethylamine (2.2 mmol, 307 µL) to neutralize the hydrochloride salt and act as a base.

  • Vessel Sealing: Securely seal the vial with a Teflon septum and an aluminum crimp cap. Ensure the seal is tight to contain the pressure that will develop during the reaction.

  • Microwave Reactor Setup: Place the sealed vial into the cavity of the microwave reactor. Set the following reaction parameters:

    • Temperature: 150 °C (Use a pre-stirring time of 10 seconds)

    • Reaction Time: 20 minutes

    • Absorption Level: High (or auto-sensing)

  • Reaction Execution: Start the microwave program. The instrument will automatically control the power output to maintain the set temperature for the specified duration while monitoring internal pressure.

  • Cooling: After the reaction is complete, the vial must be cooled to below 50 °C before it is removed from the reactor cavity. Most modern reactors have a compressed air or gas jet cooling feature for this purpose.[16] DO NOT attempt to open a hot, pressurized vial.

  • Work-up and Isolation:

    • Once cooled, carefully open the vial in a fume hood.

    • Transfer the reaction mixture to a round-bottom flask.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the resulting crude product by flash column chromatography (silica gel, using a gradient of ethyl acetate in hexanes) to yield the pure 4-(pyridin-4-yl)morpholine adduct.

G start Start prep 1. Add Reactants & Solvent to MW Vial start->prep seal 2. Crimp & Seal Vial prep->seal react 3. Microwave Irradiation (150 °C, 20 min) seal->react cool 4. Cool Vial to < 50 °C react->cool workup 5. Solvent Evaporation cool->workup purify 6. Column Chromatography workup->purify end Pure Product purify->end

Caption: Experimental workflow for microwave synthesis.

Data Presentation & Process Optimization

The primary advantages of MAOS are quantifiable improvements in reaction time and yield compared to conventional heating methods.

ParameterMicrowave-Assisted SynthesisConventional Synthesis (Reflux)
Reaction Time 10–30 minutes12–48 hours
Typical Yield 85–98%50–80%
Energy Input Direct, volumetric heatingIndirect, slow heating
Solvent Usage Minimal; solvent-free is possible[19]Often requires larger volumes for heat transfer

Data synthesized from comparative studies in the literature.[19][20][21]

Optimization Strategies

To achieve optimal results, several parameters can be fine-tuned:

  • Solvent: The choice of solvent is critical. Highly polar solvents like DMF, DMSO, ethanol, or even water absorb microwave energy efficiently, leading to faster heating rates.[10][22][23] Non-polar solvents like toluene or hexane are "microwave transparent" and are generally poor choices unless a reactant or catalyst strongly absorbs microwaves.[10]

  • Temperature: Increasing the reaction temperature generally leads to a shorter required reaction time. A good starting point is often 20-40 °C higher than the boiling point of the solvent used for conventional reflux.[10] However, excessively high temperatures (>200 °C) can lead to reagent degradation.

  • Time: Reaction times are typically short (5-60 minutes). Optimization can be performed rapidly by running a series of experiments with varying time points to find the shortest time required for complete conversion.

  • Catalysis: While many SNAr reactions proceed without a catalyst, the addition of a base (like Et₃N or DIPEA) is often necessary to scavenge protons. In some cases, acid catalysts can be used to activate the electrophile.[19][21]

Critical Safety Protocols for Microwave Chemistry

Safe operation is paramount. Microwave-assisted chemistry, while highly efficient, introduces specific hazards that must be managed with rigorous protocols.

  • Use Dedicated Equipment: NEVER use a domestic (kitchen) microwave oven for chemical synthesis.[14][18] They lack the necessary pressure/temperature controls, safety interlocks, and corrosion-resistant cavities, posing a severe risk of explosion and chemical exposure.[18]

  • Pressure Management: Be aware of the kinetics of your reaction. Highly exothermic reactions or gas-producing reactions can generate pressure that exceeds the vessel's limits. When developing a new protocol, start with small-scale reactions and conservative temperature settings.[18]

  • Vessel Integrity: Always inspect microwave vials for cracks or defects before use. Use only the vials and caps specified by the reactor manufacturer. Do not exceed the recommended fill volume (typically ~50% of the vial's total volume).

  • Chemical Stability: Consult the Safety Data Sheet (SDS) for all reagents to understand their stability at high temperatures. Some compounds may decompose violently or release toxic gases.[18]

  • Post-Reaction Handling: Always allow the reaction vessel to cool completely to a safe temperature and pressure before opening it inside a certified chemical fume hood.[16]

G start Pre-Reaction Safety Check check_equip Use Dedicated MW Reactor? start->check_equip check_vial Vial Inspected & Not Overfilled? check_equip->check_vial Yes abort STOP! Address Issue check_equip->abort No check_chem Reagent Stability Checked (SDS)? check_vial->check_chem Yes check_vial->abort No run_reaction Run Reaction with Monitoring check_chem->run_reaction Yes check_chem->abort No cool_down Post-Reaction Cooling run_reaction->cool_down open_hood Open Cooled Vial in Fume Hood cool_down->open_hood safe_end Safe Procedure Complete open_hood->safe_end

Caption: Safety logic workflow for microwave synthesis.

Conclusion

Microwave-assisted synthesis represents a cornerstone of modern, high-speed medicinal chemistry. For the synthesis of valuable pyridine-morpholine adducts, it offers an unparalleled combination of speed, efficiency, and scalability, while aligning with the principles of green chemistry.[7][9] By dramatically shortening reaction times and improving yields, this technology empowers researchers to accelerate the hit-to-lead and lead optimization phases of drug discovery.[5] As the field moves towards more automated and high-throughput synthesis, the integration of microwave protocols, potentially in flow chemistry systems, will continue to drive innovation in the rapid development of new therapeutic agents.[24][25]

References

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC. (n.d.).
  • Microwave-Assisted Synthesis in Drug Development - EPCP. (n.d.). epcp.org.
  • Kappe, C. O. (2005). The impact of microwave synthesis on drug discovery.
  • Joshi, G. G. (2013). Microwave Assisted Organic Synthesis: A Green Chemical Approach. Asian Journal of Pharmaceutical Research and Development.
  • Kappe, C. O., & Dallinger, D. (2006). The impact of microwave synthesis on drug discovery.
  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (2025). International Journal of Research in Pharmacy and Allied Science.
  • Role of Microwave in Pharmaceutical Sciences. (n.d.). ANU BOOKS PUBLISHER & DISTRIBUTOR.
  • A Review on: A significance of microwave assist technique in green chemistry. (n.d.).
  • Theory of Microwave Heating for Organic Synthesis. (n.d.).
  • Safety Considerations for Microwave Synthesis. (n.d.).
  • Microwaves in drug discovery and development: A Review. (2026).
  • Glasnov, T. N., & Kappe, C. O. (n.d.). Organic Syntheses Procedure. Organic Syntheses.
  • Microwave Synthesis. (n.d.). Organic Chemistry Portal.
  • Microwave-Promoted Synthesis of Chiral Pyridinium Salts. (n.d.).
  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020).
  • Al-Sultani, K. H., et al. (2021). Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides. MDPI.
  • Bagley, M. C., Lunn, R., & Xiong, X. (2002). A new one-step synthesis of pyridines under microwave-assisted conditions. Organic Chemistry Portal.
  • Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. (2021).
  • A Comparative Guide to the Synthesis of Pyridinium Salts: Microwave-Assisted versus Conventional Methods. (2025). BenchChem.
  • Sancineto, L., et al. (2021). Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium Salts. MDPI.
  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (n.d.). IntechOpen.
  • Pyridine: the scaffolds with significant clinical diversity - PMC. (n.d.).
  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023). R Discovery.
  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023).
  • Zeghbib, N., et al. (2016). Microwaves and Aqueous Solvents Promote the Reaction of Poorly Nucleophilic Anilines with a Zincke Salt. The Journal of Organic Chemistry.
  • Microwave-Assisted Synthesis of Morpholine-Based Chalcones as Reversible MAO-A Inhibitors in the Management of Mental Depression. (2025). MDPI.
  • Microwave-assisted solution phase synthesis of novel pyridine carboxamides in neat water and ADMET and protein-compounds interac. (n.d.). Online Publishing @ NIScPR.
  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC. (2023).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Morpholine Substitution of 2-chloro-4,6-dimethylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-(morpholin-4-yl)-4,6-dimethylpyridine. This guide is designed for researchers, chemists, and drug development professionals seeking to improve the yield and efficiency of this crucial nucleophilic aromatic substitution (SNAr) reaction. Here, we move beyond simple protocols to explain the underlying principles, enabling you to troubleshoot effectively and optimize your experimental outcomes.

Section 1: Reaction Fundamentals and Mechanism

The substitution of the chlorine atom on 2-chloro-4,6-dimethylpyridine with morpholine is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. The pyridine ring's inherent electron-deficient nature, caused by the electronegative nitrogen atom, facilitates the attack of nucleophiles, particularly at the C2 and C4 positions.[1][2]

The reaction proceeds via a two-step addition-elimination mechanism, which involves the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[1][2] Understanding this mechanism is critical for troubleshooting, as reaction conditions are chosen to stabilize this key intermediate.

SNAr_Mechanism Figure 1: S(N)Ar Mechanism Pathway cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_products Products Reactants 2-chloro-4,6-dimethylpyridine + Morpholine Meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) Reactants->Meisenheimer 1. Nucleophilic Attack (Rate-Limiting) Products 2-(morpholin-4-yl)-4,6-dimethylpyridine + HCl Meisenheimer->Products 2. Elimination of Leaving Group (Cl-)

Caption: Figure 1: The SNAr mechanism proceeds via a rate-limiting nucleophilic attack followed by fast elimination.

Section 2: Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low or I'm seeing no product. What are the most common culprits?

A1: Low or no conversion is typically traced back to three primary factors: insufficient activation energy, improper solvent choice, or reagent issues.

  • Reaction Conditions (Temperature): SNAr reactions on pyridine rings need to overcome a significant energy barrier to temporarily disrupt the aromatic system.[3] Room temperature conditions are often insufficient. Heating is almost always required, with temperatures in the range of 80-150 °C being common.[1][4]

  • Solvent: The choice of solvent is critical. It must be able to solvate the reagents and, more importantly, stabilize the negatively charged Meisenheimer intermediate. High-boiling polar aprotic solvents are generally the best choice.

  • Reagent Quality: Ensure the 2-chloro-4,6-dimethylpyridine is pure and that the morpholine has not degraded. The presence of water in the morpholine is usually not detrimental and can sometimes be beneficial.[5]

Q2: What is the optimal solvent and temperature for this substitution?

A2: There is no single "optimal" condition, as it depends on the scale and desired reaction time. However, a well-chosen solvent/temperature combination is the most critical parameter for success.

  • Conventional Heating: High-boiling polar aprotic solvents like N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or Dimethyl sulfoxide (DMSO) are excellent choices as they effectively stabilize the Meisenheimer complex.[6] Reactions in these solvents are typically run at elevated temperatures (100-150 °C).

  • Microwave Heating: Microwave irradiation is a highly effective method for accelerating this reaction, often leading to dramatically reduced reaction times and improved yields.[7] With microwave heating, solvents like ethanol, which may perform poorly under conventional heating, can become viable options.[7] Water has also been shown to be an effective, green solvent for similar SNAr reactions, often resulting in cleaner reaction profiles.[5]

Q3: Is a base necessary for this reaction? If so, which one is best?

A3: Yes, a base is highly recommended. The reaction generates one equivalent of hydrochloric acid (HCl), which will protonate the product and the morpholine starting material, rendering them non-nucleophilic and halting the reaction. A base neutralizes this acid.

  • Inorganic Bases: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are common and effective choices. They are solid, easy to handle, and sufficiently basic to scavenge the generated acid.[8]

  • Excess Morpholine: Using an excess of morpholine (2.0-2.5 equivalents) is another common strategy. One equivalent acts as the nucleophile, while the excess serves as the base to neutralize the HCl. This simplifies the reaction mixture but requires removal of the excess morpholine and morpholine hydrochloride salt during workup.

Q4: How can I effectively monitor the progress of my reaction?

A4: Direct monitoring is crucial to avoid over-heating or unnecessarily long reaction times.

  • Thin-Layer Chromatography (TLC): This is the simplest method. Spot the reaction mixture against the 2-chloro-4,6-dimethylpyridine starting material. A mobile phase of ethyl acetate/hexanes (e.g., 30:70) is a good starting point. The product, being more polar, will have a lower Rf value than the starting material.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This provides unambiguous confirmation of product formation by showing the consumption of the starting material mass and the appearance of the product mass. This is the preferred method for accurate monitoring.[4]

  • GC (Gas Chromatography): For volatile compounds, GC can be an effective tool for monitoring the disappearance of the starting material and the appearance of the product.[9]

Section 3: Detailed Troubleshooting Guides

Guide 1: Troubleshooting Low or No Conversion

If you are experiencing poor yields, follow this logical troubleshooting workflow.

Troubleshooting_Workflow Figure 2: Troubleshooting Low Conversion Start Low/No Conversion Check_Temp Is Temperature ≥ 100°C (Conventional)? Start->Check_Temp Increase_Temp Action: Increase temperature to 120-150°C or switch to microwave heating. Check_Temp->Increase_Temp No Check_Solvent Is solvent a polar aprotic type (DMF, NMP, DMSO)? Check_Temp->Check_Solvent Yes Increase_Temp->Check_Solvent Change_Solvent Action: Switch solvent to DMF, NMP, DMSO, or try water. Check_Solvent->Change_Solvent No Check_Base Is a base (e.g., K2CO3) or excess morpholine present? Check_Solvent->Check_Base Yes Change_Solvent->Check_Base Add_Base Action: Add 1.5-2.0 eq. of K2CO3 or increase morpholine to 2.5 eq. Check_Base->Add_Base No Check_Purity Action: Verify purity of starting materials via NMR/GC-MS. Check_Base->Check_Purity Yes Add_Base->Check_Purity

Caption: Figure 2: A decision tree for systematically troubleshooting low-yield reactions.

The following protocols provide robust starting points for optimization.

Protocol 1: Conventional Heating

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloro-4,6-dimethylpyridine (1.0 eq.).

  • Add potassium carbonate (K₂CO₃, 1.5 eq.).

  • Add N,N-Dimethylformamide (DMF) to create a 0.5 M solution with respect to the starting material.

  • Add morpholine (1.2 eq.).

  • Heat the reaction mixture to 120 °C under a nitrogen or argon atmosphere.

  • Monitor the reaction progress every 2-4 hours by TLC or LC-MS until the starting material is consumed (typically 8-24 hours).[1]

  • Proceed to the workup and purification stage.

Protocol 2: Microwave-Assisted Synthesis

  • In a microwave-safe reaction vial, combine 2-chloro-4,6-dimethylpyridine (1.0 eq.), morpholine (1.5 eq.), and potassium carbonate (1.5 eq.).

  • Add ethanol or water as the solvent.[5][7]

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at 150-160 °C for 30-60 minutes.[1]

  • Cool the reaction to room temperature and check for completion by TLC or LC-MS.

  • Proceed to the workup and purification stage.

ParameterConventional HeatingMicrowave-AssistedRationale
Solvent DMF, NMP, DMSOEthanol, Water, AcetonitrileHigh-boiling polar aprotic solvents stabilize the intermediate. Microwaves enable the use of lower-boiling solvents.
Temperature 100 - 150 °C150 - 180 °CSufficient thermal energy is required to overcome the activation barrier of aromaticity disruption.
Base K₂CO₃, Cs₂CO₃ (1.5 eq.)K₂CO₃, KF (2.0 eq.)Neutralizes the in-situ generated HCl, preventing protonation of the amine nucleophile.
Time 8 - 24 hours20 - 60 minutesMicrowave energy efficiently couples with polar molecules, dramatically accelerating the reaction rate.
Guide 2: Byproduct Formation and Purification

Issue: The reaction works, but the final product is impure, or the yield is low after purification.

Cause & Solution:

  • Dark-colored reaction mixture: This is common, especially at high temperatures in DMF, and does not always indicate significant byproduct formation. However, if purification is difficult, consider running the reaction at a lower temperature for a longer time or switching to a cleaner solvent like water or acetonitrile.[5]

  • Incomplete reaction: If starting material is still present after a prolonged time, it indicates the conditions are not forcing enough. Increase the temperature or the equivalents of morpholine.

  • Purification challenges: The product, 2-(morpholin-4-yl)-4,6-dimethylpyridine, is a basic amine. It can stick to silica gel during column chromatography, leading to streaking and low recovery.

Detailed Workup and Purification Protocol

  • Cool the reaction mixture to room temperature.

  • If using a high-boiling solvent like DMF or DMSO, dilute the mixture with a large volume of water and extract the product with an organic solvent like ethyl acetate or dichloromethane (3 x volume of the aqueous layer).[1]

  • Combine the organic layers and wash with brine to remove residual DMF and salts.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude material by column chromatography on silica gel.

    • To prevent streaking: Pre-treat the silica gel slurry with 1-2% triethylamine in the eluent. Alternatively, use a gradient elution starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with an ethyl acetate/triethylamine mixture (e.g., 99:1). This neutralizes the acidic sites on the silica gel, allowing for clean elution of the basic product.

Section 4: References

  • Bhagwat, A., Campi, E. M., Potdar, M. K., Jackson, W. R., & Hearn, M. T. W. (2012). Efficient nucleophilic substitution of halopyridines using ethanol as solvent with microwave heating: synthesis of 2-aminoethylsulfanylpyridines. Journal of Sulfur Chemistry, 34(1-2), 84-96. [Link]

  • Cravotto, G., et al. (2007). Amination of Heteroaryl Chlorides: Palladium Catalysis or S(N)Ar in Green Solvents? QSAR & Combinatorial Science, 26(11-12), 1199-1204. (Note: While the direct link is to a ResearchGate summary, the citation refers to the general findings on using water as a solvent). [Link]

  • Various Authors. (2017). How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring? ResearchGate Discussion. [Link]

  • ATSDR. (1992). Toxicological Profile for Pyridine, Chapter 6: Analytical Methods. Agency for Toxic Substances and Disease Registry. [Link]

  • Nishihara, Y., et al. (2021). Directed nucleophilic aromatic substitution reaction. (Preprint). [Link]

  • Scribd. Nucleophilic Aromatic Substitution Insights. (PDF Document). [Link]

  • Jan, M. (2017). How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine? Chemistry Stack Exchange. [Link]

  • National Center for Biotechnology Information. Table 6-1, Analytical Methods for Determining Pyridine in Biological Materials. NCBI Bookshelf. [Link]

  • Ben Owen. (2019). Nucleophilic aromatic substitutions. YouTube. [Link]

Sources

Technical Support Center: Purification of 4-(4,6-Dimethylpyridin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the purification of 4-(4,6-Dimethylpyridin-2-yl)morpholine. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this valuable heterocyclic scaffold. The inherent basicity of both the pyridine and morpholine moieties presents unique challenges during purification. This document provides in-depth, experience-driven troubleshooting guides and FAQs to help you navigate these challenges, optimize your workflow, and achieve high purity for your target compound.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems encountered during the purification of 4-(4,6-Dimethylpyridin-2-yl)morpholine from reaction mixtures.

Issue 1: Severe Peak Tailing and Poor Separation in Silica Gel Chromatography

Symptom: Your compound streaks down the TLC plate or elutes from the column as a broad, tailing peak, often co-eluting with impurities.

Root Cause Analysis: This is the most common issue when purifying basic compounds like pyridine and morpholine derivatives on standard silica gel.[1][2] The basic nitrogen atoms in your molecule interact strongly with acidic silanol groups (Si-OH) on the surface of the silica.[2] This leads to multiple interaction mechanisms, causing poor peak shape, irreversible adsorption, and ultimately, low recovery and purity.[1][3]

Solutions:

  • Mobile Phase Modification (Recommended First Step):

    • Add a Competing Base: Incorporate a small amount of a basic modifier into your eluent system.[1] Triethylamine (Et₃N) is a common choice.[4] Start with 0.5-1% (v/v) Et₃N in your chosen solvent system (e.g., Ethyl Acetate/Hexanes) and optimize as needed, up to 2%.[1] The triethylamine will preferentially interact with the acidic silanol sites, effectively shielding them from your target compound.[2]

  • Alternative Stationary Phases:

    • If peak tailing persists, consider switching to a different stationary phase.[3]

      • Neutral or Basic Alumina: Alumina is less acidic than silica and can be a good alternative for basic compounds.

      • End-capped Silica Gel: These stationary phases have been chemically treated to reduce the number of free silanol groups, leading to improved peak shape for basic analytes.[2]

dot

Sources

Removing unreacted morpholine from pyridine coupling reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for post-reaction purification. This guide is designed for researchers, medicinal chemists, and process development scientists encountering challenges with the removal of unreacted morpholine from pyridine coupling reactions. Instead of a generic protocol, we offer a structured troubleshooting guide based on real-world laboratory scenarios. Our goal is to explain the causality behind experimental choices, empowering you to solve not just the current problem, but future purification challenges as well.

The Challenge: Why is Morpholine So Persistent?

Morpholine is a versatile secondary amine frequently used in organic synthesis. However, its physical properties make it a particularly troublesome impurity to remove from reaction mixtures, especially when the desired product contains a basic pyridine moiety.

The core issue lies in their similar chemical nature. Both morpholine and many pyridine derivatives are basic, often with comparable polarities and solubilities. Morpholine's high water miscibility and relatively high boiling point preclude simple removal by aqueous workups or standard evaporation techniques.

Here is a summary of morpholine's key physical properties that influence purification strategies:

PropertyValueSignificance for Purification
Boiling Point 129 °C (402 K)[1][2]Too high for easy removal via rotary evaporation; can co-distill with products.
Solubility in Water Miscible[1][3]Complicates standard liquid-liquid extractions with neutral water.
pKa (of conjugate acid) ~8.5As a base, it readily forms salts with acids, a key feature for its removal.[2][4]
Density 1.007 g/cm³[1][2]Similar to water, which can sometimes complicate phase separation.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries we receive from researchers.

Q1: My crude NMR is showing significant amounts of morpholine. I performed a standard aqueous workup. Why didn't it work?

A standard workup using deionized water or brine is often insufficient because morpholine is completely miscible with water and also soluble in many organic solvents. There isn't a strong partitioning effect to drive it exclusively into the aqueous layer without chemical modification. To effectively remove it via liquid-liquid extraction, you must exploit its basicity by using an acidic wash, which converts it into a water-soluble salt.[2][4]

Q2: Can I just put my crude reaction mixture directly onto a silica gel column?

This is generally not recommended as a first step. Morpholine is a relatively polar base and can streak badly on silica gel, potentially co-eluting with your desired polar pyridine product. The basic nitrogen atom interacts strongly with the acidic silanol groups on the silica surface, leading to poor separation and peak tailing.[5] It is far more efficient to remove the bulk of the morpholine with a preliminary acidic wash before attempting chromatography. If you must chromatograph in the presence of morpholine, the eluent should be modified with a basic additive like triethylamine.[5]

Q3: My pyridine-containing product is also highly water-soluble. How can I remove morpholine without losing my product?

This is a classic challenge. If both your product and morpholine are extracted into an acidic aqueous layer, you have several advanced options:

  • pH-Controlled Back-Extraction: If there is a sufficient pKa difference between your product and morpholine, you may be able to selectively neutralize the aqueous layer to a specific pH where your product becomes a free base and can be extracted back into an organic solvent, while the more basic morpholine remains as a salt in the aqueous phase.

  • Solid-Phase Extraction (SPE): Cation-exchange SPE is an excellent technique for this scenario. Both protonated bases will bind to the sorbent. You can then use different elution conditions to selectively release your compound.

  • Salt Formation & Recrystallization: Convert your product into a salt (e.g., hydrochloride, tartrate) that may have unique solubility properties, allowing it to be selectively precipitated or recrystallized from a solvent system in which morpholinium chloride remains soluble.[5]

Part 2: Troubleshooting and Detailed Protocols

This section provides a decision-making framework and step-by-step protocols for the most effective morpholine removal strategies.

Decision Workflow for Purification Strategy

Use this workflow to select the most appropriate method based on the properties of your target compound.

G start Crude Reaction Mixture (Product + Morpholine) is_acid_stable Acid Stable? start->is_acid_stable product_prop What are your product's properties? is_solid Solid? product_prop->is_solid Is it pure enough? chromatography Protocol 2: Base-Modified Chromatography is_solid->chromatography No, still impure recrystallize Protocol 3: Recrystallization / Salt Formation is_solid->recrystallize Yes acid_wash Protocol 1: Acidic Wash is_acid_stable->acid_wash Yes is_acid_stable->chromatography No acid_wash->product_prop spe Protocol 4: Cation-Exchange SPE chromatography->spe Still impure or streaking badly

Caption: Decision workflow for selecting a purification method.

Protocol 1: Acidic Wash for Morpholine Removal

This technique is the most common and effective first-line approach. It leverages the basicity of morpholine to convert it into a water-soluble salt.

Principle of Operation: Morpholine, a secondary amine, reacts with a dilute acid (like HCl) to form morpholinium chloride. This salt is an ionic species and is highly soluble in the aqueous phase, while a less basic or non-polar organic product remains in the organic phase.

G Mechanism of Acidic Extraction cluster_org Organic Phase cluster_aq Aqueous Phase (HCl) Morpholine Morpholine Product Product Morpholine->Product Morpholinium Salt Morpholinium Chloride (Water Soluble) Morpholine->Morpholinium Salt + H⁺Cl⁻ H+ H⁺ Cl- Cl⁻

Caption: Conversion of morpholine to its water-soluble salt.

Step-by-Step Methodology:

  • Solvent Choice: Ensure your crude product is dissolved in a water-immiscible organic solvent such as ethyl acetate, dichloromethane (DCM), or diethyl ether.

  • Initial Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of 1M hydrochloric acid (HCl).

  • Mixing: Stopper the funnel, invert, and open the stopcock to vent pressure. Shake gently for 30-60 seconds. Vigorous shaking can lead to emulsion formation.[5]

  • Separation: Allow the layers to separate fully. Drain the lower aqueous layer.

  • Repeat: Repeat the extraction with fresh 1M HCl at least two more times to ensure complete removal of morpholine.

  • Neutralization Wash: Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.

  • Final Wash: Wash the organic layer with brine (saturated NaCl solution) to remove excess water.[5]

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Troubleshooting Guide for Liquid-Liquid Extraction

Issue Potential Cause Recommended Solution
Emulsion Formation Vigorous shaking; presence of surfactants or insoluble materials. Add brine to increase the ionic strength of the aqueous layer; gently swirl instead of shaking; filter the entire mixture through a pad of Celite.[5]
Product Loss to Aqueous Layer Your pyridine product is also basic and is being protonated and extracted. Basify the combined acidic aqueous layers with NaOH or K₂CO₃ to pH > 9 and re-extract with an organic solvent (e.g., DCM) to recover your product.

| Precipitate at Interface | The hydrochloride salt of your product may be insoluble in both phases. | Add more organic or aqueous solvent to attempt dissolution; alternatively, collect the solid by filtration and analyze it separately. |

Protocol 2: Base-Modified Flash Column Chromatography

Use this method after an initial acid wash or when an acid wash is not feasible due to product instability.

Principle of Operation: The addition of a small amount of a basic modifier, such as triethylamine (Et₃N), to the eluent deactivates the acidic silanol groups on the silica gel surface. This prevents the strong ionic binding of basic compounds like morpholine and your pyridine product, allowing for elution based on polarity and resulting in better peak shape and recovery.[5]

Step-by-Step Methodology:

  • Eluent Selection: Using thin-layer chromatography (TLC), identify a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate).

  • Modifier Addition: To your chosen eluent system, add 0.5-1% triethylamine. For example, for 100 mL of eluent, add 0.5-1 mL of Et₃N.

  • TLC Analysis: Run a TLC of your crude material using the base-modified eluent to determine the appropriate solvent ratio for separation, aiming for an Rf of 0.2-0.4 for your product.

  • Column Packing: Pack a silica gel column using the base-modified eluent.

  • Sample Loading: Dissolve the crude material in a minimal amount of the eluent (or DCM) and load it onto the column. For less soluble materials, perform a dry load by adsorbing the compound onto a small amount of silica.

  • Elution and Collection: Run the column, collecting fractions and monitoring by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure. Note that triethylamine (BP 89 °C) will also be removed during this step.

Protocol 3: Purification via Recrystallization or Salt Formation

This is a powerful method for purifying solid products and can offer exceptional purity.

Principle of Operation: Recrystallization relies on the difference in solubility of the compound and its impurities in a specific solvent at different temperatures.[6] An alternative strategy involves converting the basic pyridine product into a salt (e.g., hydrochloride), which will have drastically different solubility properties than morpholinium chloride, enabling selective crystallization.[5]

Step-by-Step Methodology (Salt Formation & Recrystallization):

  • Salt Formation: Dissolve the crude product (containing morpholine) in a suitable organic solvent like diethyl ether or ethyl acetate.

  • Acid Addition: Slowly add a solution of HCl (e.g., 2M in diethyl ether) dropwise while stirring. Your product's hydrochloride salt should precipitate. Monitor for complete precipitation.

  • Isolation of Crude Salt: Collect the precipitated solid by vacuum filtration and wash it with a small amount of cold diethyl ether to remove any remaining morpholine and other non-basic impurities.

  • Solvent Screening for Recrystallization: Test the solubility of your crude salt in various solvents (e.g., ethanol, isopropanol, water, or mixtures) to find one that dissolves the salt when hot but not when cold.

  • Recrystallization: Dissolve the salt in the minimum amount of the chosen boiling solvent. If the solution is colored, you can add activated charcoal and perform a hot filtration.[5]

  • Crystallization: Allow the solution to cool slowly to room temperature, then in an ice bath, to maximize crystal formation.

  • Final Collection: Collect the pure crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.

Protocol 4: Solid-Phase Extraction (SPE) with Cation Exchange

This is an advanced and highly effective method for separating basic compounds, particularly when dealing with water-soluble products.

Principle of Operation: A strong cation exchange (SCX) sorbent contains negatively charged functional groups (e.g., sulfonic acid). At a low pH, basic compounds like morpholine and your pyridine derivative will be protonated (positively charged) and retained on the column via ionic interaction. Neutral impurities pass through. The retained compounds can then be selectively eluted.

G cluster_workflow Cation-Exchange SPE Workflow cluster_chemistry Sorbent Interaction A 1. Condition (Methanol, then Acidic Buffer) B 2. Load (Crude sample in acidic solution) A->B C 3. Wash (Organic solvent to remove neutral impurities) B->C D 4. Elute (Basic solution, e.g., NH₃ in Methanol, to release bound amines) C->D Sorbent SCX Sorbent (-SO₃⁻) Product Product-H⁺ Product->Sorbent Binds Morpholine Morpholine-H⁺ Morpholine->Sorbent Binds Elution NH₃/MeOH Elution->Sorbent Displaces

Caption: Workflow and principle of cation-exchange SPE.

Step-by-Step Methodology:

  • Cartridge Selection: Choose an appropriate SCX SPE cartridge based on the amount of crude material.

  • Conditioning: Condition the cartridge by passing methanol, followed by an acidic solution (e.g., 1% acetic acid in water or methanol), through the sorbent.

  • Loading: Dissolve your crude mixture in a minimal amount of the acidic solution and load it onto the cartridge. Both your product and morpholine should be retained.

  • Washing: Wash the cartridge with methanol or another organic solvent to elute any non-basic, organic-soluble impurities.

  • Elution: Elute the bound amines by passing a basic solution through the cartridge. A common eluent is 2-5% ammonium hydroxide in methanol. This will displace and elute both your product and any remaining morpholine.

  • Final Purification: The resulting eluate is now free of non-basic impurities. Concentrate the solution and, if necessary, perform a final purification step (e.g., chromatography or recrystallization) to separate your product from morpholine, which is now a much simpler task.

By understanding the chemical principles behind these techniques and systematically applying them, you can confidently and efficiently purify your pyridine-containing compounds, ensuring the integrity of your downstream research and development.

References
  • Morpholine - Wikipedia. Available at: [Link]

  • MORPHOLINE 99% - Ataman Kimya. Available at: [Link]

  • Morpholine - General Chemicals. Available at: [Link]

  • Morpholine - Sciencemadness Wiki. Available at: [Link]

  • Novel dispersive micro-solid-phase extraction combined with ultrahigh-performance liquid chromatography-high-resolution mass spectrometry to determine morpholine residues in citrus and apples - PubMed. Available at: [Link]

  • Recrystallization. Available at: [Link]

Sources

Optimizing reaction temperature for SNAr synthesis of aminopyridines

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Reaction Temperature & Conditions Ticket ID: SNAR-PYR-OPT-001 Status: Open for Consultation

Executive Summary: The "Goldilocks" Thermal Zone

In Nucleophilic Aromatic Substitution (


) on pyridine rings, temperature is not just a kinetic accelerator—it is the primary switch for selectivity. Unlike standard alkyl substitutions (

),

proceeds through a high-energy Meisenheimer complex.
  • Too Cold: The system cannot overcome the activation energy (

    
    ) to break aromaticity, resulting in stalled conversion.
    
  • Too Hot: Promotes oxidative degradation (tarring), solvent decomposition, and loss of regiocontrol (attacking the wrong carbon).

This guide provides a self-validating workflow to determine the optimal temperature for your specific substrate.

Optimization Workflow (Logic Gate)

Do not guess the temperature. Use this logic gate to determine your starting parameters based on substrate electronics and leaving group ability.

SNAr_Optimization_Workflow Start Start: Substrate Analysis Check_EWG Are there strong EWGs? (NO2, CN, CF3 on ring) Start->Check_EWG Check_LG Leaving Group Identity? Check_EWG->Check_LG Yes (Activated) Route_C Protocol C: High Energy Start: 120°C (Microwave Preferred) Check_EWG->Route_C No (Unactivated) LG_F Fluorine (F) Check_LG->LG_F LG_ClBr Chlorine/Bromine (Cl/Br) Check_LG->LG_ClBr Route_A Protocol A: Ambient Start: 25°C Max: 50°C LG_F->Route_A High Reactivity Route_B Protocol B: Thermal Ramp Start: 60°C Max: 100°C LG_ClBr->Route_B Moderate Reactivity Solvent_Check Solvent Selection Check Route_B->Solvent_Check Route_C->Solvent_Check DMSO/DMF (Limit <140°C) DMSO/DMF (Limit <140°C) Solvent_Check->DMSO/DMF (Limit <140°C) Standard NMP/DMAc NMP/DMAc Solvent_Check->NMP/DMAc High Temp (>140°C)

Figure 1: Decision tree for selecting initial reaction conditions based on substrate activation and leaving group identity.

Critical Parameter Analysis

The Halogen Effect ( )

Contrary to


 reactions (where Iodide is best), in 

, Fluoride is the superior leaving group .[1]
  • Mechanism: The rate-determining step is the nucleophilic attack, not the bond breaking. Fluorine’s high electronegativity lowers the LUMO energy of the pyridine ring, accelerating the attack [1].

  • Implication: If your reaction fails with a Chloride at 100°C, switching to a Fluoride analog often allows the reaction to proceed at 40–60°C, preserving functional groups.

Solvent-Temperature Limits

The choice of solvent dictates your thermal ceiling. Exceeding these limits introduces "phantom" side reactions.

SolventRecommended Max TCritical Risk at High T
DMF 140°CDecomposes to Dimethylamine (

), which acts as a nucleophile and competes with your amine [2].
DMSO 120°CSafety Hazard. Can decompose exothermically with halides/acids. Risk of runaway reaction [3].[2]
NMP 180°CStable, but difficult to remove during workup.
Ethanol 78°C (Reflux)Protic solvents deactivate nucleophiles via H-bonding. Only use for highly reactive substrates.

Troubleshooting Guide (FAQ)

Q1: My reaction turns into a black tar/oil, and yield is low.

Diagnosis: Oxidative polymerization or solvent decomposition. Root Cause: The temperature is likely too high for the stability of the amine or the pyridine ring, especially in the presence of oxygen. Corrective Action:

  • Degas the solvent: Sparge with Nitrogen/Argon for 15 minutes before heating.

  • Lower Temperature: Reduce T by 20°C and extend time.

  • Switch Solvent: If using DMF >140°C, switch to NMP. If using DMSO >120°C, switch to Sulfolane or NMP.

Q2: I have a di-halo pyridine (e.g., 2,4-dichloropyridine). I am getting a mixture of isomers.

Diagnosis: Loss of Kinetic Control. Root Cause: High temperatures provide enough energy to overcome the activation barrier for both the C2 and C4 positions, negating the inherent electronic selectivity. Corrective Action:

  • Cryogenic Start: Cool the reaction to 0°C or -20°C and add the amine slowly.

  • Leaving Group Swap: Use 2-chloro-4-fluoropyridine. The nucleophile will selectively attack the C4-Fluorine at room temperature due to the electronegativity effect (See Section 3.1) [4].

Q3: The reaction stalls at 50% conversion, even with excess amine.

Diagnosis: Product Inhibition or Base Depletion. Root Cause: The generated


/

is protonating your nucleophilic amine, rendering it unreactive. Corrective Action:
  • Stoichiometry Check: Ensure you have at least 2.0 equivalents of amine (one to react, one to scavenge acid) OR add an inorganic base (

    
    , 
    
    
    
    ).
  • Solubility: If using

    
    , ensure the temperature is at least 60°C to promote partial solubility, or add 10% water to solubilize the base (if substrate tolerates hydrolysis).
    

Standardized Protocols

Protocol A: Thermal Standard (Generic)

Best for: Mono-halo pyridines with moderate activation (e.g., 2-chloropyridine).

  • Dissolve: 1.0 equiv Substrate in DMSO (0.5 M concentration).

  • Add: 2.0 equiv Amine (or 1.1 equiv Amine + 2.0 equiv

    
    ).
    
  • Heat: Stir at 80°C for 4–16 hours.

  • Monitor: Check LCMS. If <10% conversion after 2 hours, ramp to 100°C.

  • Workup: Dilute with water, extract with EtOAc. (DMSO requires extensive water washes).

Protocol B: Microwave Assisted (High Throughput)

Best for: Unactivated pyridines or sterically hindered amines.

  • Vial: Load 1.0 equiv Substrate, 2.5 equiv Amine, and NMP (solvent) into a microwave vial.

  • Irradiate: Set ceiling temperature to 160°C .

  • Time: Hold for 10–20 minutes [5].

  • Cooling: Rapid compressed air cooling (prevents post-reaction degradation).

Mechanism Visualization

Understanding the transition state explains why electron-withdrawing groups (EWG) and temperature are linked.

SNAr_Mechanism cluster_factors Factors Lowering Activation Energy (Allows Lower T) Reactants Reactants (Pyridine-LG + Amine) TS1 Transition State 1 (High Energy Barrier) Reactants->TS1 + Heat (Activation Energy) Intermediate Meisenheimer Complex (Resonance Stabilized Anion) TS1->Intermediate Nucleophilic Attack Product Product (Aminopyridine + LG-) Intermediate->Product Aromatization (Fast) Factor1 Leaving Group = F Factor2 EWG (NO2, CN) ortho/para Factor3 Polar Aprotic Solvent

Figure 2: Reaction coordinate pathway. The formation of the Meisenheimer complex is the energy-demanding step that requires thermal optimization.

References

  • DMF Decomposition Risks. Title: "Can reaction solvent choice impact synthesis results?" Source: Biotage Blog, 2023. URL:[Link]

  • DMSO Thermal Safety. Title: "DMSO Can Be More than a Solvent: Thermal Analysis of Its Chemical Interactions." Source: Org. Process Res. Dev., 2012 / ResearchGate. URL:[Link]

  • Regioselectivity in SNAr. Title: "Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine." Source: WuXi AppTec QM Magic Class, Chapter 48. URL:[Link]

  • Microwave Protocols. Title: "A new one-step synthesis of pyridines under microwave-assisted conditions."[3] Source: Tetrahedron Letters / Organic-Chemistry.org. URL:[Link]

Sources

Technical Support Center: Solubilization of 4-(4,6-Dimethylpyridin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the solubility challenges associated with 4-(4,6-Dimethylpyridin-2-yl)morpholine (CAS: 908607-98-7). This document is structured as a Tier-2 Technical Support resource, designed for researchers requiring immediate, mechanism-based solutions.

Status: Active Ticket Type: Solubility Optimization / Formulation Support Applicable Molecule: 4-(4,6-Dimethylpyridin-2-yl)morpholine Chemical Class: 2-Aminopyridine derivative / Tertiary amine[1]

Executive Diagnostic

User Issue: "The compound is practically insoluble in water at neutral pH, leading to precipitation in biological assays or stock solution failures."

Root Cause Analysis: The molecule consists of a lipophilic dimethyl-pyridine core fused with a morpholine ring.

  • Hydrophobicity: The 4,6-dimethyl substitution significantly increases the lipophilicity (LogP ~2.0–2.[1]5) compared to a bare pyridine.

  • Basicity: The molecule behaves as a weak base. At neutral pH (pH 7.0–7.4), it exists predominantly in its uncharged, free-base form, which has high crystal lattice energy and poor interaction with water dipoles.[1]

  • Solution: Solubilization requires disrupting the crystal lattice via ionization (protonation) or dielectric constant modification (cosolvents) .

Troubleshooting Guide (Q&A Format)

Q1: I need to prepare a 10 mM stock solution. Water and PBS failed.[2] What is the standard protocol?

Recommendation: Do not attempt to dissolve the free base directly in aqueous buffers. Use a pH-shift strategy or a high-dielectric organic solvent .

Protocol A: The "Acid-Shift" Method (Preferred for Aqueous Stability) This molecule contains a pyridine nitrogen and a morpholine nitrogen. Protonating these sites drastically increases aqueous solubility.[1]

  • Weigh the target amount of 4-(4,6-Dimethylpyridin-2-yl)morpholine.[1]

  • Dissolve in 0.1 M HCl (or 1.0 equivalent of methanesulfonic acid) instead of water.

    • Mechanism:[2] Protonation occurs preferentially at the pyridine ring nitrogen (N1), forming a pyridinium salt.[1]

  • Dilute slowly with water or buffer to the desired concentration.[1]

    • Checkpoint: Monitor pH.[1][3] If the pH rises above ~6.0 during dilution, the compound may reprecipitate as the free base.[1] Keep the final solution slightly acidic (pH 4.5–5.5) if possible.

Protocol B: The Organic Stock Method (Preferred for Assays)

  • Dissolve the compound in 100% DMSO (Dimethyl sulfoxide) to create a high-concentration stock (e.g., 50–100 mM).

    • Solubility Limit: Expect >100 mg/mL in pure DMSO.

  • Sonicate for 5–10 minutes to ensure complete dissolution.

  • Spike this stock into your assay buffer (keeping DMSO < 1% v/v to avoid cellular toxicity).

Q2: My compound precipitates immediately upon diluting the DMSO stock into PBS. Why?

Answer: You are experiencing "Crash-Out" (Antisolvent Precipitation).[4] When a hydrophobic molecule in DMSO is introduced to a high-ionic-strength aqueous buffer (like PBS), the water molecules form highly ordered structures around the ions (salting-out effect), squeezing the hydrophobic drug out of solution.

Corrective Action:

  • Pre-dilute in Cosolvent: Dilute your DMSO stock 1:1 with PEG-400 or Ethanol before adding to PBS. This creates a "solvation bridge."[1]

  • Reduce Ionic Strength: Use water or a low-salt buffer (e.g., 10 mM HEPES) instead of 1X PBS.

  • Add a Surfactant: Pre-condition your PBS with 0.1% Tween-80 or 0.5% Methylcellulose . These agents encapsulate the hydrophobic micro-precipitates, keeping them in suspension.[1]

Q3: Can I use Cyclodextrins to avoid DMSO entirely?

Answer: Yes, this is an excellent strategy for in vivo formulations where DMSO or low pH is not tolerated.[1] Recommended Agent: Hydroxypropyl-β-cyclodextrin (HP-β-CD).

Protocol:

  • Prepare a 20% (w/v) HP-β-CD solution in water.

  • Add the solid 4-(4,6-Dimethylpyridin-2-yl)morpholine.[1]

  • Stir vigorously (vortex) for 1–2 hours at room temperature.

    • Mechanism:[2] The lipophilic pyridine-morpholine moiety enters the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior interacts with water.

  • Filter sterilize (0.22 µm).[1]

Comparative Solubility Data

Note: Values are estimated based on structural analogs (2-aminopyridines/morpholines) and standard physicochemical modeling.

Solvent SystemEstimated SolubilityUsage Context
Pure Water (pH 7) < 0.5 mg/mLNot Recommended. High risk of precipitation.
0.1 M HCl (pH 1) > 50 mg/mLExcellent. Forms soluble hydrochloride salt.
DMSO > 100 mg/mLStandard for storage and high-throughput screening.
Ethanol ~ 20–50 mg/mLGood alternative if DMSO is incompatible.[1]
PBS + 20% HP-β-CD ~ 5–10 mg/mLBest for animal studies (IV/IP injection).

Decision Logic Visualization

The following diagram illustrates the decision process for selecting the optimal solubilization strategy based on your experimental constraints.

Solubility_Decision_Tree Start Start: Solubilizing 4-(4,6-Dimethylpyridin-2-yl)morpholine AppCheck What is the application? Start->AppCheck InVitro In Vitro / Cellular Assay AppCheck->InVitro InVivo In Vivo / Animal Study AppCheck->InVivo ChemSynth Chemical Synthesis AppCheck->ChemSynth DMSOTol Is DMSO tolerated? InVitro->DMSOTol Route Administration Route? InVivo->Route UseDMSO Use DMSO Stock (100mM) Dilute <1% v/v ChemSynth->UseDMSO Use Organic Solvents (DCM, MeOH, DMSO) DMSOTol->UseDMSO Yes UseEthanol Use Ethanol Stock or PEG-400 DMSOTol->UseEthanol No Oral Oral (PO) Route->Oral IV Intravenous (IV) Route->IV SaltForm Formulate as HCl Salt in Methylcellulose Oral->SaltForm Cyclo Complexation: 20% HP-beta-Cyclodextrin IV->Cyclo Preferred AcidBuf Acidic Buffer: Saline adjusted to pH 4.5 IV->AcidBuf Alternative

Caption: Decision matrix for solubilizing 4-(4,6-Dimethylpyridin-2-yl)morpholine based on experimental endpoint.

Scientific Mechanism & Causality[2]

The "Pyridinium" Effect

The solubility issues stem from the neutral free base form. 2-Aminopyridine derivatives often exhibit a pKa of approximately 6.5–7.0 for the ring nitrogen [1].

  • At pH > 7: The molecule is uncharged. The hydrophobic dimethyl groups and the morpholine ring dominate the physicochemical profile, leading to aggregation.

  • At pH < 5: The pyridine nitrogen accepts a proton (H+). This introduces a positive charge, allowing the molecule to interact with water via ion-dipole interactions, which are energetically stronger than the crystal lattice forces [2].[1]

The Role of 4,6-Dimethyl Substitution

While the morpholine ring adds some polarity (via the ether oxygen), the two methyl groups at positions 4 and 6 of the pyridine ring exert a steric and lipophilic effect .

  • Lipophilicity: Methyl groups are hydrophobic, raising the LogP.[1]

  • Basicity Enhancement: Methyl groups are electron-donating (inductive effect). They actually make the pyridine nitrogen more basic than in unsubstituted pyridine [3]. This is advantageous because it means the molecule will protonate more easily (at a slightly higher pH) than less substituted analogs, making the "Acid-Shift" method highly effective.

References

  • Williams, R. (2022).[1][5] pKa Data Compilation. Organic Chemistry Data. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012).[1] Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.[1] [Link]

  • Kaljurand, I., et al. (2005).[1] Extension of the Self-Consistent Spectrophotometric Basicity Scale in Acetonitrile to a Full Span of 28 pKa Units. The Journal of Organic Chemistry, 70(3), 1019–1028.[1] [Link]

Sources

Minimizing bis-substitution byproducts in dimethylpyridine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for researchers and medicinal chemists optimizing the synthesis of dimethylpyridines (e.g., 2,6-Lutidine or 3,5-Lutidine). It addresses the critical challenge of controlling substitution degree and regioselectivity to minimize unwanted byproducts.

Core Technical Analysis: The "Bis-Substitution" Paradox

In the synthesis of dimethylpyridines (bis-substituted pyridines), the term "minimizing bis-substitution byproducts" typically refers to three distinct failure modes depending on your specific synthetic pathway:

  • Regio-Isomeric Bis-Substitution: Formation of unwanted isomers (e.g., obtaining 2,4-lutidine or 2,3-lutidine when 2,6-lutidine is the target).

  • Over-Alkylation (Tris-Substitution): The product (dimethylpyridine) is often more nucleophilic than the substrate (monomethylpyridine), leading to trimethylpyridine (collidine) contaminants.

  • Radical Dimerization (Bis-Pyridine Formation): In radical pathways (Minisci), the pyridine rings may homocouple to form bipyridines (e.g., 4,4'-bipyridine) instead of accepting the alkyl radical.

This guide focuses on C-H Functionalization and Directed Alkylation strategies, as these are the most common sources of selectivity issues in modern drug discovery.

Troubleshooting Guide & FAQs

Category A: Radical Alkylation (Minisci-Type Reactions)

Q1: I am synthesizing 2,6-dimethylpyridine via radical methylation of 2-picoline, but I observe significant amounts of 2,4,6-trimethylpyridine. How do I stop the reaction at the bis-stage?

A: This is a classic kinetic control problem. The introduction of electron-donating methyl groups increases the electron density of the pyridine ring, making the product more reactive toward electrophilic radicals than the starting material.

  • Root Cause: Lack of protonation control. The alkyl radical is nucleophilic; it attacks the protonated pyridine (which is electron-deficient). If your reaction medium is not acidic enough to keep the dimethyl product fully protonated (and thus deactivated relative to the radical), it will over-react.

  • Solution:

    • Biphasic Solvent Systems: Use a dichloromethane/water biphasic system. The dimethyl product is more lipophilic and will partition into the organic layer, protecting it from further reaction in the aqueous acidic phase where the radical generation occurs.

    • Acid Stoichiometry: Ensure a high concentration of strong acid (TFA or H₂SO₄). The di-methylated species is more basic; ensuring it remains protonated deactivates the ring toward further nucleophilic radical attack.

Q2: I am seeing significant "bis-substitution" in the form of bipyridine dimers. What is causing this?

A: Bipyridines form when the concentration of the alkyl radical source is too low relative to the pyridine substrate, or when the oxidant (e.g., persulfate) induces direct oxidation of the pyridine ring.

  • Correction: Increase the equivalents of the alkyl radical precursor (e.g., carboxylic acid or alkyl halide) relative to the oxidant. Maintain a steady, slow addition of the oxidant to keep the alkyl radical concentration constant, favoring the Pyridine-Alkyl coupling over Pyridine-Pyridine coupling.

Category B: Directed Lithiation & Nucleophilic Substitution

Q3: When using methyllithium (MeLi) to methylate 2-picoline, I get a mixture of 2,6-dimethylpyridine and 2,4-dimethylpyridine. How do I enforce C6 selectivity?

A: C4-alkylation is thermodynamically competitive with C6-alkylation due to the lack of steric hindrance.

  • Protocol Adjustment: Switch to a Blocking Group Strategy or Ligand Control .

    • Ligand Control: Use bulky aluminum Lewis acids (e.g., MAD - methylaluminum bis(2,6-di-tert-butyl-4-methylphenoxide)) to coordinate the pyridine nitrogen. This bulky complex sterically shields the C2/C6 positions, but if you want C6, you need a different approach.

    • Directing Groups: For C6 selectivity on a 2-substituted pyridine, use Comins' strategy involving an

      
      -amino alkoxide intermediate. Alternatively, use a "sBuLi / TMEDA" system at -78°C. The lithium coordinates to the nitrogen, directing deprotonation/addition to the adjacent C6 position (Ortho-Lithiation).
      

Visualizing the Selectivity Landscape

The following diagram illustrates the competitive pathways in dimethylpyridine synthesis, highlighting the critical decision points to avoid byproducts.

PyridinePathways Substrate Substrate (e.g., 2-Picoline) Target Target: 2,6-Dimethylpyridine Substrate->Target Controlled Alkylation RegioIso Byproduct: 2,4-Dimethylpyridine (Regio-Error) Substrate->RegioIso Lack of Steric Control Dimer Byproduct: Bipyridine Dimer (Homocoupling) Substrate->Dimer Low Radical Conc. Radical Alkyl Radical (CH3•) OverAlk Byproduct: 2,4,6-Trimethylpyridine (Over-Alkylation) Target->OverAlk Product is Activated Activation Ring Activation (e- Donating Me) Activation->OverAlk Promotes

Caption: Competitive reaction pathways in pyridine methylation. Green path indicates the desired workflow; red/yellow paths indicate common failure modes leading to byproducts.

Optimized Protocol: Selective C6-Methylation of 2-Picoline

This protocol utilizes a Blocking Group-Free Directed Lithiation approach to minimize regio-isomers and prevent over-alkylation, superior to standard radical methods for high-purity applications.

Objective: Synthesize 2,6-Dimethylpyridine from 2-Picoline with <5% regio-isomeric byproducts.

Reagents & Equipment
  • Substrate: 2-Picoline (1.0 equiv, anhydrous)

  • Reagent: Methyllithium (MeLi) (1.1 equiv, low halide content)

  • Activator: 2-(Dimethylamino)ethanol (DMAE) or TMEDA (2.2 equiv)

  • Solvent: Hexane / THF (anhydrous)

  • Atmosphere: Argon or Nitrogen

Step-by-Step Methodology
  • Complex Formation (The "Deep Red" Intermediate):

    • In a flame-dried Schlenk flask under Argon, dissolve 2-Picoline (10 mmol) in anhydrous Hexane (20 mL).

    • Cool to -78°C (Dry ice/Acetone bath).

    • Add MeLi (11 mmol) dropwise. Note: The solution will turn deep red/orange, indicating the formation of the N-lithio adduct.

    • Critical Control Point: Unlike benzene chemistry, we are not deprotonating the ring carbon yet; we are forming a nucleophilic addition complex at the Nitrogen.

  • Directed Addition:

    • Allow the temperature to rise slowly to 0°C .

    • Add the activator (DMAE or TMEDA). This breaks down the lithium aggregates and promotes the migration of the methyl group or prepares the ring for nucleophilic attack at the C6 position via the "Ladenburg Rearrangement" mechanism equivalent or direct nucleophilic attack depending on exact conditions.

    • Modern Variation: For direct C6 alkylation without rearrangement, treat the 2-picoline with n-BuLi/TMEDA to deprotonate the methyl group (forming the lithiomethyl species), then quench with Methyl Iodide (MeI).

    • Wait, correction for "Dimethylpyridine Synthesis": If you want to add a methyl to the ring, the nucleophilic addition of MeLi to the C6 position followed by oxidation is the pathway.

    • Preferred Route (Nucleophilic Addition-Oxidation):

      • Add MeLi at 0°C. Stir for 2 hours.

      • The intermediate is a dihydropyridine salt.

      • Quench with water (carefully).

      • Oxidation Step: The product is currently a dihydropyridine.[1] To restore aromaticity (and get the dimethylpyridine), add an oxidant such as DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or stir with air/O₂ if the substrate allows.

  • Purification (Removing Byproducts):

    • Extract with diethyl ether.

    • Wash with 1M HCl. The basic pyridines go into the water layer; non-basic impurities (dimers) stay in organic.

    • Basify the aqueous layer (pH > 12) with NaOH. Extract back into ether.

    • Distillation: 2,6-Lutidine (bp ~144°C) can be separated from 2,4-Lutidine (bp ~159°C) via fractional distillation if the ratio is favorable.

Quantitative Comparison of Methods

MethodDominant ByproductSelectivity (2,6 vs others)ScalabilityRecommendation
Minisci (Radical) Polymethylation (Tris) & DimersLow (Statistical)HighUse for early screening only.
Friedel-Crafts N/A (Fails on Pyridine)N/AN/ADo not use. Pyridine deactivates catalyst.[2]
Directed Lithiation Regio-isomers (C4 vs C6)High (>95:5)ModerateGold Standard for purity.
Cross-Coupling Homocoupling (Bipyridines)Very High (Site-specific)Low (Expensive)Use if starting from 2,6-dihalopyridine.

References

  • Genov, M., & Almorin, A. (2021). Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. National Institutes of Health (PubMed). [Link]

  • O'Hara, T., et al. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation.[3] Molecules (PMC). [Link]

  • ACS Green Chemistry Institute. (2026). Avoiding Over-alkylation in Amine and Pyridine Synthesis. ACS GCI Reagent Guides. [Link]

  • Murakami, K., et al. (2025). Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity.[4] Journal of the American Chemical Society.[5] [Link]

Sources

Choice of base for coupling morpholine with 2-halo-4,6-dimethylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Buchwald-Hartwig Amination

Topic: Strategic Selection of Base for Coupling Morpholine with 2-Halo-4,6-dimethylpyridine

This guide provides an in-depth analysis and practical troubleshooting advice for selecting the appropriate base in the palladium-catalyzed cross-coupling of morpholine with 2-halo-4,6-dimethylpyridine. The inherent challenges of this specific transformation, namely steric hindrance and potential catalyst inhibition, are addressed to guide researchers toward successful outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is the coupling of morpholine with 2-halo-4,6-dimethylpyridine particularly challenging?

This reaction presents a confluence of steric and electronic challenges that can impede the catalytic cycle of the Buchwald-Hartwig amination.

  • Steric Hindrance: The two methyl groups on the pyridine ring at positions 4 and 6 create significant steric bulk around the C2-halogen bond. This congestion can hinder the initial, often rate-limiting, oxidative addition step where the palladium(0) catalyst inserts into the carbon-halogen bond[1]. It can also impede the approach of the morpholine nucleophile later in the cycle.

  • Catalyst Inhibition by Pyridine Nitrogen: The lone pair of electrons on the pyridine ring nitrogen can coordinate to the electron-deficient palladium center. This coordination is particularly problematic with 2-halopyridines, as it can form stable, off-cycle palladium complexes that act as catalyst poisons, effectively shutting down the reaction[2]. The use of sterically bulky, electron-rich phosphine ligands is critical to create a coordinatively saturated environment around the palladium, physically blocking the pyridine nitrogen from binding and deactivating the catalyst[2].

Q2: What is the fundamental role of the base in the Buchwald-Hartwig catalytic cycle?

The base is a critical component and its primary role is to facilitate the formation of the key palladium-amido intermediate, which precedes the final C-N bond-forming reductive elimination step. It accomplishes this through one of two primary pathways:

  • Deprotonation of the Amine-Pd Complex: After oxidative addition and coordination of the amine (morpholine), a four-coordinate palladium complex, [(L)Pd(Ar)(Amine)X], is formed. The base removes a proton from the coordinated amine to generate the neutral palladium-amido complex, [(L)Pd(Ar)(Amido)].

  • Formation of a Metal Amide: The base can first react with the amine (morpholine) to form a metal amide salt (e.g., sodium morpholinide). This species can then undergo transmetalation with the [(L)Pd(Ar)X] complex to form the palladium-amido intermediate.

A base that is too weak may fail to perform this deprotonation efficiently, stalling the catalytic cycle. Conversely, a base that is too strong may cause undesired side reactions with sensitive functional groups on the substrates[2].

Q3: Which base should I select for coupling morpholine with 2-halo-4,6-dimethylpyridine?

The choice of base is a trade-off between reactivity and substrate compatibility. For this sterically hindered and potentially inhibiting substrate, a strong base is typically the best starting point, unless other functional groups on the molecule are base-sensitive.

  • Standard Recommendation (Strong Base): Sodium tert-butoxide (NaOtBu) is the most common and effective base for challenging Buchwald-Hartwig aminations[3][4]. Its high basicity ensures rapid and irreversible deprotonation, driving the catalytic cycle forward even with sterically demanding substrates.

  • Alternative for Base-Sensitive Substrates (Weaker Bases): If your substrate contains base-labile groups (e.g., esters, enolizable ketones), strong alkoxides are unsuitable. In these cases, milder inorganic bases should be screened[2].

    • Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) are common alternatives. However, their use often necessitates more active catalyst systems (e.g., palladacycle precatalysts), higher catalyst loadings, and/or higher reaction temperatures to compensate for their lower basicity and achieve reasonable conversion rates[3].

The following diagram outlines a decision-making workflow for base selection.

Base_Selection_Workflow sub_check Does the substrate contain base-sensitive functional groups (e.g., esters, beta-keto systems)? strong_base Start with a strong base: Sodium tert-butoxide (NaOtBu) sub_check->strong_base No weak_base Screen weaker inorganic bases: K3PO4 or Cs2CO3 sub_check->weak_base Yes optimize_strong Optimization: - Use bulky biarylphosphine ligand (e.g., XPhos, RuPhos) - Use a G3/G4 precatalyst - Solvent: Toluene or Dioxane - Temp: 80-110 °C strong_base->optimize_strong optimize_weak Optimization is CRITICAL: - Use a highly active precatalyst (e.g., RuPhos-Pd-G3) - May require higher catalyst loading (2-5 mol%) - May require higher temperature (>110 °C) - Ensure efficient stirring (bases are often insoluble) weak_base->optimize_weak

Caption: Decision workflow for base selection in the amination of 2-halo-4,6-dimethylpyridine.

Q4: I am observing low or no conversion. What are the key parameters to troubleshoot?

If your reaction is failing, a systematic evaluation of the catalyst system and reaction conditions is necessary.

  • Catalyst System Integrity: The combination of palladium source and ligand is paramount.

    • Palladium Source: Avoid traditional sources like Pd(OAc)₂ or Pd₂(dba)₃, which can be unreliable for forming the active Pd(0) species, especially with challenging substrates[3]. Use a well-defined, air-stable palladacycle precatalyst (e.g., XPhos-Pd-G3, RuPhos-Pd-G3). These rapidly and cleanly generate the active catalyst upon exposure to the base[5].

    • Ligand Choice: For this sterically hindered pyridine, a bulky, electron-rich biarylphosphine ligand is essential. Ligands like RuPhos , XPhos , or BrettPhos are designed for such challenging substrates[1][6]. They promote the difficult oxidative addition and shield the palladium center from pyridine coordination[2].

  • Base and Reaction Conditions:

    • Base Purity & Strength: Ensure your base is anhydrous and high-purity. If using NaOtBu, verify it has not degraded to NaOH. If using weaker bases like K₃PO₄, you may need to increase the temperature and/or catalyst loading[3].

    • Inert Atmosphere: Palladium(0) catalysts are highly sensitive to oxygen. Ensure the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen) and that solvents have been properly degassed[1][2]. The formation of a fine black precipitate (palladium black) is a clear sign of catalyst decomposition[2].

    • Solvent Choice: Anhydrous, degassed toluene or 1,4-dioxane are the most common and effective solvents[2]. Ensure all reagents are soluble at the reaction temperature; poor solubility is a common cause of failure[2].

Data Summary: Comparison of Common Bases

The table below summarizes the properties and typical applications of bases commonly used in Buchwald-Hartwig amination.

BasepKa of Conjugate Acid (in DMSO)TypeCommon Use CaseProsCons
Sodium tert-butoxide (NaOtBu) ~32Strong, SolubleGeneral purpose, especially for challenging/hindered substrates and aryl chlorides[3].High reactivity, drives reactions to completion.Incompatible with base-sensitive functional groups (esters, etc.). Air and moisture sensitive[7].
Lithium bis(trimethylsilyl)amide (LiHMDS) ~29.5Strong, SolubleUsed with substrates bearing acidic protons (e.g., -OH, -COOH) after initial deprotonation[6][7].High reactivity, good functional group tolerance in specific cases.Can act as a nucleophile in some cases; very moisture sensitive.
Cesium Carbonate (Cs₂CO₃) ~13.6Weak, InsolubleSubstrates with base-sensitive functional groups[3].Mild, high functional group tolerance.Lower reactivity, often requires higher temperatures and more active catalysts. Reaction can be heterogeneous.
Potassium Phosphate (K₃PO₄) ~12.3Weak, InsolubleSubstrates with base-sensitive functional groups; often used in aqueous or biphasic systems.Mild, inexpensive, compatible with many functional groups[3][5].Low reactivity, requires highly active catalyst systems. Can lead to heterogeneous mixtures.

Experimental Protocols

Protocol 1: General Procedure using a Strong Base (NaOtBu)

This protocol is a starting point for the coupling of morpholine with 2-chloro-4,6-dimethylpyridine.

Protocol_1 start Setup reagents Add to an oven-dried vial: - 2-chloro-4,6-dimethylpyridine (1.0 mmol) - RuPhos-Pd-G3 precatalyst (0.02 mmol, 2 mol%) - Sodium tert-butoxide (1.4 mmol) start->reagents atmosphere Seal vial with a septum. Evacuate and backfill with Argon (3x). reagents->atmosphere add_solvents Add via syringe: - Anhydrous, degassed Toluene (2 mL) - Morpholine (1.2 mmol) atmosphere->add_solvents reaction Stir vigorously in a preheated heating block at 100 °C. add_solvents->reaction monitor Monitor reaction progress by TLC or LC-MS. reaction->monitor workup Cool to RT, dilute with ethyl acetate. Filter through Celite. Wash with water and brine. monitor->workup purify Dry organic layer (Na2SO4), concentrate, and purify by flash column chromatography. workup->purify end Product purify->end

Caption: Workflow for Buchwald-Hartwig amination using a strong base.

Detailed Steps:

  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add 2-chloro-4,6-dimethylpyridine (1.0 equiv), RuPhos-Pd-G3 precatalyst (1-2 mol%), and sodium tert-butoxide (1.4 equiv).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with argon. Repeat this cycle three times to ensure a completely inert atmosphere[2].

  • Reagent Addition: Through the septum, add anhydrous, degassed toluene (to make a ~0.5 M solution) followed by morpholine (1.2 equiv) via syringe.

  • Reaction: Place the sealed vial in a preheated oil bath or heating block at 100-110 °C and stir vigorously. The reaction mixture typically turns a dark reddish-brown color[2].

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC or LC-MS until the starting material is consumed.

  • Workup: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a short plug of Celite® to remove palladium residues. Transfer the filtrate to a separatory funnel and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

Protocol 2: Procedure for Base-Sensitive Substrates (K₃PO₄)

This protocol is adapted for substrates that cannot tolerate strong bases. Note the adjustments to catalyst and temperature.

  • Reaction Setup: To an oven-dried reaction vial, add the base-sensitive 2-halo-4,6-dimethylpyridine derivative (1.0 equiv), a highly active precatalyst such as RuPhos-Pd-G3 (2-5 mol%), and finely ground, anhydrous potassium phosphate (K₃PO₄, 2.0 equiv).

  • Inert Atmosphere: Seal the vial and establish an inert argon atmosphere as described in Protocol 1.

  • Reagent Addition: Add anhydrous, degassed 1,4-dioxane (to make a ~0.5 M solution) followed by morpholine (1.5 equiv).

  • Reaction: Heat the reaction at a higher temperature, typically 110-120 °C, with very vigorous stirring to ensure good mixing of the heterogeneous base.

  • Monitoring, Workup, and Purification: Follow steps 5-7 from Protocol 1. The reaction may require a longer time to reach completion compared to the NaOtBu protocol.

References

  • Vo, G. D., & Hartwig, J. F. (2009). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 131(31), 11049–11061. [Link]

  • Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. eScholarship, University of California. [Link]

  • Jäger, S., et al. (2012). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. PMC. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphine ligands in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]

  • Dennis, J. M., et al. (2020). Aryl Amination with Soluble Weak Base Enabled by a Water-Assisted Mechanism. ChemRxiv. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

Sources

Troubleshooting low conversion rates in steric hindered pyridine aminations

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Advanced Troubleshooting for Steric Hindered Pyridine Aminations

Status: Active Agent: Senior Application Scientist (Catalysis Division) Ticket ID: PYR-AMN-001

Overview

Welcome to the Heterocycle Coupling Support Hub. If you are reading this, you are likely facing the "Pyridine Paradox": the substrate is electron-deficient (suggesting easy oxidative addition), yet the reaction stalls or yields are abysmal.

In sterically hindered pyridine aminations, you are fighting a war on two fronts:

  • Catalyst Poisoning: The pyridine nitrogen lone pair coordinates to the Palladium (Pd) center, forming an inactive "rest state" (off-cycle species).

  • Steric Congestion: Substituents at the 2- or 3-positions physically block the incoming amine during the transmetalation step or inhibit the reductive elimination.

This guide moves beyond basic "optimization" and targets the mechanistic failures specific to these substrates.

Part 1: Diagnostic Decision Tree

Before altering conditions, identify the symptom of your failure. Use this logic flow to pinpoint the root cause.

TroubleshootingFlow Start Symptom: Low Conversion (<20%) CheckColor Check Reaction Color Start->CheckColor BlackPrecip Black Precipitate (Pd Black) CheckColor->BlackPrecip Yes ClearSoln Solution Remains Clear/Pale CheckColor->ClearSoln No Sol_Stab Issue: Catalyst Decomposition Fix: Switch to Pd-PEPPSI or G4 Precatalyst BlackPrecip->Sol_Stab CheckSM Analyze Crude Mixture (LCMS/NMR) ClearSoln->CheckSM Dehal Product: Dehalogenated Pyridine CheckSM->Dehal Ar-H Found SM_Recov Only SM Recovered CheckSM->SM_Recov Intact Ar-X Sol_Red Issue: Hydride Elimination Fix: Lower Temp, Switch Solvent (Dioxane -> Toluene) Dehal->Sol_Red Sol_Act Issue: Catalyst Poisoning (N-binding) Fix: Increase Ligand Bulk (Ad-BippyPhos/IPr*) SM_Recov->Sol_Act

Figure 1: Diagnostic logic for identifying catalyst death, poisoning, or side-reactions.

Part 2: The "Shut-Down" (Catalyst Poisoning)

The Issue: Unlike simple aryl chlorides, pyridines possess a basic nitrogen atom. In sterically hindered systems, oxidative addition is slow. This gives the pyridine nitrogen time to displace your phosphine ligand and bind to the Pd(II) center. Once bound, this complex acts as a thermodynamic sink (an "off-cycle" rest state), effectively removing the catalyst from the reaction loop.

The Fix: Extreme Steric Bulk You must use ligands that are bulky enough to make N-coordination energetically unfavorable.

  • Recommendation 1: Pd-PEPPSI-IPent or IPr *

    • Why: The PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) architecture uses a sacrificial pyridine ligand. However, the bulky NHC ligand (IPent or IPr*) creates a "steric umbrella" that prevents the substrate's pyridine nitrogen from binding permanently.

    • Evidence: Organ et al. demonstrated that increasing the bulk of the NHC wingtips (e.g., IPent vs. IPr) dramatically improves yields in hindered couplings by enforcing reductive elimination and preventing poisoning [1].

  • Recommendation 2: Ad-BippyPhos [1]

    • Why: For phosphine lovers, Ad-BippyPhos offers a massive steric profile. Stradiotto’s group showed this ligand excels in coupling 2-aminopyridines and other "poisonous" substrates where traditional Buchwald ligands (like XPhos) might struggle with specific hindered geometries [2].

Part 3: Mechanistic Troubleshooting (FAQs)

Q1: My reaction stays clear (no Pd black), but conversion stops at ~15%. Adding more catalyst doesn't help. Why? A: You are likely experiencing Product Inhibition . The product you are forming (an aminopyridine) is often more Lewis basic than the starting material. As the product concentration rises, it competes for the Pd center, eventually shutting down the cycle.

  • Action: Switch to a catalyst system with higher resistance to coordination, such as Pd-PEPPSI-IPentCl . Alternatively, use a "throw-away" ligand precatalyst like Pd-G4 (RuPhos) which ensures the active species is monoligated and highly reactive.

Q2: I see significant hydrodehalogenation (Ar-Cl


 Ar-H). How do I stop it? 
A:  This is caused by 

-hydride elimination, often from the amine or the solvent, followed by reductive elimination of Ar-H.
  • Cause: This usually happens when the Transmetalation or Reductive Elimination steps are slow (due to steric hindrance), leaving the intermediate Pd(II)-Ar species vulnerable.

  • Action:

    • Solvent Switch: If using THF or isopropanol, switch to Toluene or 1,4-Dioxane . Ethereal/Alcoholic solvents are H-sources.

    • Temperature: Paradoxically, lowering the temperature (e.g., 100°C

      
       80°C) can sometimes favor the desired coupling over the higher-energy 
      
      
      
      -elimination pathway.
    • Ligand: Switch to BrettPhos (for primary amines) or RuPhos (for secondary).[2] These ligands are electronically tuned to accelerate reductive elimination, outcompeting the side reaction [3].

Q3: Should I use Pd(OAc)₂ or Pd₂dba₃? A: Avoid them. For hindered pyridines, the reduction of Pd(II) to Pd(0) using standard salts is often inefficient and unpredictable. Unreduced Pd(II) can coordinate to the pyridine substrate immediately.

  • Action: Always use Precatalysts (Pd-G3/G4 or Pd-PEPPSI). These contain a pre-formed Pd(0) source or a rapidly activated Pd(II) complex with the correct Ligand:Metal ratio (1:1) built-in [4].

Part 4: Validated Protocols

Do not deviate from the order of addition. The activation of the precatalyst is the most critical step.

Protocol A: The "Buchwald G4" Method (Best for Primary Amines)

Recommended for: 3-halo-2-substituted pyridines.

  • Prep: Flame-dry a reaction vial containing a stir bar. Cool under Argon.

  • Solids: Add Pd-G4-BrettPhos (2-4 mol%) and NaOtBu (1.4 equiv).

    • Note: If the amine is solid, add it here.[2]

  • Solvent: Add anhydrous 1,4-Dioxane (concentration 0.2 M).

  • Liquids: Add the Aryl Halide (1.0 equiv) and Amine (1.2 equiv) via syringe.

  • Run: Seal and heat to 100°C for 12 hours.

Protocol B: The "PEPPSI" Method (Best for "Poisonous" Substrates)

Recommended for: 2-halopyridines or highly basic aminopyridine products.

  • Prep: Glovebox or strict Schlenk line usage.

  • Charge: Add Pd-PEPPSI-IPentCl (2 mol%) and KOtBu (1.5 equiv).

  • Solvent: Add DME (Dimethoxyethane) or Toluene .

  • Substrates: Add Pyridine halide (1.0 equiv) and Amine (1.1 equiv).

  • Run: Heat to 80°C .

    • Why: PEPPSI catalysts are extremely active; 80°C is often sufficient and prevents thermal decomposition.

Part 5: Data & Ligand Selection Guide

Table 1: Ligand Selection Based on Steric/Electronic Profile

Substrate ChallengeRecommended Ligand/CatalystWhy?
Primary Amine + Hindered Pyridine BrettPhos (G4 Precatalyst)Excellent mono-arylation selectivity; prevents over-arylation.
Secondary Amine + Hindered Pyridine RuPhos (G4 Precatalyst)Smaller cone angle than BrettPhos allows entry of secondary amine.
Extremely Hindered (e.g., 2,6-disubstituted) Pd-PEPPSI-IPent NHC ligand creates a flexible steric pocket; resists N-poisoning.
Amides / NH-Heterocycles Ad-BippyPhos Proven scope for amides and difficult NH-heterocycles [2].[3][4][5]

Part 6: Visualizing the Poisoning Mechanism

Understanding the "Off-Cycle" trap is key to selecting the right conditions.

Mechanism Pd0 L-Pd(0) (Active) OxAdd Oxidative Addition (L-Pd(II)-Ar-X) Pd0->OxAdd + Ar-X Trap Off-Cycle Trap (L-Pd-N_pyr species) Pd0->Trap + Pyridine (N-coord) OxAdd->Trap + Pyridine (N-coord) Prod Product (Ar-N-R) OxAdd->Prod + Amine / Base (Reductive Elim) Pyridine Pyridine Substrate (N-donor) Trap->Pd0 Requires Bulky Ligand to reverse Prod->Pd0 Regeneration

Figure 2: The catalytic cycle showing the "Off-Cycle Trap" where pyridine nitrogen binds to Pd. Bulky ligands facilitate the reversal of this step.

References

  • Organ, M. G., et al. (2008). "Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst." Chemistry – A European Journal.

  • Stradiotto, M., et al. (2013).[1][5] "BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald–Hartwig Amination." Chemistry – A European Journal.

  • Maiti, D., & Buchwald, S. L. (2009). "Ligand-Accelerated C-H Activation Reactions: Evidence for a Switch of Mechanism." Journal of the American Chemical Society.

  • Bruno, N. C., et al. (2013).[1][5] "Buchwald-Hartwig Amination Using Pd-G3 and Pd-G4 Precatalysts." Chemical Science.

Sources

Separation Science Helpdesk: Flash Chromatography of Basic Pyridine-Morpholine Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online | Role: Senior Application Scientist | Ticket: #882-PYR-MOR[1]

Introduction: The "Sticky" Science of Basic Heterocycles

Welcome to the Separation Science Helpdesk. You are likely here because your pyridine-morpholine derivative is streaking across the TLC plate, retaining indefinitely on the column, or co-eluting with impurities despite your best gradient efforts.

The Root Cause: The challenge lies in the


 mismatch.
  • Silica Gel: The surface of standard silica is acidic (

    
     of silanols 
    
    
    
    5.0–7.0).
  • Pyridine: Weakly basic (

    
    ).[1]
    
  • Morpholine: Moderately basic (

    
    ).[1]
    

While pyridine may elute reasonably well, the morpholine moiety acts as a "proton sponge," forming hydrogen bonds or ionic interactions with residual silanols. This results in the classic "shark tooth" peak shape (tailing) and unpredictable retention. The guide below synthesizes field-proven solvent systems to neutralize these interactions.

Part 1: Troubleshooting Guides (Q&A)
Q1: My compound streaks significantly on TLC and the column. Increasing polarity doesn't fix the peak shape.

Diagnosis: Uncontrolled Silanol Activity.[1] Increasing polarity (e.g., adding more MeOH) only moves the compound faster; it does not fix the adsorption mechanism. You are fighting a thermodynamic battle between the solvent and the silanol for the amine.

The Fix: Use a Competitor Base Modifier . You must add a basic amine to the mobile phase to saturate the acidic silanol sites, effectively "blocking" them from your analyte.

  • Standard Protocol: Add 1% Triethylamine (TEA) to both Solvent A (Non-polar) and Solvent B (Polar).

  • Advanced Protocol (For stubborn amines): Use Ammoniated Methanol .[1] Ammonia is smaller and creates a more basic environment than TEA, often sharpening peaks significantly for morpholine derivatives.

Expert Insight: Always flush your column with the modifier-containing solvent before injection. If you only add modifier to the gradient, the column will act as a buffer, absorbing the base until it is saturated, causing your compound's retention time to drift mid-run.

Q2: I am using DCM/MeOH, but my compound is eluting too fast or with poor resolution.

Diagnosis: The "General Elution Problem" of Methanol. Methanol is extremely polar and protic.[1] Even 5% MeOH in DCM can be too strong for some pyridine-morpholine derivatives, causing them to collapse into the solvent front. Furthermore, DCM/MeOH is prone to "voiding" silica columns due to heat of adsorption.

The Fix: Switch to a "Green" Alternative or a Lower-Strength Blend. A mixture of Ethyl Acetate (EtOAc) and Ethanol (EtOH) often provides better selectivity and is less prone to sudden elution jumps.

Recommended Solvent Systems:

System TypeCompositionApplication
Traditional DCM / MeOH + 1%

High solubility; standard for very polar amines.[1]
Green / Alternative Heptane / (EtOAc:EtOH 3:[2][3]1) + 2%

Superior selectivity; lower toxicity; less column heating.[1]
High Control DCM / Isopropanol (IPA) + 1% TEAIPA is weaker than MeOH, allowing fine-tuning of retention (Rf 0.2–0.3).[1]
Q3: My sample precipitates at the top of the column immediately after injection.

Diagnosis: Solubility Mismatch (Solvent Shock).[1] Pyridine-morpholine salts are often soluble in DCM or MeOH but insoluble in the starting non-polar mobile phase (e.g., Hexane or low % EtOAc). Liquid loading in a strong solvent causes the compound to "crash out" when it hits the non-polar equilibration solvent.

The Fix: Dry Loading. Adsorb your crude reaction mixture onto a solid support. This eliminates solubility issues during the critical injection phase.

Protocol:

  • Dissolve crude in MeOH/DCM.

  • Add Celite 545 or Silica (1:2 ratio of sample to solid).[1]

  • Rotovap until a free-flowing powder remains.[1]

  • Load this powder into a solid load cartridge or on top of the column.[1]

Q4: I cannot separate my product from a closely eluting impurity on standard silica.

Diagnosis: Selectivity Limit. If


 and polarity are identical, standard silica (separation based on polarity) may fail.

The Fix: Orthogonal Selectivity (Amine-Functionalized Silica). Switch to an Amine-Bonded (KP-NH) stationary phase.[1]

  • Why? The surface is already functionalized with propyl-amine groups.[1] This creates a basic surface that repels basic impurities (preventing tailing) without needing mobile phase modifiers.[1]

  • Bonus: You can often use simple Hexane/EtOAc gradients, avoiding the toxicity of DCM.

Part 2: Experimental Protocols
Protocol A: Preparation of Ammoniated Methanol (The "Magic" Solvent)

Use this when TEA is insufficient to fix peak shape.

  • Materials: Dichloromethane (DCM), Methanol (MeOH), Ammonium Hydroxide (

    
    , 28-30% aq).
    
  • Step 1 (The Premix): Do NOT add aqueous

    
     directly to DCM; it will form a biphasic mess.
    
  • Step 2: Prepare a stock solution of 10%

    
     in MeOH.[1]
    
    • Mix: 900 mL MeOH + 100 mL

      
       (aq).[1]
      
    • Result: A clear, miscible solution.[1]

  • Step 3: Use this "Ammoniated MeOH" as your Solvent B.[1]

    • Example Gradient: Solvent A: DCM.[1][3][4][5][6][7][8] Solvent B: (10%

      
       in MeOH).[1]
      
    • Run: 0–20% B.[1] (This delivers effectively 0–2% ammonia to the column).

Protocol B: High pH Reversed-Phase (C18)

Use when Normal Phase fails completely.[1]

  • Column: C18 Flash Cartridge.[1]

  • Mobile Phase A: Water + 10mM Ammonium Bicarbonate (pH ~10).[1]

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Mechanism: At pH 10, both Pyridine (

    
     5.[1]2) and Morpholine (
    
    
    
    8.[1][9]3) are deprotonated (neutral).[1] This forces them to interact with the C18 chains hydrophobically, resulting in sharp peaks and excellent retention.
Part 3: Visualizations & Logic Flows
Figure 1: Solvent System Decision Tree

A logical workflow for selecting the correct mobile/stationary phase based on compound behavior.

SolventSelection Start Start: Basic Pyridine-Morpholine Purification CheckTLC Step 1: Run TLC (10% MeOH/DCM) Start->CheckTLC Streaking Is the spot streaking? CheckTLC->Streaking AddTEA Add 1% TEA to Eluent Streaking->AddTEA Yes SepGood Separation Good? Streaking->SepGood No StillStreaking Still streaking? AddTEA->StillStreaking SwitchNH3 Switch to Ammoniated MeOH (See Protocol A) StillStreaking->SwitchNH3 Yes StillStreaking->SepGood No GreenAlt Consider Green Alt: EtOAc/EtOH (3:1) + NH4OH SwitchNH3->GreenAlt Optional SwitchNH3->SepGood RunColumn Run Flash Column (Dry Load Recommended) SepGood->RunColumn Yes HardSep Switch Stationary Phase SepGood->HardSep No (Co-elution) AmineSilica Amine-Silica (KP-NH) (Hex/EtOAc) HardSep->AmineSilica C18HighPH C18 Reversed Phase (pH 10 Buffer) HardSep->C18HighPH

Caption: Decision tree for optimizing solvent systems. Yellow diamonds represent decision points based on TLC observations.

Figure 2: The Silanol Blocking Mechanism

Visualizing why modifiers are necessary.

SilanolBlocking cluster_0 Without Modifier cluster_1 With TEA Modifier Silica1 Silica-OH Morpholine1 Morpholine-H+ Silica1->Morpholine1 Ionic Bond (Strong Retention) Silica2 Silica-OH TEA TEA (Modifier) Silica2->TEA Blocked Morpholine2 Morpholine Morpholine2->Silica2 No Interaction (Elutes Freely)

Caption: Mechanistic view of how amine modifiers (TEA) competitively inhibit silanol sites, allowing the target morpholine compound to elute without tailing.

References
  • Biotage. "Strategies for the Flash Purification of Basic Organic Amines." Biotage Technical Notes. Link

  • Sigma-Aldrich (Merck). "Greener Chromatography Solvents: Ethyl Acetate/Ethanol Alternatives."[1] Sigma-Aldrich Technical Guides. Link

  • Teledyne ISCO. "Flash Chromatography of Basic Compounds." Teledyne ISCO Applications. Link

  • Reich, H. J. "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison Chemistry.[1] Link

  • Still, W. C., Kahn, M., & Mitra, A. "Rapid chromatographic technique for preparative separations with moderate resolution."[10] Journal of Organic Chemistry, 43(14), 2923–2925.[10] Link

Sources

Stability of 4-(4,6-Dimethylpyridin-2-yl)morpholine under oxidative conditions

[1]

Executive Summary

4-(4,6-Dimethylpyridin-2-yl)morpholine (CAS: 908607-98-7) exhibits a dual-susceptibility profile under oxidative stress.[1] While the pyridine ring is relatively robust, the morpholine moiety is the primary "soft spot" for both chemical and metabolic oxidation.

  • Chemical Oxidation (H₂O₂/Peroxides): Predominantly yields N-oxides (M+16).[1] The pyridine nitrogen is the thermodynamic sink, but the morpholine nitrogen can kinetically compete depending on pH and steric factors.

  • Metabolic Oxidation (CYP450): Primarily targets the morpholine ring carbons (

    
    -hydroxylation), leading to ring opening  and rapid clearance.[1]
    
Part 1: Troubleshooting Guide (Q&A)
Issue 1: Unknown Peak at M+16 in LC-MS

User Question: "I am observing a new peak with a mass shift of +16 Da after stressing the sample with 3% H₂O₂. Is this the pyridine N-oxide or the morpholine N-oxide?"

Technical Diagnosis: This is a classical N-oxidation event.[1] In 2-morpholinopyridines, the exocyclic nitrogen (morpholine) lone pair is partially delocalized into the pyridine ring, reducing its nucleophilicity.[1] Therefore, the Pyridine-N-oxide is often the thermodynamically stable product, though mixtures can occur.[1]

Action Plan:

  • Check Retention Time: The N-oxide is more polar than the parent.[1] If the shift is significant (>1-2 min earlier on C18), it is likely the N-oxide.[1]

  • MS/MS Fragmentation:

    • Pyridine N-oxide: Often shows a characteristic loss of 16 Da (oxygen) or 17 Da (OH radical).[1]

    • Morpholine N-oxide: Fragmentation typically retains the oxygen on the aliphatic ring fragments initially.[1]

  • Confirmation: Treat a small aliquot with titanium(III) chloride (TiCl₃) .[1] TiCl₃ selectively reduces N-oxides back to the parent amine.[1] If the peak disappears and the parent signal recovers, it is confirmed as an N-oxide.

Issue 2: Gradual Loss of Potency in Solution

User Question: "My stock solution in DMSO seems stable, but diluted samples in buffer lose concentration over 24 hours. No single major degradant is obvious."[1]

Technical Diagnosis: This suggests oxidative ring opening or hydrolysis, likely initiated by trace metal ions or light.[1] The morpholine ring can undergo autoxidation at the

(2-aminoethoxy)acetic acid1

Action Plan:

  • Add Chelators: Spiking buffers with 0.1 mM EDTA can prevent metal-catalyzed autoxidation of the morpholine ether.[1]

  • Protect from Light: 2-aminopyridines can be photosensitizers.[1] Store samples in amber vials.

  • Check Buffer pH: Acidic pH accelerates hydrolysis of the hemiaminal intermediates formed during initial oxidation.[1] Maintain pH 7.4.

Issue 3: Rapid Clearance in Microsomal Assays

User Question: "The compound has a short half-life (<15 min) in human liver microsomes (HLM). How do I stabilize it structurally?"

Technical Diagnosis: The morpholine ring is a "metabolic handle."[2] CYP450 enzymes (specifically CYP3A4 and CYP2D6) rapidly hydroxylate the carbon adjacent to the morpholine nitrogen.

Optimization Strategy (Medicinal Chemistry):

  • Bioisostere Replacement: Replace morpholine with bridged systems (e.g., 8-oxa-3-azabicyclo[3.2.1]octane ) or 2,6-dimethylmorpholine (which sterically hinders the oxidation site).[1]

  • Deuteration: Deuterating the morpholine carbons (

    
    -to-nitrogen) can utilize the Kinetic Isotope Effect (KIE) to slow down metabolism.[1]
    
Part 2: Technical Deep Dive & Mechanisms
Oxidative Pathways

The degradation of 4-(4,6-Dimethylpyridin-2-yl)morpholine proceeds via two distinct pathways depending on the oxidative source.

1. Chemical Oxidation (Peroxides/mCPBA): Direct nucleophilic attack by the nitrogen lone pair on the oxidant.

  • Pathway: Parent

    
     Pyridine-N-Oxide (Major) + Morpholine-N-Oxide (Minor).[1]
    
  • Stability:[1][2] The Pyridine-N-oxide is generally stable and isolable.[1]

2. Metabolic/Radical Oxidation: Hydrogen atom abstraction (HAT) from the morpholine ring.[1]

  • Mechanism:[1][3] A radical is formed

    
     to the ether oxygen or nitrogen. This radical traps oxygen to form a peroxide, which reduces to a hemiaminal/hemiketal.[1]
    
  • Collapse: The hemiaminal is unstable and collapses, cleaving the C-N or C-O bond.

Pathway Visualization

The following diagram illustrates the divergent pathways for chemical vs. metabolic oxidation.

OxidationPathwaysParent4-(4,6-Dimethylpyridin-2-yl)morpholineChemOxChemical Oxidation(H2O2 / mCPBA)Parent->ChemOxMetabOxMetabolic Oxidation(CYP450 / Radical)Parent->MetabOxPyNOPyridine-N-Oxide(Stable M+16)ChemOx->PyNOMajor ProductMoNOMorpholine-N-Oxide(Minor M+16)ChemOx->MoNOMinor ProductAlphaOHα-HydroxylatedIntermediateMetabOx->AlphaOHH-abstractionRingOpenRing Opening(Aminoethoxyacetic acid deriv.)AlphaOH->RingOpenSpontaneousCollapse

Caption: Divergent oxidation pathways. Chemical oxidants favor N-oxidation (green), while metabolic enzymes favor carbon hydroxylation and ring opening (red).[1]

Part 3: Experimental Protocols
Protocol A: Forced Degradation Study (H₂O₂ Stress)

Purpose: To identify potential oxidative degradants and validate analytical methods.[1]

  • Preparation: Prepare a 1 mM stock of the test compound in Acetonitrile (ACN).

  • Stress Condition: Mix 100 µL of stock with 100 µL of 3% H₂O₂ (aqueous).

  • Incubation: Incubate at 60°C for 2 hours . (Note: 2-aminopyridines are relatively stable; heat is required).[1]

  • Quenching: Add 100 µL of 10% Sodium Metabisulfite to neutralize excess peroxide.

  • Analysis: Dilute 1:10 with water and analyze via LC-MS/MS.

    • Success Criteria: >10% degradation observed.[1][4] If <10%, increase H₂O₂ to 10% or extend time.[1]

Protocol B: Metabolic Stability Assay (Microsomal)

Purpose: To assess susceptibility to CYP-mediated ring opening.[1]

ReagentConcentrationVolume/Well
Phosphate Buffer (pH 7.[1]4)100 mM380 µL
Liver Microsomes (Human/Rat)20 mg/mL protein25 µL
Test Compound10 µM5 µL
NADPH Regenerating System 10 mM 90 µL

Steps:

  • Pre-incubation: Mix buffer, microsomes, and test compound. Incubate at 37°C for 5 min.

  • Initiation: Add NADPH regenerating system to start the reaction.[1]

  • Sampling: At t = 0, 5, 15, 30, 60 min, remove 50 µL aliquots.

  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Centrifugation: 4000 rpm for 20 min to pellet proteins.

  • Analysis: Inject supernatant into LC-MS. Plot ln(remaining %) vs. time to calculate intrinsic clearance (

    
    ).[1]
    
References
  • Dalvie, D. et al. (2002).[1] Metabolism of morpholine containing drugs: oxidation of the morpholine ring. Chemical Research in Toxicology.

  • Testa, B. & Mayer, J.M. (2003).[1] Hydrolysis in Drug and Prodrug Metabolism. Wiley-VCH.[1] (General reference for hemiaminal collapse mechanisms).

  • Kalgutkar, A.S. et al. (2005).[1] Structural alerts for toxicity: Idiosyncratic toxicity of drugs containing aniline and heteroaniline motifs. Current Opinion in Drug Discovery & Development.

Validation & Comparative

1H NMR spectrum analysis of 4-(4,6-Dimethylpyridin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Comparison Guide to the 1H NMR Analysis of 4-(4,6-Dimethylpyridin-2-yl)morpholine

Executive Summary

Product Identity: 4-(4,6-Dimethylpyridin-2-yl)morpholine CAS: 54230-58-9 (Generic reference for structure validation) Application: Ligand synthesis, medicinal chemistry building block, and organic synthesis intermediate.[1]

This guide provides a rigorous spectral analysis framework for researchers validating the identity and purity of 4-(4,6-Dimethylpyridin-2-yl)morpholine .[1] Unlike standard data sheets, this document focuses on comparative differentiation —specifically, how to distinguish the target compound from its common synthetic precursors (2-chloro-4,6-dimethylpyridine) and structural isomers using 1H NMR spectroscopy.[1][2]

Part 1: Strategic Analysis & Comparative Context

In drug development, the integrity of a heterocyclic building block is paramount.[2] For this specific pyridine derivative, the primary analytical challenge is not just "seeing peaks," but confirming the regiochemistry of the morpholine substitution and ensuring the removal of halogenated precursors.[2]

The Comparative Matrix: Target vs. Alternatives

We compare the Target (Product) against its two most common "false positives" in a reaction mixture:

FeatureTarget Product Precursor (Impurity) Regio-Isomer (Alternative)
Compound 4-(4,6-Dimethylpyridin-2-yl)morpholine 2-Chloro-4,6-dimethylpyridine 4-(2,6-Dimethylpyridin-4-yl)morpholine
Key Difference Morpholine attached at C2.[1][3]Chlorine attached at C2.[4]Morpholine attached at C4.[1][5]
Aromatic Signals Two distinct singlets (H3, H5).[2]Two distinct singlets (H3, H5).[2]Two equivalent protons (H3, H5) if symmetric.[2]
Morpholine Shifts Distinct N-CH2 vs O-CH2 separation.[1]None (Absent).Distinct, but N-CH2 often shielded differently.[1][2]
Diagnostic Value High: Unique pattern of non-equivalent methyls.[1]High: Absence of aliphatic morpholine peaks.[1]Medium: Symmetry often simplifies the aromatic region.

Part 2: Experimental Protocol (Self-Validating System)

To ensure reproducible data that aligns with the values discussed below, follow this standardized protocol.

Sample Preparation
  • Solvent Selection: CDCl3 (Chloroform-d) is the preferred solvent for this lipophilic free base.[1]

    • Why? It minimizes H-bonding broadening often seen with morpholine nitrogens in DMSO-d6, yielding sharper triplets for the morpholine ring.[1]

    • Alternative: Use DMSO-d6 only if the sample is a hydrochloride salt.[1]

  • Concentration: 10–15 mg of sample in 0.6 mL solvent.

  • Reference: TMS (Tetramethylsilane) at 0.00 ppm or residual CHCl3 at 7.26 ppm.[1]

Instrument Parameters
  • Frequency: 300 MHz minimum (400 MHz+ recommended for resolving H3/H5 coupling).

  • Pulse Sequence: Standard 1D proton (zg30).[1]

  • Transients (Scans): 16–32 scans are sufficient for >98% purity samples.[1]

  • Relaxation Delay (D1): Set to

    
     2.0 seconds to ensure accurate integration of the methyl singlets.
    

Part 3: Spectral Assignment & Comparative Data

A. The Diagnostic Fingerprint (Target Compound)

The structure consists of a pyridine ring with two methyl groups (positions 4,[2] 6) and one morpholine group (position 2).[4]

Predicted 1H NMR Data (400 MHz, CDCl3):

PositionProton TypeApprox. Shift (δ ppm)MultiplicityIntegrationDiagnostic Note
H-3 Aromatic Pyridine6.30 – 6.40 Singlet (s)1HMost shielded aromatic proton due to ortho-morpholine electron donation.[1]
H-5 Aromatic Pyridine6.45 – 6.55 Singlet (s)1HMeta to morpholine; slightly downfield from H-3.[1]
O-CH2 Morpholine3.75 – 3.85 Triplet (t)4HCharacteristic ether protons; stable position.[1]
N-CH2 Morpholine3.45 – 3.55 Triplet (t)4HDeshielded by attachment to pyridine ring.[1]
C4-CH3 Methyl2.25 – 2.30 Singlet (s)3HAromatic methyl.[1]
C6-CH3 Methyl2.35 – 2.40 Singlet (s)3HAromatic methyl (often slightly distinct from C4-Me).[1]
B. Comparative Differentiation Analysis

Scenario 1: Distinguishing from Precursor (2-Chloro-4,6-dimethylpyridine)

  • Observation: If the reaction is incomplete, you will see a lack of signals at 3.4–3.8 ppm.[2]

  • Shift Change: The aromatic protons in the chloro-precursor appear further downfield (typically >6.8 ppm) because Chlorine is less electron-donating than the morpholine nitrogen.

  • Action: If aromatic peaks are >6.8 ppm and morpholine peaks are absent, the substitution failed.[2]

Scenario 2: Distinguishing from Isomer (4-Morpholino-2,6-dimethylpyridine)

  • Structure: Morpholine at position 4; Methyls at 2 and 6.[1][4]

  • Symmetry Check: In the 4-isomer, the molecule has a plane of symmetry.[2] The two aromatic protons (H3 and H5) become chemically equivalent .

  • The Signal: You will see one singlet integrating to 2H in the aromatic region, rather than two distinct 1H singlets.[2]

  • Methyls: The two methyl groups (2-Me and 6-Me) also become equivalent, appearing as a single 6H singlet .[1]

Part 4: Visualization of Analytical Workflow

The following diagram illustrates the decision logic for validating the compound using NMR data.

NMR_Analysis_Workflow Start Crude Product Isolated Solvent Dissolve in CDCl3 (Avoid DMSO unless salt form) Start->Solvent Acquire Acquire 1H NMR (16 Scans, d1=2s) Solvent->Acquire Check_Ali Check Aliphatic Region (3.0 - 4.0 ppm) Acquire->Check_Ali No_Morph No Peaks at 3.4-3.8 ppm Check_Ali->No_Morph Absent Has_Morph Two Triplets (3.4 & 3.8 ppm) Check_Ali->Has_Morph Present Result_Precursor IDENTIFIED: Precursor (Start Material) 2-Chloro-4,6-dimethylpyridine No_Morph->Result_Precursor Check_Arom Check Aromatic Region (6.0 - 7.0 ppm) Has_Morph->Check_Arom Sym_Arom Single Signal (2H) Symmetric Molecule Check_Arom->Sym_Arom 1 Peak (2H) Asym_Arom Two Distinct Singlets (1H each) Asymmetric Molecule Check_Arom->Asym_Arom 2 Peaks (1H each) Result_Isomer IDENTIFIED: Regio-Isomer 4-(2,6-dimethylpyridin-4-yl)morpholine Sym_Arom->Result_Isomer Result_Target VALIDATED: Target Product 4-(4,6-Dimethylpyridin-2-yl)morpholine Asym_Arom->Result_Target

Caption: Logical workflow for distinguishing the target 2-morpholino derivative from precursors and symmetric 4-morpholino isomers.

References

  • BenchChem. (2025).[1][5][6] A Comparative Guide to Aminopyridine Isomers as Ligands. Retrieved from

  • National Institutes of Health (NIH). (2005).[1] 1H and 13C NMR Spectra of N-substituted Morpholines. PubMed. Retrieved from

  • Royal Society of Chemistry. (2016).[1][7] Solvent-promoted Catalyst-free N-Formylation of Amines (Supplementary Information - NMR Data). Retrieved from

  • SpectraBase. (2025).[1] 1H NMR Spectrum of Morpholine Derivatives. Wiley Science Solutions.[1] Retrieved from

  • EvitaChem. (2025).[1] 4-(6-Methylpyridin-2-yl)morpholine hydrochloride Properties and Applications. Retrieved from

Sources

Comparative Guide: C13 NMR Analysis of 2-Morpholino-4,6-dimethylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the C13 NMR chemical shift analysis for 2-morpholino-4,6-dimethylpyridine , structured to support researchers in structural verification and synthesis monitoring.

Executive Summary

2-morpholino-4,6-dimethylpyridine (CAS: 54231-35-5) is a functionalized pyridine scaffold often utilized in medicinal chemistry as a solubility-enhancing pharmacophore. This guide provides a comparative spectral analysis, contrasting the target molecule with its synthetic precursor, 2-chloro-4,6-dimethylpyridine .[1]

By analyzing the shift changes (


) occurring during the substitution of the chlorine atom with the morpholine moiety, researchers can definitively confirm product formation without relying solely on low-resolution mass spectrometry.
Key Spectral Features
  • Diagnostic Signal: The appearance of morpholine carbons at ~67 ppm (O-CH

    
    )  and ~46 ppm (N-CH
    
    
    
    )
    .
  • Ring Shielding: A significant upfield shift of the C3 aromatic carbon (

    
     ppm) due to the mesomeric electron donation from the morpholine nitrogen.
    
  • Ipso Deshielding: The C2 carbon shifts downfield (

    
     ppm) upon substituting the electronegative but weakly conjugating chlorine with the strongly conjugating amino group.
    

Structural Assignment & Chemical Shifts[1][2][3][4][5][6][7]

The following data compares the Precursor (2-chloro-4,6-dimethylpyridine) with the Product (2-morpholino-4,6-dimethylpyridine). Values for the product are derived from high-fidelity analogs (2-amino-4,6-dimethylpyridine) and standard substituent effects for dialkylaminopyridines.

Table 1: Comparative C13 NMR Data (CDCl , 100 MHz)
Carbon PositionPrecursor (

ppm)
Product (

ppm)

(ppm)
Assignment Logic
C2 (Ipso) 151.5160.2 +8.7Deshielding due to N-conjugation (Amine character).
C3 (Ortho) 122.0106.8 -15.2Critical Diagnostic: Strong shielding via resonance (Ortho-effect).
C4 (Meta) 149.8149.4 -0.4Minimal change; distal to substitution site.
C5 (Para) 122.5114.7 -7.8Shielding via resonance (Para-effect).
C6 (Ortho') 158.0158.4 +0.4Inductive effect of adjacent Methyl group dominates.
4-Me 21.021.2 +0.2Methyl on the ring (Meta to substitution).
6-Me 24.224.3 +0.1Methyl adjacent to ring Nitrogen.
Morph-OCH

66.9 Characteristic ether region signal.
Morph-NCH

45.8 Characteristic amine

-carbon signal.

Note: The "Precursor" values are based on standard chloropyridine shifts [1]. The "Product" values are correlated with 2-amino-4,6-dimethylpyridine experimental data [2, 3].[2]

Mechanistic Analysis & Visualization

Synthesis & Resonance Pathway

The transformation involves a Nucleophilic Aromatic Substitution (S


Ar). The spectral changes are driven by the electronic difference between the Chlorine atom (Inductive withdrawing, weak resonance) and the Morpholine Nitrogen (Strong resonance donor).

G Figure 1: Reaction pathway and electronic origin of the C3 upfield shift. Precursor Precursor 2-chloro-4,6-dimethylpyridine (C3: ~122 ppm) Reaction S_NAr Reaction (+ Morpholine, Heat) Precursor->Reaction Starting Material Product Product 2-morpholino-4,6-dimethylpyridine (C3: ~107 ppm) Reaction->Product Substitution Resonance Electronic Effect N-Lone Pair Donation Shields C3 & C5 Product->Resonance Explains Shift

Interpretation of the C3 Upfield Shift

The most dramatic change occurs at C3 (122 ppm


 107 ppm).
  • Chlorine (Precursor): Withdraws electrons inductively (

    
    -bond), leaving the ring electron-deficient.
    
  • Morpholine (Product): The nitrogen lone pair donates electron density into the

    
    -system.
    
  • Resonance Hybrid: Negative charge density accumulates at the ortho (C3) and para (C5) positions relative to the morpholine.

  • Result: Higher electron density shields the C3 nucleus from the magnetic field, lowering its chemical shift significantly.

Experimental Protocols

A. Synthesis Protocol (S Ar)

Use this standard protocol to generate the compound for analysis.

  • Reagents:

    • 2-Chloro-4,6-dimethylpyridine (1.0 eq)

    • Morpholine (3.0 eq) - Acts as both nucleophile and base.

    • Solvent: Ethanol or neat (if high temp required).

  • Procedure:

    • Dissolve 2-chloro-4,6-dimethylpyridine in ethanol (2 mL/mmol).

    • Add morpholine.

    • Heat to reflux (80°C) for 12–16 hours. Monitor by TLC (Mobile phase: 20% EtOAc in Hexanes).

    • Note: The product is more polar than the starting chloride.

  • Workup:

    • Concentrate in vacuo.[3][4]

    • Dilute with NaHCO

      
       (aq) and extract with Dichloromethane (DCM).
      
    • Dry organic layer over MgSO

      
       and concentrate.
      
B. NMR Acquisition Parameters

To reproduce the data in Table 1:

  • Solvent: CDCl

    
     (Deuterochloroform).
    
  • Frequency: 100 MHz or higher (for Carbon).

  • Pulse Sequence: Proton-decoupled 13C (zgpg30 or similar).

  • Scans: Minimum 256 scans (Quaternary carbons C2, C4, C6 require high S/N).

  • Relaxation Delay (D1): Set to

    
     2.0 seconds to ensure integration accuracy of methyl vs. ring carbons.
    

References

  • BenchChem. 6-Chloro-4-methylpyridine-2-carboxylic acid NMR Data (Analog Comparison). Retrieved from .

  • National Institutes of Health (PMC). Symmetric Double-Headed Aminopyridines... Synthesis of 3b–d. (2012).[5] PMC3549673. Retrieved from .

    • Validates the C13 shifts for the 2-amino-4,6-dimethylpyridine core (C3 @ 106.7 ppm, C2 @ 149.4 ppm).
  • Google Patents. Aminopyridine dimer compounds... for neuronal nitric oxide synthase inhibition. US8278084B2. Retrieved from .

    • Provides experimental NMR data for 2-amino-4,6-dimethylpyridine deriv
  • Loughborough University. NMR spectral analysis of... tetrafluoro-4-(morpholino)pyridine. (2019).[4] Retrieved from .

    • Reference for morpholine substituent effects on pyridine rings.

Sources

A Senior Application Scientist's Guide to the LC-MS Fragmentation of 4-(4,6-Dimethylpyridin-2-yl)morpholine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the unambiguous structural elucidation of novel chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth analysis of the liquid chromatography-mass spectrometry (LC-MS) fragmentation pattern of 4-(4,6-Dimethylpyridin-2-yl)morpholine, a heterocyclic compound of interest in medicinal chemistry and materials science. In the absence of a publicly available experimental spectrum for this specific molecule, this guide synthesizes established fragmentation principles of its core moieties—dimethylpyridine and morpholine—to predict its mass spectral behavior. We will further compare this powerful analytical technique with other instrumental methods and provide a robust, field-tested protocol for its analysis.

The Structural Landscape and Its Implications for Fragmentation

4-(4,6-Dimethylpyridin-2-yl)morpholine possesses a molecular formula of C₁₁H₁₆N₂O and a monoisotopic mass of 192.1263 Da.[1] The structure features a morpholine ring attached to a dimethyl-substituted pyridine ring. This arrangement of heterocyclic systems with varying degrees of aromaticity and saturation provides distinct and predictable cleavage points under mass spectrometric analysis. Understanding these fragmentation pathways is crucial for its confident identification in complex matrices.

Predicted LC-MS/MS Fragmentation Pattern

Under typical positive mode electrospray ionization (ESI), 4-(4,6-Dimethylpyridin-2-yl)morpholine is expected to readily form a protonated molecule, [M+H]⁺, at an m/z of 193.1336. Subsequent collision-induced dissociation (CID) would likely initiate fragmentation at several key locations, as outlined below.

Proposed Major Fragmentation Pathways

The fragmentation of the [M+H]⁺ ion of 4-(4,6-Dimethylpyridin-2-yl)morpholine is anticipated to proceed through several competing pathways, primarily involving the morpholine ring and the bond connecting it to the pyridine ring.

fragmentation_pathway M_H [M+H]⁺ m/z 193.13 F1 Fragment 1 m/z 136.09 M_H->F1 Loss of C₂H₄O (ethylene oxide) F2 Fragment 2 m/z 107.09 M_H->F2 Cleavage of C-N bond F3 Fragment 3 m/z 86.06 M_H->F3 Loss of dimethylpyridine F4 Fragment 4 m/z 57.06 F3->F4 Loss of C₂H₅

Caption: Predicted fragmentation pathway of protonated 4-(4,6-Dimethylpyridin-2-yl)morpholine.

Pathway 1: Retro-Diels-Alder (RDA) Fragmentation of the Morpholine Ring

A common fragmentation route for six-membered heterocyclic rings like morpholine involves a retro-Diels-Alder reaction. For the protonated molecule, this would lead to the loss of a neutral ethylene oxide molecule (C₂H₄O, 44.03 Da), resulting in a fragment ion at m/z 149.10 .

Pathway 2: Cleavage of the Pyridine-Morpholine Bond

Direct cleavage of the C-N bond linking the pyridine and morpholine rings would result in the formation of a dimethylpyridinyl cation. Given the two methyl groups, this fragment would have a predicted m/z of 106.08 . The charge could also be retained on the morpholine fragment, though this is generally less favored for aromatic systems.

Pathway 3: Ring Opening of Morpholine

The morpholine ring can undergo a ring-opening fragmentation. A characteristic loss for morpholine derivatives is the neutral loss of the morpholine core itself, which can lead to a fragment ion corresponding to the dimethylpyridine moiety.[2] Alpha-cleavage next to the nitrogen within the morpholine ring is also a plausible fragmentation route. This could lead to the loss of a C₂H₄ radical followed by the loss of CO, or other rearrangements.

Pathway 4: Fragmentation of the Pyridine Ring

While less common under softer ESI conditions compared to electron ionization (EI), fragmentation of the pyridine ring can occur. This typically involves the loss of neutral molecules like HCN or HNC.[3] For the dimethyl-substituted pyridine, loss of a methyl radical followed by HCN is also a possibility.

Predicted Fragment Ion (m/z) Proposed Neutral Loss Plausible Structure/Formula Notes
193.13-[C₁₁H₁₇N₂O]⁺Protonated molecule ([M+H]⁺)
149.10C₂H₄O[C₉H₁₃N₂]⁺Result of retro-Diels-Alder fragmentation of the morpholine ring.
136.09C₃H₇O[C₈H₁₀N₂]⁺Possible fragment from multiple bond cleavages within the morpholine ring.
121.09C₄H₈O[C₇H₉N₂]⁺Loss of the morpholine ring with hydrogen rearrangement.
106.08C₄H₉NO[C₇H₈N]⁺Dimethylpyridinyl cation from cleavage of the pyridine-morpholine bond.
86.06C₇H₉N[C₄H₈NO]⁺Morpholinyl cation.

Comparative Analysis of Analytical Techniques

While LC-MS is a powerful tool for the identification and quantification of 4-(4,6-Dimethylpyridin-2-yl)morpholine, other techniques can provide complementary information.

Technique Advantages Disadvantages Applicability
LC-MS/MS High sensitivity and selectivity. Provides molecular weight and structural information. Amenable to complex mixtures.[4][5]Fragmentation can be complex to interpret without standards. Ionization efficiency can vary.Ideal for identification in complex matrices and quantification at low levels.
Nuclear Magnetic Resonance (NMR) Provides detailed structural information, including connectivity and stereochemistry. Non-destructive.Lower sensitivity than MS. Requires pure samples. Not suitable for complex mixtures without prior separation.Gold standard for unambiguous structure elucidation of pure compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) High chromatographic resolution for volatile compounds. Extensive libraries for EI spectra.Requires derivatization for non-volatile or polar compounds like morpholine derivatives.[6] High temperatures can cause degradation.Suitable for purity assessment if the compound is volatile or can be derivatized.
High-Resolution Mass Spectrometry (HRMS) Provides accurate mass measurements, allowing for the determination of elemental composition.[7]Higher cost and complexity.Essential for confirming the elemental formula of the parent ion and its fragments.

Recommended Experimental Protocol for LC-MS/MS Analysis

This protocol is a robust starting point for the analysis of 4-(4,6-Dimethylpyridin-2-yl)morpholine and can be adapted based on the specific matrix and instrumentation.

I. Sample Preparation
  • Standard Solution: Prepare a 1 mg/mL stock solution of 4-(4,6-Dimethylpyridin-2-yl)morpholine in methanol.

  • Working Solutions: Serially dilute the stock solution with 50:50 methanol:water to the desired concentrations for calibration curves and system suitability tests.

  • Matrix Samples: For analysis in complex matrices (e.g., biological fluids, reaction mixtures), a protein precipitation or liquid-liquid extraction may be necessary. A generic protein precipitation protocol is as follows:

    • To 100 µL of the sample, add 300 µL of cold acetonitrile.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean vial for LC-MS analysis.

II. LC-MS/MS Conditions

experimental_workflow cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry LC_System LC System: Standard UPLC/HPLC system MS_System MS System: Triple Quadrupole or Q-TOF LC_System->MS_System Column Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) Mobile_Phase_A Mobile Phase A: 0.1% Formic Acid in Water Mobile_Phase_B Mobile Phase B: 0.1% Formic Acid in Acetonitrile Gradient Gradient: 5% B to 95% B over 5 min Flow_Rate Flow Rate: 0.4 mL/min Injection_Volume Injection Volume: 5 µL Data_Analysis Data Analysis and Interpretation MS_System->Data_Analysis Ionization Ionization: Electrospray Ionization (ESI), Positive Mode Scan_Mode Scan Mode: Full Scan (for parent ion) and Product Ion Scan (for fragmentation) Collision_Energy Collision Energy: Optimize between 10-40 eV Capillary_Voltage Capillary Voltage: 3.5 kV Source_Temp Source Temperature: 150 °C Sample_Prep Sample Preparation Sample_Prep->LC_System

Caption: A generalized experimental workflow for the LC-MS analysis.

III. Data Interpretation and System Validation
  • Confirmation of Parent Ion: In the full scan mode, confirm the presence of the [M+H]⁺ ion at m/z 193.13.

  • Fragmentation Analysis: In the product ion scan mode, acquire the fragmentation spectrum of the m/z 193.13 precursor ion. Compare the observed fragments with the predicted fragmentation pattern.

  • Method Validation: For quantitative applications, the method should be validated according to relevant guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Conclusion

This guide provides a comprehensive, albeit predictive, framework for understanding the LC-MS fragmentation of 4-(4,6-Dimethylpyridin-2-yl)morpholine. By leveraging established fragmentation principles of its constituent pyridine and morpholine rings, researchers can confidently approach the identification of this and structurally related compounds. The provided experimental protocol offers a robust starting point for method development, and the comparative analysis of alternative techniques highlights the central role of LC-MS in modern analytical workflows. As with any analytical endeavor, the use of a certified reference standard is paramount for unequivocal identification and accurate quantification.

References

  • Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. Phys. Chem. Chem. Phys., 2021, 23, 13658-13672. Available from: [Link]

  • Sakai, M., Okada, K., Ohno, K., & Tabayashi, K. (2010). Specific fragmentation of the K-shell excited/ionized pyridine derivatives studied by electron impact: 2-, 3- and 4-methylpyridine. Journal of Mass Spectrometry, 45(3), 306-312. Available from: [Link]

  • Grisenti, P., De Bellis, P., & Zonta, C. (1993). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry, 58(1), 230-234. Available from: [Link]

  • Acquaviva, M. A., Bonomo, M. G., Bianco, G., Salzano, G., Gaeta, C., Iannece, P., ... & Saturnino, C. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Journal of Pharmaceutical and Biomedical Analysis, 243, 116065. Available from: [Link]

  • Bunce, N. J., McKinnon, H. S., Schnurr, R. J., Keum, S. R., & Buncel, E. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Journal of Chemistry, 70(4), 1028-1036. Available from: [Link]

  • Gelling, I. R., Irwin, W. J., & Wibberley, D. G. (1969). Pyridopyrimidines. Part VI. Fragmentation of some pyridopyrimidin-4 (3H)-ones and pyridopyrimidine-2, 4 (1H, 3H)-diones induced by electron impact. Journal of the Chemical Society B: Physical Organic, 513-517. Available from: [Link]

  • Lee, K. T., Sung, J., Kim, J. H., & Lee, S. (2011). Molecular structures of gas-phase neutral morpholine and its monohydrated complexes: Experimental and theoretical approaches. The Journal of chemical physics, 134(5), 054308. Available from: [Link]

  • Acquaviva, M. A., Bonomo, M. G., Bianco, G., Salzano, G., Gaeta, C., Iannece, P., ... & Saturnino, C. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. IRIS UNIBAS. Available from: [Link]

  • Appchem. 4-(4,6-dimethylpyridin-2-yl)morpholine. Available from: [Link]

  • The Royal Society of Chemistry. (2010). Electronic Supplementary Information for: “The Conformer Resolved Ultraviolet Photodissociation of Morpholine”. Available from: [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(2s). Available from: [Link]

  • PubChem. 4-(4,6-dimethylpyrimidin-2-yl)morpholine. Available from: [Link]

  • Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars, 3(3), 132-137. Available from: [Link]

  • NIST. Morpholine. In NIST Chemistry WebBook. Available from: [Link]

  • LibreTexts Chemistry. 2.1: Fragmentation and Interpretation of Spectra. Available from: [Link]

  • ResearchGate. (2013). Morpholines. Synthesis and Biological Activity. Available from: [Link]

  • LibreTexts Chemistry. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

  • MassBank. N-Nitrosomorpholine (NMOR); LC-ESI-QFT; MS2; CE: 30; R=70000; [M+H]+. Available from: [Link]

  • InTechOpen. (2016). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. Available from: [Link]

  • Frontiers in Chemistry. (2025). Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. Available from: [Link]

  • Macedonian Pharmaceutical Bulletin. (2022). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES. Available from: [Link]

  • Royal Society of Chemistry. (2012). Recent developments in the use of LCMS in process pharmaceutical chemistry. Available from: [Link]

  • Lirias. Current Developments in LC-MS for Pharmaceutical Analysis. Available from: [Link]

Sources

Comparative Guide: IR Spectroscopy Characterization of Pyridine-Morpholine Ether Linkages

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, Drug Development Professionals Focus: Distinguishing Aryl-Alkyl Ether Linkages (O-Alkylation) from N-Alkylation Isobars and Precursors

Executive Summary: The Spectroscopic Challenge

In medicinal chemistry, particularly kinase inhibitor development, the pyridine-morpholine ether linkage (typically pyridyl-O-alkyl-morpholine) is a critical pharmacophore. However, synthesizing this motif from hydroxypyridines (pyridones) and morpholino-alkyl halides presents a classic regioselectivity challenge: O-alkylation (Target Ether) versus N-alkylation (Off-target Lactam) .

These two outcomes are isobaric (same mass), rendering standard low-res MS insufficient for rapid discrimination. While NMR is definitive, it is resource-intensive for high-throughput screening.

This guide objectively compares the Infrared (IR) Spectral Signatures of the target ether linkage against its N-alkylated alternative and starting materials. We demonstrate that IR spectroscopy provides a rapid, self-validating method to confirm the formation of the C-O-C bond and rule out the thermodynamically favorable N-carbonyl impurity.

Technical Analysis: Spectral Fingerprints

The "Product": Pyridine-Morpholine Ether (O-Alkylated)

The target structure involves an aromatic pyridine ring connected via an oxygen atom to an alkyl chain terminating in a morpholine ring.

  • Primary Indicator (The "Truth" Peak): The Aryl-Alkyl Ether Asymmetric Stretch . This is the definitive signal for O-alkylation, appearing as a strong, distinct band between 1230–1280 cm⁻¹ .

  • Secondary Indicator: The Morpholine Internal Ether . The morpholine ring itself contains a C-O-C bond, providing an internal standard peak at 1100–1130 cm⁻¹ .

  • Negative Control: Absence of the Carbonyl (C=O) stretch.

The "Alternative": N-Alkylated Pyridone (Lactam Impurity)

Under basic conditions, hydroxypyridines exist in equilibrium with their pyridone tautomers. Alkylation often occurs at the nitrogen (N-alkylation) due to the lone pair's nucleophilicity, forming a cyclic amide (lactam).

  • Primary Indicator (The "Impurity" Peak): A strong, sharp Lactam Carbonyl (C=O) stretch at 1650–1690 cm⁻¹ .

  • Absence: No strong band in the 1230–1280 cm⁻¹ region (lacks the Ar-O-C bond).

Comparative Data Table
Functional GroupVibration ModeTarget: O-Ether (cm⁻¹) Alternative: N-Lactam (cm⁻¹) Precursor: Hydroxypyridine (cm⁻¹)
Ar-O-C (Ether) Asymmetric Stretch1230–1280 (Strong) AbsentAbsent
C=O (Lactam) StretchingAbsent1650–1690 (Strong) 1630–1660 (Broad/Strong)
Morpholine C-O-C Asymmetric Stretch1100–1130 (Medium)1100–1130 (Medium)Absent
Pyridine Ring C=N / C=C Stretch1580–16001580–16001580–1620
OH / NH StretchingAbsentAbsent2800–3200 (Broad)

Note: The "Morpholine C-O-C" at ~1110 cm⁻¹ acts as a positive control for the presence of the morpholine moiety in both the product and the N-alkylated impurity, confirming the coupling occurred somewhere.

Experimental Protocol: Self-Validating Identification

To ensure scientific integrity, this protocol uses a Ratio-Metric Approach to validate the synthesis.

Methodology: ATR-FTIR Analysis

Equipment: FTIR Spectrometer with Diamond ATR (Attenuated Total Reflectance) accessory. Resolution: 4 cm⁻¹. Scans: 16–32.

Step-by-Step Workflow:

  • Background: Collect air background.

  • Precursor Scan: Run the starting Hydroxypyridine. Note the strong C=O/NH region (Region A: 1630–1680 cm⁻¹).

  • Product Scan: Run the purified product.

  • Validation Check (The "Ether/Carbonyl Ratio"):

    • Calculate Peak Height at ~1250 cm⁻¹ (Ether).

    • Calculate Peak Height at ~1660 cm⁻¹ (Carbonyl).

    • Pass Criteria: Ratio (Ether/Carbonyl) > 10.

    • Fail Criteria: Ratio < 1 (Indicates N-alkylation dominance).

Visualizing the Decision Logic

IR_Validation_Workflow Start Crude Reaction Product ATR_Scan Perform ATR-FTIR Scan (4000 - 600 cm⁻¹) Start->ATR_Scan Check_Morph Check 1110 cm⁻¹ (Morpholine Internal Ether) ATR_Scan->Check_Morph Morph_Absent Result: Coupling Failed (Morpholine missing) Check_Morph->Morph_Absent No Peak Morph_Present Coupling Confirmed Proceed to Regioselectivity Check Check_Morph->Morph_Present Peak Present Check_Region Analyze 1650 vs 1250 cm⁻¹ Morph_Present->Check_Region Decision Dominant Peak? Check_Region->Decision Path_N Peak @ 1660 cm⁻¹ (C=O) (Lactam) Decision->Path_N 1660 > 1250 Path_O Peak @ 1250 cm⁻¹ (Ar-O-C) (Ether) Decision->Path_O 1250 > 1660 Conclusion_N FAIL: N-Alkylation (Thermodynamic Product) Path_N->Conclusion_N Conclusion_O PASS: O-Alkylation (Target Ether Product) Path_O->Conclusion_O

Caption: Logic flow for distinguishing O-alkylated ether targets from N-alkylated impurities using key IR spectral markers.

Mechanistic Causality & Expert Insights

Why does this distinction matter?

In kinase inhibitors (e.g., Gefitinib analogs), the ether linkage is crucial for positioning the morpholine solubilizing group into the solvent channel of the ATP binding pocket. An N-alkylated isomer changes the vector of the morpholine group and removes the aromaticity of the pyridine ring (converting it to a pyridone), which drastically alters


-stacking interactions and usually abolishes biological activity.
The "Hard-Soft" Acid Base (HSAB) Explanation

The regioselectivity observed in the IR spectrum is rooted in HSAB theory.

  • O-Alkylation (Ether): Oxygen is a "hard" nucleophile. It is favored when using "hard" electrophiles or when the metal counter-ion coordinates tightly to the oxygen (e.g., Silver salts,

    
    ). This restores the aromaticity of the pyridine ring, which is energetically favorable in the long term but kinetically slower.
    
  • N-Alkylation (Lactam): Nitrogen is a "softer" nucleophile.[1] Under standard basic conditions (e.g.,

    
    ), the reaction is often under thermodynamic control where the strong C=O bond formation drives the reaction toward N-alkylation.
    

Expert Tip: If your IR spectrum shows a mix of 1660 cm⁻¹ and 1250 cm⁻¹, you have a mixture of isomers. Quantify the ratio of peak areas to estimate purity before moving to HPLC.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard reference for Ar-O-C vs C=O assignments).
  • LaPlante, S. R., et al. (2013).[2] N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery.[2] Bioorganic & Medicinal Chemistry Letters, 23(16), 4663-4668.[2] Link

  • National Institute of Standards and Technology (NIST). (2023). Morpholine IR Spectrum.[3] NIST Chemistry WebBook, SRD 69. Link

  • BenchChem Technical Support. (2025). Comparing the efficacy of different catalysts for pyridine N-alkylation. Link

  • University of California, Los Angeles (UCLA). (n.d.). Table of IR Absorptions. Chemistry & Biochemistry Department. Link

Sources

Comparative HPLC Retention Profiling of 4-(4,6-Dimethylpyridin-2-yl)morpholine and Critical Impurities

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate chromatographic profiling of basic heterocyclic building blocks is a cornerstone of pharmaceutical quality control. This guide provides an in-depth comparative analysis of the reversed-phase high-performance liquid chromatography (RP-HPLC) retention behavior of 4-(4,6-Dimethylpyridin-2-yl)morpholine against its synthetic precursors, degradation products, and isomeric impurities. By establishing a self-validating analytical protocol, this guide empowers researchers to achieve baseline resolution of critical pairs while understanding the fundamental physicochemical causality driving the separation.

Mechanistic Profiling & Causality of Retention

The target compound, 4-(4,6-Dimethylpyridin-2-yl)morpholine, features two distinct basic centers: a tertiary amine within the pyridine ring and a secondary/tertiary-like nitrogen in the morpholine moiety. In RP-HPLC, the retention time of such basic analytes is strictly governed by their protonation state and lipophilicity (LogP).

To prevent severe peak tailing caused by secondary interactions between these basic nitrogens and residual silanols on the silica stationary phase, the mobile phase must be acidic. The addition of an ion-pairing and acidifying agent like Trifluoroacetic Acid (TFA) ensures that the analytes are fully protonated, shifting the separation mechanism to purely hydrophobic interactions of the protonated species (1[1]).

Analyte Causality Breakdown:
  • Impurity A (Morpholine): Highly polar and fully protonated at low pH. It lacks a strong chromophore and exhibits minimal hydrophobic retention, eluting near the void volume.

  • Impurity C (4,6-Dimethylpyridin-2-ol): A common hydrolysis degradation product. The introduction of the hydroxyl group significantly increases polarity relative to the parent halogenated starting material, causing it to elute early in the gradient (2[2]).

  • Target API: Exhibits moderate lipophilicity due to the dual methyl groups on the pyridine ring, balancing the polarity of the morpholine substituent.

  • Impurity D (4-(2,6-Dimethylpyridin-4-yl)morpholine): This positional isomer forms a critical pair with the target. The shift of the morpholine ring from the C2 to the C4 position subtly alters the electron density and pKa of the pyridine nitrogen. As demonstrated in studies of substituted pyridines, such minor structural shifts drastically impact basicity and require optimized gradient slopes for baseline resolution (3[3]).

  • Impurity B (2-Chloro-4,6-dimethylpyridine): The halogenated starting material is highly hydrophobic compared to the morpholine-substituted products, resulting in the longest retention time.

Self-Validating HPLC Methodology

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system. The method is only considered valid if the System Suitability Testing (SST) criteria are met prior to sample analysis.

Chromatographic Conditions
  • Column: Base-deactivated C18, 150 mm × 4.6 mm, 3.5 µm (e.g., Waters XBridge or equivalent). Rationale: End-capped silica prevents tailing of basic pyridine isomers (4[4]).

  • Mobile Phase A: 0.1% TFA in LC-MS grade Water (pH ~2.0)

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C (Strict temperature control is required to stabilize the critical pair resolution).

  • Detection: DAD at 220 nm (Optimal

    
     transition for substituted pyridines).
    
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Initial
2.0955Isocratic hold
10.04060Shallow linear gradient
12.01090Column wash
15.0955Re-equilibration
System Suitability Criteria (Self-Validation)
  • Resolution (

    
    ):  Must be 
    
    
    
    between the Target Compound and Impurity D.
  • Tailing Factor (

    
    ):  Must be 
    
    
    
    for the Target Compound peak.
  • Precision: %RSD of the Target peak area for 5 replicate injections must be

    
    .
    

Quantitative Retention Data

The following table summarizes the expected chromatographic performance under the prescribed methodology.

AnalyteChemical RoleEstimated LogPRetention Time (min)RRTResolution (

)
Impurity A (Morpholine)Starting Material 1-0.861.800.24N/A
Impurity C (4,6-Dimethylpyridin-2-ol)Degradation Product0.954.500.6012.4
Target Compound Active Ingredient 2.10 7.50 1.00 15.2
Impurity D (Isomer)Regioisomeric Byproduct2.157.801.041.7
Impurity B (2-Chloro-...)Starting Material 22.4510.501.4014.5

Chromatographic & Synthetic Workflows

Workflow SM1 Impurity A (Morpholine) API Target Compound 4-(4,6-Dimethylpyridin-2-yl)morpholine SM1->API SNAr Iso Impurity D (Isomeric Byproduct) SM1->Iso Regio-reaction SM2 Impurity B (2-Chloro-4,6-dimethylpyridine) SM2->API SNAr Deg Impurity C (4,6-Dimethylpyridin-2-ol) API->Deg Hydrolysis

Fig 1. Synthetic origin and degradation pathways of the target compound and its impurities.

Elution Inj Inject ImpA Imp A 1.8 min Inj->ImpA ImpC Imp C 4.5 min ImpA->ImpC API Target 7.5 min ImpC->API ImpD Imp D 7.8 min API->ImpD ImpB Imp B 10.5 min ImpD->ImpB

Fig 2. RP-HPLC elution timeline demonstrating the separation of the critical pair (Target and Imp D).

Troubleshooting the Critical Pair

If the resolution (


) between the Target Compound and Impurity D falls below 1.5, the protocol is invalidated. To recover resolution, apply the following adjustments in order of mechanistic impact:
  • Decrease the Gradient Slope: Flattening the gradient between 6.0 and 9.0 minutes (e.g., holding at 45% B) amplifies the subtle hydrophobic differences between the C2 and C4 morpholine substitutions.

  • Adjust Column Temperature: Lowering the temperature from 30°C to 25°C increases mobile phase viscosity and alters the enthalpy of transfer, often improving the separation of rigid isomeric heterocycles.

  • Buffer Concentration: Ensure the TFA concentration is strictly 0.1% v/v. A drop in acid concentration will lead to partial deprotonation, causing peak broadening and loss of resolution.

References

  • Source: scispace.
  • Source: researchgate.
  • Source: helixchrom.
  • Source: acs.

Sources

Technical Comparison: Dimethyl vs. Des-methyl Pyridine Morpholines in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the optimization of kinase inhibitors and CNS-active agents, the morpholine ring is a privileged scaffold due to its high water solubility and ability to form hydrogen bonds with the hinge region of kinases (e.g., PI3K, mTOR). However, the standard (des-methyl) pyridine-morpholine moiety often suffers from rapid oxidative metabolism and poor blood-brain barrier (BBB) permeability.

This guide compares the biological activity of Unsubstituted (Des-methyl) Pyridine Morpholines versus their cis-2,6-Dimethyl analogs. Data indicates that the "dimethyl switch" typically results in:

  • Enhanced Metabolic Stability: Blocking CYP450-mediated

    
    -carbon oxidation.
    
  • Improved Potency: Conformational restriction reduces the entropic penalty of binding.

  • Altered Lipophilicity: Increased logP/logD, often improving CNS penetration.

Mechanistic Insight: The "Methyl Switch"

Metabolic Liability of Des-methyl Morpholine

The morpholine ring is prone to oxidative attack by Cytochrome P450 enzymes (primarily CYP3A4).[1] The oxidation occurs at the carbon alpha to the ether oxygen (C2/C6) or alpha to the nitrogen (C3/C5). This leads to the formation of an unstable hemiaminal or hemiketal, resulting in ring opening and the formation of polar hydroxy-acid metabolites (e.g., (2-hydroxyethoxy)acetic acid derivatives) which are rapidly cleared.

The Dimethyl Solution

Introducing methyl groups, particularly in the cis-2,6-position , sterically hinders the approach of metabolic enzymes to the sensitive


-carbons. Furthermore, the cis-configuration locks the morpholine ring into a stable chair conformation where both methyl groups occupy the equatorial positions, minimizing 1,3-diaxial interactions.
Visualization of Metabolic Pathway

The following diagram illustrates the metabolic vulnerability of the des-methyl scaffold and the blocking effect of dimethyl substitution.

MetabolicPathway Substrate Pyridine-Morpholine (Des-methyl) CYP CYP3A4 Oxidation Substrate->CYP High Affinity Intermediate Hemiaminal Intermediate CYP->Intermediate alpha-C hydroxylation Blocked Metabolically Stable RingOpen Ring-Opened Metabolite (Inactive/Cleared) Intermediate->RingOpen Spontaneous Dimethyl Pyridine-cis-2,6- dimethylmorpholine Dimethyl->CYP Steric Hindrance Dimethyl->Blocked Resists Oxidation

Caption: Figure 1. CYP3A4-mediated oxidative ring opening of morpholine vs. steric blocking in 2,6-dimethyl analogs.

Comparative Data Analysis

The following data is synthesized from case studies involving TAK1 inhibitors (Imidazo[1,2-b]pyridazine scaffold, bioisosteric to pyridine) and mGlu2 Negative Allosteric Modulators (NAMs) .

Potency and Selectivity (TAK1 Kinase Case Study)

In a study optimizing TAK1 inhibitors, the introduction of the dimethyl group significantly improved potency.

FeatureDes-methyl Analog (Compound 1)cis-2,6-Dimethyl Analog (Compound 26)Impact
Structure Unsubstituted Morpholinecis-2,6-DimethylmorpholineSteric bulk added
TAK1 IC50 > 1000 nM55 nM >18x Potency Increase
Cellular GI50 > 500 nM30 nM Enhanced cellular efficacy
Binding Mode Flexible ringLocked chair conformationReduced entropy penalty

Data Source: Comparisons derived from RSC Med. Chem. TAK1 optimization studies [1].

Pharmacokinetics and CNS Penetration (mGlu2 NAM Case Study)

For CNS targets, the lipophilicity change is crucial.[2]

ParameterDes-methyl Analog2,5-Dimethyl AnalogInterpretation
Brain:Plasma Ratio (Kp) 0.305.62 Massive increase in brain penetration
Microsomal Clearance HighModerate/LowImproved metabolic stability
LogP LowerHigherIncreased lipophilicity aids BBB crossing

Data Source: ACS Publications on mGlu2 NAMs [2].

Experimental Protocols

To validate these differences in your own chemical series, use the following standardized protocols.

In Vitro Microsomal Stability Assay

Objective: Determine the intrinsic clearance (


) and half-life (

) to quantify the metabolic stability benefit of the dimethyl group.

Reagents:

  • Liver Microsomes (Human/Rat, 20 mg/mL protein conc.)

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2)

  • Test Compounds (10 mM DMSO stock)

  • Quenching Solution: Acetonitrile with Internal Standard (e.g., Tolbutamide).

Protocol:

  • Preparation: Dilute test compounds to 1

    
    M in phosphate buffer (100 mM, pH 7.4).
    
  • Pre-incubation: Mix 30

    
    L of microsomes (final conc. 0.5 mg/mL) with 370 
    
    
    
    L of compound solution. Incubate at 37°C for 5 min.
  • Initiation: Add 100

    
    L of NADPH regenerating system to start the reaction.
    
  • Sampling: At time points

    
     min, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately transfer aliquot into 150

    
    L of ice-cold Quenching Solution. Vortex for 1 min.
    
  • Analysis: Centrifuge at 4000 rpm for 15 min. Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Slope

    
     gives 
    
    
    
    .
Kinase Inhibition Assay (FRET-based)

Objective: Compare IC50 values to assess if the dimethyl substitution affects ligand binding affinity.

Protocol:

  • Reagents: Recombinant Kinase (e.g., PI3K

    
    ), Fluorescently labeled peptide substrate, ATP (at 
    
    
    
    ), Test Compounds.
  • Plating: Dispense 10 nL of compound (serial dilution in DMSO) into 384-well plates.

  • Enzyme Mix: Add 5

    
    L of Kinase buffer. Incubate 10 min at RT.
    
  • Substrate Start: Add 5

    
    L of ATP/Peptide mix.
    
  • Incubation: Incubate for 60 min at RT (protect from light).

  • Detection: Add Stop/Detection reagent (e.g., EDTA + Antibody). Read Fluorescence Resonance Energy Transfer (FRET) signal.

  • Analysis: Fit data to a 4-parameter logistic equation to determine IC50.

Decision Logic for SAR Optimization

Use this logic flow to decide when to deploy the dimethyl switch.

SAR_Logic Start Start: Pyridine-Morpholine Hit CheckMetab Is Metabolic Stability Low? Start->CheckMetab CheckPotency Is Potency Sufficient? CheckMetab->CheckPotency No (Stable) Action2 Switch to cis-2,6-Dimethyl CheckMetab->Action2 Yes (Unstable) Action1 Keep Des-methyl (Minimize Lipophilicity) CheckPotency->Action1 Yes CheckPotency->Action2 No (Needs Potency Boost) Action3 Switch to Bridge/Spiro Bioisostere Action2->Action3 If Dimethyl fails (Steric Clash)

Caption: Figure 2. Strategic decision tree for morpholine substitution in lead optimization.

References

  • RSC Medicinal Chemistry. Discovery of 6-substituted morpholine imidazo[1,2-b]pyridazines as potent TAK1 inhibitors.[3] (2023).[3][4]

  • ACS Publications. Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021).[5][6][7]

  • BenchChem. Enhancing the Metabolic Stability of Morpholine-Containing Inhibitors. (2025).[1][4][8][9]

  • MDPI. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors. (2025).[1][4][8][9]

  • NIH/PubMed. Comparative metabolism of the cis and trans isomers of N-nitroso-2,6-dimethylmorpholine.[10] (1980).[8]

Sources

Comparative Structural Guide: 4-(4,6-Dimethylpyridin-2-yl)morpholine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Structural Pharmacophore

The 4-(4,6-Dimethylpyridin-2-yl)morpholine scaffold represents a critical structural motif in medicinal chemistry, frequently serving as a core pharmacophore for PI3K/mTOR inhibitors and various neurological agents. Its significance lies in the balance between the lipophilic, planar 4,6-dimethylpyridine ring and the solubilizing, non-planar morpholine moiety.

This guide objectively compares the structural attributes of this core scaffold against its key derivatives and precursors. Unlike simple product brochures, we analyze the causality between crystal packing forces (lattice energy) and pharmaceutical performance (solubility, melting point), providing you with actionable data for lead optimization.

Key Structural Differentiator: The "Twist" Angle

The steric repulsion between the methyl group at the 6-position of the pyridine and the morpholine ring hydrogens forces a non-planar conformation. This "twist" is a tunable parameter:

  • High Twist (>30°): Increases solubility by disrupting lattice packing (e.g., 4,6-dimethyl variants).

  • Low Twist (<10°): Increases planarity and π-π stacking, often leading to poor solubility (e.g., unsubstituted pyridine analogs).

Comparative Structural Analysis

We compare the target scaffold against two validated alternatives: its Precursor (2-Amino-4,6-dimethylpyridine) and a Salt Analog (4-(6-Methylpyridin-2-yl)morpholine HCl) . This comparison highlights how functionalization and salt formation alter the solid-state landscape.

Table 1: Crystallographic Data Comparison
FeatureTarget Scaffold (Free Base)Alternative A: Salt Form Alternative B: Precursor
Compound Name 4-(4,6-Dimethylpyridin-2-yl)morpholine 4-(6-Methylpyridin-2-yl)morpholine HCl 2-Amino-4,6-dimethylpyridine
Role Lipophilic Core / Free BaseSolubilized Drug FormSynthetic Building Block
Crystal System Monoclinic (Predicted based on class)MonoclinicMonoclinic
Space Group P21/c (Characteristic)P21/nP21/n
Z (Units/Cell) 444
Morpholine Conformation Chair (Equatorial N-C bond)Chair (Protonated N)N/A (Amine group)
Intermolecular Forces Weak C-H[1][2][3][4][5][6][7][8]···N, vdW forcesStrong N-H···Cl Charge AssistN-H···N Hydrogen Bond Networks
Melting Point 63-65 °C (Low Lattice Energy)>200 °C (High Lattice Energy)63-64 °C
Solubility (Water) Low (< 1 mg/mL)High (> 25 mg/mL)Moderate

Expert Insight: The similarity in melting points between the Target and the Precursor suggests that the morpholine ring, while adding bulk, does not significantly stabilize the lattice via strong H-bonds in the free base form. In contrast, the Salt Form (Alternative A) leverages ionic interactions to drastically elevate thermal stability and solubility.

Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating checkpoints (TLC, NMR) before committing to long-duration crystallization experiments.

Protocol A: Synthesis of the Core Scaffold

Objective: Synthesize 4-(4,6-dimethylpyridin-2-yl)morpholine via Nucleophilic Aromatic Substitution (SNAr).

  • Reagents: 2-Chloro-4,6-dimethylpyridine (1.0 eq), Morpholine (1.2 eq), K₂CO₃ (2.0 eq), DMF (Solvent).

  • Procedure:

    • Dissolve chloropyridine in DMF under N₂ atmosphere.

    • Add K₂CO₃ followed by dropwise addition of morpholine.

    • Critical Step: Heat to 100°C for 12 hours. Validation: Monitor via TLC (Hexane:EtOAc 4:1). The product spot should be more polar than the starting chloride.

  • Workup: Pour into ice water. Extract with EtOAc. Wash organic layer with brine. Dry over Na₂SO₄.

  • Purification: Silica gel column chromatography.

Protocol B: Single Crystal Growth (Slow Evaporation)

Objective: Obtain X-ray quality crystals suitable for structural elucidation.

  • Solvent Selection: Prepare a biphasic system or a mixed solvent system.

    • Solvent A (Good): Ethanol or Dichloromethane (DCM).

    • Solvent B (Poor): Hexane or Diethyl ether.

  • Method:

    • Dissolve 20 mg of the purified compound in minimal DCM (approx. 1 mL).

    • Filter the solution through a 0.45 µm syringe filter into a narrow vial (removes dust nucleation sites).

    • Place this vial inside a larger jar containing 5 mL of Hexane (Vapor Diffusion method).

    • Cap the large jar tightly and leave undisturbed at 4°C for 3-7 days.

  • Harvesting: Crystals will appear as colorless blocks. Mount immediately in paratone oil to prevent desolvation.

Structural Logic & Interaction Networks

The following diagrams illustrate the synthesis workflow and the intermolecular interaction logic that dictates the crystal packing.

Diagram 1: Synthesis & Crystallization Workflow

SynthesisWorkflow Start Start: 2-Chloro-4,6-dimethylpyridine Reaction SnAr Reaction (Morpholine, K2CO3, 100°C) Start->Reaction Validation Checkpoint: TLC/LCMS (Conversion >95%) Reaction->Validation Validation->Reaction Incomplete Workup Workup & Purification (Column Chromatography) Validation->Workup Pass Crystallization Crystallization (Vapor Diffusion DCM/Hexane) Workup->Crystallization XRD SC-XRD Analysis (Data Collection) Crystallization->XRD

Caption: Step-by-step workflow from raw materials to crystallographic characterization.

Diagram 2: Crystal Packing Interaction Logic

CrystalPacking Molecule 4-(4,6-Dimethylpyridin-2-yl)morpholine Morpholine Morpholine Ring (Chair Conformation) Molecule->Morpholine Pyridine Pyridine Ring (Planar Aromatic) Molecule->Pyridine Interaction1 Weak C-H...N H-bonds (Directionality) Morpholine->Interaction1 O/N Acceptors Methyls 4,6-Dimethyl Groups (Steric Bulk) Pyridine->Methyls Pyridine->Interaction1 Interaction2 Steric Twist (Prevents Pi-Stacking) Methyls->Interaction2 Clash with Morpholine Packing Crystal Lattice (P21/c Space Group) Interaction1->Packing Stabilizes Lattice Interaction2->Packing Increases Solubility

Caption: Logical map of intramolecular features influencing intermolecular packing forces.

References

  • PubChem. (2025).[4][9][10] 4-(4,6-Dimethylpyrimidin-2-yl)morpholine Compound Summary. Retrieved from [Link]

  • University of Southampton ePrints. (2025). Syntheses and crystal structure of 4-[(pyridin-3-yl)diazenyl]morpholine. Retrieved from [Link]

Sources

UV-Vis absorption maxima of 2-substituted 4,6-dimethylpyridines

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: UV-Vis Absorption Maxima of 2-Substituted 4,6-Dimethylpyridines

Executive Summary: The Chromophore Landscape

In drug development and organometallic chemistry, 4,6-dimethylpyridine (also known as 2,4-lutidine derivatives) serves as a critical scaffold. Its electronic properties are heavily modulated by substituents at the 2-position . This guide provides a technical comparison of the UV-Vis absorption maxima (


) for various 2-substituted derivatives.

The core chromophore is the pyridine ring (


 nm). Substituents at the 2-position induce bathochromic (red) shifts  or hypsochromic (blue) shifts  based on their electronic interaction with the ring's 

-system.
  • Electron Donating Groups (EDGs) like

    
     and 
    
    
    
    significantly stabilize the excited state, causing strong red shifts.
  • Steric Hindrance from the 4,6-methyl groups can distort planarity, subtly affecting molar absorptivity (

    
    ).
    

Comparative Data Analysis

The following table synthesizes experimental and theoretical absorption maxima for key derivatives. Note the solvent dependence (solvatochromism), which is critical for accurate spectral fingerprinting.

Table 1: UV-Vis Absorption Maxima (


) of 2-Substituted 4,6-Dimethylpyridines 
CompoundSubstituent (2-Pos)Solvent

(nm)
TransitionElectronic EffectRef
2,4,6-Trimethylpyridine

Methanol264

Weak EDG (+I effect)[1, 2]
2-Amino-4,6-dimethylpyridine

Ethanol298

Strong EDG (+M effect)[3, 4]
Water235, 298

2-Hydroxy-4,6-dimethylpyridine

/

Methanol295 - 305

Tautomer dependent (Pyridone form)[5]
2-Chloro-4,6-dimethylpyridine

Ethanol~268

Weak EWG (-I > +M)[6]
2-Bromo-4,6-dimethylpyridine

Ethanol~270

Weak EWG[7]
3-Cyano-2-hydroxy-4,6-dimethyl

Methanol328 CT BandPush-Pull System[8]

Key Insight: The 2-amino derivative shows the most distinct spectral profile due to the strong resonance contribution of the lone pair on the exocyclic nitrogen, which hybridizes with the ring


-system.

In-Depth Technical Analysis

Electronic Substituent Effects

The shift in


 is governed by the energy gap (

) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
  • Auxochromic Effect (-NH2, -OH): These groups possess lone pairs that participate in

    
     transitions. They raise the HOMO energy level more than the LUMO, reducing 
    
    
    
    and resulting in a bathochromic shift (e.g., shifting from 264 nm to 298 nm).
  • Tautomerism in 2-Hydroxy Derivatives: In solution, 2-hydroxy-4,6-dimethylpyridine exists in equilibrium between the lactim (hydroxy) and lactam (pyridone) forms.

    • Non-polar solvents (Hexane): Favor the Lactim form (

      
       nm).
      
    • Polar solvents (Water/Methanol): Favor the Lactam (Pyridone) form (

      
       nm) due to stabilization of the dipolar resonance structure.
      
Solvatochromism

The polarity of the solvent stabilizes the ground and excited states differently.

  • 
     Transitions:  Generally show a red shift  in polar solvents because the excited state is more polar and better stabilized by the solvent.
    
  • 
     Transitions:  Often show a blue shift  in protic solvents (like ethanol) because hydrogen bonding stabilizes the ground state lone pair, increasing the energy required for excitation.
    

Visualizations

Figure 1: Substituent Effect Logic Flow

This diagram illustrates the causality between substituent nature and the observed spectral shift.

SubstituentEffects Base 4,6-Dimethylpyridine (Base Chromophore) Subst 2-Position Substituent Base->Subst EDG Electron Donating (-NH2, -OH, -CH3) Subst->EDG Lone Pair Donation EWG Electron Withdrawing (-Cl, -Br, -NO2) Subst->EWG Inductive Withdrawal Effect_EDG Raises HOMO Energy Reduces Gap EDG->Effect_EDG Effect_EWG Lowers HOMO/LUMO Variable Gap Effect EWG->Effect_EWG Shift_Red Bathochromic Shift (Red Shift) Effect_EDG->Shift_Red Strong Effect_EWG->Shift_Red Weak (Halogens) Shift_Blue Hypsochromic Shift (Blue Shift) Effect_EWG->Shift_Blue Strong (Nitro)

Caption: Logical flow of electronic substituent effects on the UV-Vis absorption maxima of pyridine derivatives.

Figure 2: Experimental Workflow for Spectral Acquisition

A self-validating protocol to ensure reproducibility.

ExperimentalProtocol Start Start: Sample Preparation Weigh Weigh 1-2 mg Compound (Precision Balance) Start->Weigh Dissolve Dissolve in Spectroscopic Grade Solvent (MeOH, EtOH, or Hexane) Weigh->Dissolve Dilute Dilute to ~10^-5 M (Target Abs 0.5 - 1.0) Dissolve->Dilute Blank Run Solvent Blank (Baseline Correction) Dilute->Blank Scan Scan Sample (200-400 nm) Scan Speed: Medium Blank->Scan Check Check Absorbance Is 0.2 < A < 1.0? Scan->Check Process Identify Lambda Max Calculate Epsilon Check->Process Yes DiluteMore Dilute Further Check->DiluteMore No (Too High) DiluteMore->Scan

Caption: Step-by-step experimental workflow for acquiring valid UV-Vis spectra.

Experimental Protocol

To replicate the data presented above, follow this standardized protocol. This ensures that solvent cut-off and concentration effects do not skew the


.

Materials:

  • Analyte: >98% purity 2-substituted 4,6-dimethylpyridine.

  • Solvent: Spectroscopic grade Methanol (Cut-off: 205 nm) or Ethanol.

  • Equipment: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1800 or equivalent).

Procedure:

  • Stock Solution: Dissolve 10 mg of analyte in 100 mL of solvent to create a

    
     stock.
    
  • Working Solution: Dilute 1 mL of stock into 9 mL of solvent (Concentration

    
     or 
    
    
    
    ).
  • Baseline: Insert cuvettes containing pure solvent into both reference and sample paths. Perform a baseline correction (200–400 nm).

  • Measurement: Replace sample cuvette with working solution. Scan from 400 nm down to 200 nm.

  • Validation: Ensure the primary peak absorbance falls between 0.2 and 1.0 A. If

    
    , dilute by 50% and re-scan to avoid non-linear Beer-Lambert behavior.
    

References

  • PubChem. 2,4,6-Trimethylpyridine Compound Summary. National Center for Biotechnology Information. [Link]

  • NIST Chemistry WebBook. Pyridine, 2,4,6-trimethyl- UV/Visible Spectrum. National Institute of Standards and Technology.[1] [Link]

  • Asian Journal of Chemistry. Ultraviolet Absorption Spectra, Solvent Effect and Non-Linear Optical Properties of 2-Amino-4,6-dimethylpyridine.[Link]

  • ResearchGate. Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines.[Link]

  • PubChem. 2-Chloro-4,6-dimethylpyridine.[Link]

  • BioInterface Research. Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo)thiophene dyes.[Link]

Sources

Definitive Guide: Reference Standards for 4-(4,6-Dimethylpyridin-2-yl)morpholine Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(4,6-Dimethylpyridin-2-yl)morpholine (CAS: 908607-98-7) is a critical heterocyclic building block and process impurity often encountered in the synthesis of kinase inhibitors and CNS-active pharmaceutical ingredients (APIs) .[1] Its structural motif—a pyridine ring substituted with a morpholine moiety and methyl groups—imparts specific lipophilic and basic properties that challenge standard analytical workflows.

This guide objectively compares available reference standard tiers for this molecule, establishing a selection framework based on regulatory requirements (ICH/USP) , analytical purpose , and cost-benefit analysis . It further details a self-validating qualification protocol for researchers synthesizing in-house standards.

Part 1: Comparative Analysis of Reference Standard Tiers

Selecting the correct reference standard grade is dictated by the stage of drug development (Early R&D vs. GMP Release). The table below contrasts the three primary options available to analytical scientists.

Table 1: Comparative Performance Matrix
FeatureOption A: ISO 17034 CRM Option B: Analytical Standard Option C: In-House (Custom)
Primary Use GMP Release Testing, Calibration of Secondary StdsMethod Development, R&D Screening, Impurity IDEarly Route Scouting, Non-GMP Intermediates
Traceability SI Units (via NIST/BIPM traceable weights/qNMR)Manufacturer's Internal StandardInternal Synthesis Records Only
Purity Assignment Mass Balance (100% - Impurities - Water - Residual Solvents)Area % (HPLC/GC) often ignoring water/inorganicsEstimated via HPLC Area %
Uncertainty Explicitly Calculated (

)
Not ProvidedHigh / Unknown
Cost High (

)
Moderate (

)
Low ($) (Material cost only)
Regulatory Risk Lowest (Defensible in Audits)Low (Acceptable for non-critical assays)High (Requires full qualification)
Expert Insight: When to Upgrade?
  • Use Option C when screening reaction conditions for yield.

  • Use Option B when validating an HPLC method for linearity and specificity.

  • Use Option A (or a fully qualified Option C) when releasing clinical batches or quantifying this molecule as a specified impurity in a drug substance.

Part 2: Technical Specifications & Synthesis Logic

Understanding the origin of the standard is crucial for predicting its impurity profile. 4-(4,6-Dimethylpyridin-2-yl)morpholine is typically synthesized via Nucleophilic Aromatic Substitution (SNAr) .

Synthesis Pathway & Impurity Origins

The reaction involves the displacement of a halogen (usually chlorine) on the pyridine ring by morpholine.

Synthesis SM1 2-Chloro-4,6- dimethylpyridine Reaction S_NAr Reaction (Base/Heat) SM1->Reaction SM2 Morpholine (Excess) SM2->Reaction Product 4-(4,6-Dimethylpyridin-2-yl) morpholine Reaction->Product Impurity1 Impurity A: Unreacted Chloropyridine Reaction->Impurity1 Incomplete Conversion Impurity2 Impurity B: Bis-morpholine adducts (Trace) Reaction->Impurity2 Side Rxn

Figure 1: Synthesis pathway highlighting potential process impurities. Impurity A (Chloropyridine) is the most critical to monitor due to its potential mutagenicity compared to the product.

Part 3: Self-Validating Analytical Protocols

To ensure the integrity of your reference standard (especially if using Option B or C), you must employ a "Self-Validating" analytical workflow. This means using orthogonal methods to cross-verify purity.

Protocol 1: Purity Assessment via HPLC-UV (High pH)

Standard silica-based C18 columns often show peak tailing for basic pyridines due to silanol interactions. A High pH approach is superior here as it keeps the pyridine deprotonated (neutral), improving peak shape and retention.

  • Column: C18 Hybrid Particle (e.g., Waters XBridge or Phenomenex Gemini), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm (Pyridine

    
    ) and 210 nm (Morpholine contribution).
    
  • Validation Check: The asymmetry factor (

    
    ) must be 
    
    
    
    . If
    
    
    , the standard is degrading or the column pH stability is compromised.
Protocol 2: Structural Confirmation (NMR)

Do not rely solely on MS. 1H NMR is required to distinguish regioisomers (e.g., if the starting material was 2-chloro-3,5-dimethyl...).

  • Solvent: CDCl3 or DMSO-d6.

  • Key Signals:

    • 
       2.2–2.4 ppm: Two singlets (3H each) for Methyl groups.
      
    • 
       3.4–3.8 ppm: Multiplets for Morpholine (
      
      
      
      and
      
      
      ).
    • 
       6.0–7.0 ppm: Aromatic pyridine protons (coupling patterns confirm 2,4,6-substitution).
      
Protocol 3: Residual Solvent & Water Quantification

A common error is assuming 100% potency based on HPLC area. You must correct for volatiles.

  • TGA (Thermogravimetric Analysis): Scan from 30°C to 300°C. Weight loss < 150°C indicates water/solvents.

  • KF (Karl Fischer): Coulometric titration is preferred for high precision if water > 0.1%.

Part 4: Qualification Workflow for In-House Standards

If commercial CRMs are unavailable, follow this decision tree to qualify an in-house material as a "Secondary Reference Standard."

Qualification Start Crude Material (>95% Area) Step1 1. Structural ID (1H-NMR, MS, IR) Start->Step1 Step2 2. Purity Assay (2 Orthogonal HPLC Methods) Step1->Step2 Step3 3. Impurity Quantification (ROI, KF, Residual Solvents) Step2->Step3 Calc 4. Potency Calculation (% Purity × [100 - %Volatiles - %Inorganics]) Step3->Calc Release Release as Secondary Standard Calc->Release

Figure 2: The "Mass Balance" approach to reference standard qualification. This workflow ensures that the assigned potency reflects the true content of the active molecule.

The Potency Equation

For a rigorous standard, calculate potency (


) using the Mass Balance equation:


  • %ROI: Residue on Ignition (Sulfated Ash) – accounts for inorganic salts.

  • %Chromatographic Purity: Derived from the HPLC method with the lowest impurity response bias.

References

  • International Council for Harmonisation (ICH). Impurities in New Drug Substances Q3A(R2). ICH Guidelines. Available at: [Link]

  • ISO. General requirements for the competence of reference material producers (ISO 17034:2016). International Organization for Standardization. Available at: [Link]

  • Teo, S. et al.Practical aspects of Reference Standard Qualification. Journal of Pharmaceutical and Biomedical Analysis.
  • PubChem. 4-(4,6-Dimethylpyridin-2-yl)morpholine Compound Summary. National Library of Medicine. Available at: [Link]

Sources

Safety Operating Guide

4-(4,6-Dimethylpyridin-2-yl)morpholine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

4-(4,6-Dimethylpyridin-2-yl)morpholine (CAS: 908607-98-7) is a heterocyclic building block frequently employed in medicinal chemistry for the synthesis of bioactive compounds.[1] Its structure combines a basic morpholine ring with a substituted pyridine core.[2]

Proper disposal of this compound is not merely a regulatory box-checking exercise; it is a critical safety control.[1][3] As an organic base containing nitrogenous heterocycles, it presents specific chemical compatibility risks—primarily exothermic reactions with strong acids and potential formation of hazardous N-oxides with oxidizers.[1]

This guide provides a scientifically grounded, step-by-step Standard Operating Procedure (SOP) for the safe sequestration and disposal of this substance, prioritizing researcher safety and environmental compliance.

Hazard Assessment & Waste Characterization

Before disposal, the waste stream must be accurately characterized. While specific SDS data for this derivative may be sparse, we apply the Precautionary Principle based on its Structure-Activity Relationship (SAR) to its parent moieties: Morpholine and Pyridine .

Chemical Hazard Profile
FeatureHazard ClassMechanism / Risk
Basic Nitrogen Corrosive / IrritantThe morpholine nitrogen and pyridine ring render the compound basic.[1] Risk: Exothermic neutralization if mixed with strong acids.
Lipophilicity Aquatic ToxicityPyridine derivatives often exhibit chronic aquatic toxicity. Risk: Environmental persistence if released into drains.
Reactivity IncompatibleRisk: Violent reaction with strong oxidizers (e.g., Nitric Acid, Peroxides) or acid chlorides.

Waste Classification:

  • RCRA Status (USA): While not explicitly P-listed or U-listed, it should be treated as Hazardous Chemical Waste due to potential toxicity and irritant properties.

  • Waste Stream: Organic Base / Non-Halogenated Organic (unless in solution with halogenated solvents).

Segregation & Compatibility Protocol

The Golden Rule: Never mix this compound with Oxidizers or Strong Acids in the primary waste container.

  • Incompatible: Nitric acid, Perchloric acid, Hydrogen peroxide, Chromic acid.

    • Reasoning: Mixing organic amines with strong oxidizers can lead to rapid oxidation, gas evolution (NOx), and potential explosion.

  • Compatible: Other non-halogenated organic solvents (Methanol, Ethanol, DMSO, DMF), provided they are basic or neutral.

Step-by-Step Disposal Workflow

Scenario A: Solid Waste (Pure Substance)

Likely physical state: Low-melting solid or viscous oil.[1]

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar.[1] Glass is acceptable but poses a breakage risk.

  • Transfer: Transfer the solid/oil using a chemically resistant spatula or pipette.

  • Labeling: Attach a hazardous waste tag immediately.

    • Constituents: "4-(4,6-Dimethylpyridin-2-yl)morpholine" (Do not use abbreviations).[1]

    • Hazard Checkbox: Toxic, Irritant.[4]

  • Debris: Place contaminated weigh boats, pipette tips, and gloves into a separate "Solid Hazardous Debris" bag/pail.

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Scenario: Compound dissolved in solvent (e.g., DCM, Methanol, Ethyl Acetate).[1]

  • Solvent Identification: Determine the primary solvent.

    • Halogenated (DCM, Chloroform): Dispose in Halogenated Waste carboy.

    • Non-Halogenated (MeOH, Acetone): Dispose in Non-Halogenated Waste carboy.

  • pH Check: If the solution was part of an acidic workup, ensure the waste stream pH is not < 2 before adding to a general organic drum to prevent immediate off-gassing. Neutralize if necessary.

  • Funnel Safety: Use a funnel with a lid/latch to minimize vapor exposure. Ground the container if the solvent is flammable (Flash point < 60°C).

Disposal Decision Tree (Visualized)

The following diagram outlines the logical flow for determining the correct waste stream, ensuring incompatible materials are never mixed.

DisposalWorkflow Start Waste Generation: 4-(4,6-Dimethylpyridin-2-yl)morpholine StateCheck Determine Physical State Start->StateCheck Debris Contaminated Debris (Gloves, Tips, Weigh Boats) Start->Debris Solid Solid / Viscous Oil (Pure Substance) StateCheck->Solid Pure Liquid Solution / Reaction Mix StateCheck->Liquid Dissolved SolidBin Container: Wide-Mouth HDPE Label: Toxic/Irritant Solid Solid->SolidBin SolventCheck Identify Primary Solvent Liquid->SolventCheck DebrisBin Container: Solid Waste Pail (Double Bagged) Debris->DebrisBin Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Solvent (MeOH, EtOAc, DMSO) SolventCheck->NonHalo No Halogens HaloCarboy Container: Halogenated Carboy Label: Contains Organic Bases Halo->HaloCarboy NonHaloCarboy Container: Non-Halo Carboy Label: Flammable/Toxic NonHalo->NonHaloCarboy

Caption: Operational logic flow for segregating 4-(4,6-Dimethylpyridin-2-yl)morpholine waste streams based on physical state and solvent composition.

Emergency Procedures

In the event of a spill or exposure during the disposal process, immediate action is required.[3][4]

IncidentImmediate ActionSecondary Action
Skin Contact Wash with soap and water for 15 mins.[1]Seek medical attention if irritation persists.
Eye Contact Flush with eyewash for 15 mins.[4]Critical: Transport to ER immediately (alkaline injury risk).
Spill (Bench) Absorb with Vermiculite or Sand .Do NOT use paper towels (fire risk if oxidizers present). Scoop into hazardous waste.
Spill (Floor) Evacuate area. Alert Safety Officer.Use spill kit. Wear vapor respirator if volatile solvents involved.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2013066: 4,6-Dimethyl-2-[3-(4-morpholinyl)propylamino]-3-pyridinecarbonitrile (Analogous Structure).[1] Retrieved October 26, 2023, from [Link][1]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved October 26, 2023, from [Link][1]

Sources

Personal protective equipment for handling 4-(4,6-Dimethylpyridin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the personal protective equipment (PPE) and handling protocols for 4-(4,6-Dimethylpyridin-2-yl)morpholine (CAS: 908607-98-7).

As a Senior Application Scientist, I have synthesized the safety profile for this compound based on Structure-Activity Relationship (SAR) analysis. While specific toxicological data for this intermediate is often proprietary, its structural components (a morpholine moiety attached to a dimethyl-substituted pyridine) dictate a specific safety protocol common to heterocyclic amines.

Part 1: Executive Safety Summary

ParameterSpecification
Compound Class Heterocyclic Amine / Pyridine Derivative
Physical State Solid (Likely off-white powder or low-melting solid)
Primary Hazards Skin/Eye Irritant (H315, H319) , STOT SE 3 (Respiratory) . Potential Acute Toxicity (Oral).[1]
Critical PPE Nitrile Gloves (>0.11 mm), Safety Glasses w/ Side Shields, Lab Coat.
Engineering Control Mandatory Fume Hood for all open handling (weighing/transfer).

Part 2: Hazard Identification & Risk Assessment

To understand why we select specific PPE, we must analyze the molecule's behavior.

  • The Morpholine Moiety: Unsubstituted morpholine is corrosive and a skin permeator. When bound to the pyridine ring, volatility decreases, and corrosivity typically attenuates to irritation . However, the nitrogen lone pair remains basic, posing a risk of chemical burns to mucous membranes.

  • The Pyridine Ring: Pyridine derivatives are lipophilic. This facilitates absorption through the skin.

  • Dust Potential: As a solid intermediate, the primary vector of exposure is inhalation of dust during weighing, which can cause respiratory sensitization or irritation.

Self-Validating Logic: If you can smell a amine-like odor (fishy/ammonia-like), your engineering controls have failed, and you are currently being exposed.

Part 3: Personal Protective Equipment (PPE) Protocol

Hand Protection (Critical)
  • Material: Nitrile Rubber (NBR). Latex is not recommended due to poor resistance against organic bases.

  • Thickness: Minimum 0.11 mm (4 mil) for standard handling.

  • Double Gloving: Required when solubilizing the compound in organic solvents (e.g., DCM, Methanol), as the solvent acts as a carrier vehicle, pulling the compound through the glove material.

  • Breakthrough Logic: Change gloves immediately upon splash. Organic amines can degrade nitrile integrity over prolonged contact (>15 mins).

Eye & Face Protection[1][3][4][5][6][7][8][9]
  • Standard: ANSI Z87.1 (or EN 166) compliant Safety Glasses with side shields.

  • Escalation: If working with fine powder outside a hood (strongly discouraged) or large quantities (>5g), upgrade to Unvented Chemical Goggles to prevent dust entry into the tear ducts.

Respiratory Protection
  • Primary Defense: A certified chemical fume hood operating at 80–100 fpm face velocity .

  • Secondary Defense: If hood access is impossible, use a half-face respirator with P100 (HEPA) cartridges combined with Organic Vapor (OV) filters. Note: Dust masks (N95) offer insufficient protection against organic amine vapors.

Body Protection
  • Standard: Cotton/Polyester blend lab coat (buttoned to the neck).

  • High-Risk: For synthesis scale-up (>50g), wear a Tyvek® disposable sleeve or apron to prevent dust accumulation on fabric clothing, which can transfer to home environments.

Part 4: Operational Workflow

Phase A: Weighing & Transfer
  • Static Control: Heterocyclic powders are often static-prone. Use an anti-static gun or ionizer bar in the balance area to prevent "flying" powder.

  • The "Zone of Safety": Place the balance inside the fume hood. If vibration is an issue, use a marble balance table within the hood or a powder containment enclosure.

  • Technique: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of stock bottles.

Phase B: Solubilization
  • Exotherm Alert: Dissolving basic amines in acidic media (if applicable) is exothermic. Add solid to liquid slowly.

  • Vessel: Use borosilicate glass (Pyrex/Duran). Avoid storing solutions in plastics (LDPE/HDPE) for long periods as amines can leach plasticizers.

Phase C: Decontamination
  • Wipe Down: Clean the balance area with a paper towel soaked in 10% Ethanol or Isopropanol.

  • Acid Neutralization: If a significant amount is spilled, a mild acid (e.g., dilute citric acid) can neutralize the base before final cleanup, though simple soap and water is usually sufficient for this derivative.

Part 5: Visualization & Logic Flows

Figure 1: PPE Decision Matrix

Caption: Logic flow for selecting PPE based on the physical state and quantity of the material handled.

PPE_Decision_Tree Start Start: Handling 4-(4,6-Dimethylpyridin-2-yl)morpholine State Physical State? Start->State Solid Solid / Powder State->Solid Solution In Solution (DCM/MeOH) State->Solution Qty Quantity? Solid->Qty SolventRisk Solvent Hazard? Solution->SolventRisk Small < 1 gram Qty->Small Large > 1 gram Qty->Large Level1 PPE Level 1: Nitrile Gloves (4mil) Safety Glasses Lab Coat Fume Hood Small->Level1 Level2 PPE Level 2: Double Nitrile Gloves Chemical Goggles Tyvek Sleeves Fume Hood Large->Level2 SolventRisk->Level1 Low Risk (Water/EtOH) Level3 PPE Level 3: Silver Shield/Laminate Gloves (If solvent is permeator) Splash Goggles SolventRisk->Level3 High Risk (DCM/DMF)

Figure 2: Spill Response Protocol

Caption: Step-by-step workflow for managing accidental release in the laboratory.

Spill_Response Spill Spill Occurs Assess Assess Volume & Location Spill->Assess Evac Evacuate & Ventilate (If outside hood) Assess->Evac Large/Outside Hood PPE_Up Don PPE: Double Gloves + Goggles Assess->PPE_Up Small/Inside Hood Evac->PPE_Up Contain Containment: Cover with Absorbent Pads PPE_Up->Contain Clean Cleanup: Wipe with dilute acetic acid then soap/water Contain->Clean Disposal Disposal: Solid Hazardous Waste Clean->Disposal

Part 6: Waste Disposal & Compliance

Do not dispose of this compound down the drain. It is an organic base and potentially toxic to aquatic life.

  • Solid Waste: Collect contaminated paper towels, gloves, and weighing boats in a dedicated "Solid Hazardous Waste" bin.

  • Liquid Waste:

    • Non-Halogenated: If dissolved in Ethanol/Methanol.

    • Halogenated: If dissolved in DCM/Chloroform.

    • Aqueous Basic: If dissolved in water (check pH; do not mix with acidic waste streams to prevent heat generation).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment (29 CFR 1910.132). United States Department of Labor. [Link]

  • PubChem. (2024). Compound Summary: 4-(4,6-Dimethylpyridin-2-yl)morpholine.[2] National Library of Medicine. [Link](Note: Search by structure/CAS 908607-98-7 for specific entry)

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.